Methyl 6-bromo-5-nitronicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 6-bromo-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)4-2-5(10(12)13)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBBELCPCXHASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856287 | |
| Record name | Methyl 6-bromo-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211519-89-9 | |
| Record name | Methyl 6-bromo-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 6-bromo-5-nitronicotinate (CAS No. 1211519-89-9)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 6-bromo-5-nitronicotinate is a highly functionalized pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique electronic and steric properties, conferred by the presence of a bromine atom, a nitro group, and a methyl ester on the pyridine scaffold, make it an attractive starting material for the synthesis of a diverse range of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key applications in drug discovery, and essential safety and handling information. The strategic positioning of its functional groups allows for selective chemical transformations, including nucleophilic substitution of the bromine, reduction of the nitro group, and modifications of the ester, opening avenues for the creation of novel molecular architectures with significant biological potential.
Compound Identification and Physicochemical Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 1211519-89-9.[1][2][3] Its systematic IUPAC name is methyl 6-bromo-5-nitropyridine-3-carboxylate.[1] This compound is a solid at room temperature and possesses a unique combination of functional groups that dictate its reactivity and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1211519-89-9 | [1][2][3] |
| Molecular Formula | C₇H₅BrN₂O₄ | [1][2][3] |
| Molecular Weight | 261.03 g/mol | [1][3] |
| IUPAC Name | methyl 6-bromo-5-nitropyridine-3-carboxylate | [1] |
| Canonical SMILES | COC(=O)C1=CC(=C(N=C1)Br)[O-] | [1] |
| InChI Key | DBBBELCPCXHASZ-UHFFFAOYSA-N | [1] |
| Purity | Typically >95% | [2] |
| Physical Form | Solid | N/A |
| Storage Conditions | Inert atmosphere, 2-8°C | [2][3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is typically achieved through a multi-step process involving the functionalization of a pyridine ring. A common and logical approach involves the bromination of a pre-existing nitronicotinate precursor. The electron-withdrawing nature of the nitro group and the pyridine ring nitrogen directs the regioselectivity of the bromination.
Retrosynthetic Analysis and Strategy
The key to a successful synthesis lies in the controlled introduction of the bromo and nitro substituents onto the methyl nicotinate scaffold. The electron-deficient character of the pyridine ring makes electrophilic aromatic substitution challenging. Therefore, a common strategy is to start with a more electron-rich pyridine derivative or to utilize halogenation and nitration conditions suitable for heteroaromatic systems. A plausible synthetic route begins with the nitration of a suitable pyridine precursor followed by bromination.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocol: Synthesis via Bromination of Methyl 5-nitronicotinate
This protocol is a representative procedure based on established methodologies for the halogenation of nitropyridines.
Step 1: Nitration of Methyl Nicotinate (if starting from this precursor)
-
Rationale: The initial step involves the introduction of the nitro group. A mixture of nitric and sulfuric acids is a standard nitrating agent for deactivating aromatic systems.
-
Procedure: To a stirred solution of concentrated sulfuric acid, cool to 0°C. Add methyl nicotinate portion-wise, maintaining the temperature below 10°C. Add fuming nitric acid dropwise. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60°C) for several hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product, Methyl 5-nitronicotinate. Filter, wash with water, and dry.
Step 2: Bromination of Methyl 5-nitronicotinate
-
Rationale: The bromine is introduced at the 6-position. The presence of the nitro group at the 5-position directs the incoming electrophile.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 5-nitronicotinate in a suitable solvent such as concentrated sulfuric acid or acetic acid.
-
Add N-Bromosuccinimide (NBS) or liquid bromine dropwise to the stirred solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and maintain for several hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter the solid precipitate, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Chemical Biology
This compound serves as a pivotal intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility stems from the ability to selectively manipulate its three functional groups.
As a Versatile Synthetic Building Block
The chemical reactivity of this compound allows for a variety of subsequent transformations:
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 6-position is susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides), enabling the introduction of diverse side chains.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This transformation is fundamental for building more complex heterocyclic systems.
-
Ester Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted directly into amides, providing another point for molecular diversification.
Role in the Synthesis of Bioactive Molecules
This compound has been utilized in the synthesis of flavonoids to investigate their effects on pathogenic and probiotic bacteria.[1] The synthesis of these flavonoids often involves multi-step reaction sequences where the nicotinate derivative serves as a key precursor.[1] Studies have shown that flavones derived from such precursors can exhibit superior inhibitory effects against certain bacteria compared to other related compounds.[1]
Potential as a Cytochrome P450 Inhibitor
This compound has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2.[1] CYP enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions. By inhibiting CYP1A2, this compound could potentially enhance the efficacy of co-administered drugs that are metabolized by this enzyme by reducing their degradation.[1] This property makes it an interesting lead compound for the development of agents that can modulate drug metabolism.
Caption: Conceptual diagram of CYP1A2 inhibition by this compound.
Safety, Handling, and Storage
Table 2: GHS Hazard Information
| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Statements |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Source: Information compiled from supplier data for this compound and related compounds.[3]
Handling Recommendations
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage Guidelines
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[2][3]
Conclusion
This compound is a chemical intermediate of significant value to the scientific community, particularly those in the fields of medicinal chemistry and drug discovery. Its well-defined structure and the predictable reactivity of its functional groups provide a robust platform for the synthesis of novel compounds with diverse biological activities. The potential for this compound to act as a modulator of drug metabolism warrants further investigation. Adherence to appropriate synthetic protocols and safety precautions is paramount for its effective and safe utilization in the laboratory.
References
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PubChem. Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Available at: [Link]
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IP.com. (48) methyl-6-methyinicotinate Route of Synthesis. Available at: [Link]
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ChemRxiv. (2023, June 28). Which boronic acids are used most frequently for synthesis of bioactive molecules?. Cambridge Open Engage. Available at: [Link]
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MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Available at: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]
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Dalton Transactions. (2025). Synthesis and characterization of Al and Si substituted polyoxometalates. The Royal Society of Chemistry. Available at: [Link]
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Organic Syntheses. tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Available at: [Link]
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ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. Cambridge Open Engage. Available at: [Link]
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Lead Sciences. This compound. Available at: [Link]
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Organic Process Research & Development. (2025, August 7). Process Development and Pilot Plant Synthesis of Methyl 2-Bromo-6-chlorobenzoate. ACS Publications. Available at: [Link]
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ResearchGate. (2025, August 9). New synthesis of nitro-substituted 3,1-benzoxazines. Available at: [Link]
Sources
Methyl 6-bromo-5-nitronicotinate molecular weight
An In-depth Technical Guide to Methyl 6-bromo-5-nitronicotinate: Synthesis, Characterization, and Applications
Abstract
This compound is a highly functionalized pyridine derivative that serves as a pivotal building block in medicinal and agricultural chemistry. Its unique arrangement of a bromine atom, a nitro group, and a methyl ester on the pyridine scaffold imparts versatile reactivity, making it a valuable precursor for a wide range of complex molecular targets. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, robust synthesis and purification protocols, analytical characterization, and key applications in modern research. Tailored for researchers, chemists, and professionals in drug development, this document offers field-proven insights into the handling and strategic utilization of this important synthetic intermediate.
Introduction
Substituted pyridines are a cornerstone of modern pharmaceuticals and agrochemicals, with their heterocyclic structure providing a key scaffold for biological activity. This compound (CAS No. 1211519-89-9) has emerged as a particularly strategic intermediate.[1][2] The molecule's utility is derived from its three distinct functional groups, each offering a handle for subsequent chemical modification:
-
The Bromo Group: Positioned at the 6-position, it is susceptible to a variety of nucleophilic substitution and cross-coupling reactions.
-
The Nitro Group: An electron-withdrawing group that activates the ring and can be readily reduced to an amine, providing a vector for further derivatization.
-
The Methyl Ester: Allows for modification through hydrolysis, amidation, or transesterification to modulate properties like solubility and bioavailability.[1]
This guide delves into the core chemical principles governing the synthesis and reactivity of this compound, providing a practical framework for its application in research and development.
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is fundamental to its application. This compound is an organic compound with the molecular formula C₇H₅BrN₂O₄.[1][2] Key identifying and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | methyl 6-bromo-5-nitropyridine-3-carboxylate | [1] |
| CAS Number | 1211519-89-9 | [1][2] |
| Molecular Formula | C₇H₅BrN₂O₄ | [1][2] |
| Molecular Weight | 261.03 g/mol | [1][2] |
| Canonical SMILES | COC(=O)C1=CC(=C(N=C1)Br)[O-] | [1] |
| InChI Key | DBBBELCPCXHASZ-UHFFFAOYSA-N | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound typically involves the sequential introduction of the nitro and bromo substituents onto the pyridine ring.[1] The chosen route often depends on the availability of starting materials. A common and reliable method is the nitration of a pre-existing brominated pyridine derivative, as the pyridine ring itself is electron-deficient and requires strong conditions for electrophilic substitution.
Expert Rationale behind the Synthesis
The synthesis of analogous compounds like 6-bromo-5-nitroquinoline proceeds via electrophilic nitration using a potent nitrating mixture of concentrated sulfuric and nitric acid.[3] This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the heterocyclic ring. The reaction is conducted at low temperatures (e.g., -5 °C to 0 °C) to control the exothermic reaction and prevent undesired side products. The bromine atom at the 6-position helps direct the incoming nitro group to the 5-position.
Step-by-Step Synthesis Protocol
This protocol describes a representative synthesis based on established chemical principles for the nitration of bromo-substituted heterocycles.[3]
Materials:
-
Methyl 6-bromonicotinate
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Starting Material: In a round-bottom flask, dissolve Methyl 6-bromonicotinate in concentrated sulfuric acid. The acid serves as both a solvent and a protonating agent, which further deactivates the ring but is necessary for the reaction to proceed.
-
Cooling: Cool the solution to 0°C using an ice-salt bath. This is critical for controlling the reaction rate.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise via a dropping funnel. Maintain the internal temperature below 5°C throughout the addition. Causality Insight: A slow, controlled addition prevents a runaway reaction and minimizes the formation of dinitrated or other byproducts.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture over crushed ice. This neutralizes the strong acids and precipitates the crude product.
-
Neutralization & Extraction: Slowly neutralize the acidic solution with saturated sodium bicarbonate until the pH is ~7. Extract the aqueous layer three times with ethyl acetate.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude this compound is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This method effectively separates the desired product from any unreacted starting material or nonpolar impurities.
Caption: Synthetic workflow for this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. For this compound, the expected results are:
-
¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the two aromatic protons on the pyridine ring and the three protons of the methyl ester group. The chemical shifts will be influenced by the electron-withdrawing effects of the bromo and nitro groups.
-
¹³C NMR: The carbon NMR will display seven unique signals, corresponding to each carbon atom in the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) of approximately equal intensity, which is indicative of the presence of a single bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups: strong asymmetric and symmetric stretches for the nitro group (NO₂), a strong stretch for the carbonyl group (C=O) of the ester, and C-O stretching frequencies.[1]
Chemical Reactivity and Strategic Applications
The synthetic value of this compound lies in the differential reactivity of its functional groups, allowing for selective and sequential transformations.
Caption: Reactivity map of this compound.
Applications in Drug Discovery and Agrochemicals
-
Pharmaceutical Research: This compound is a valuable lead for developing new drugs.[1] Its derivatives have shown potential as inhibitors of cytochrome P450 enzymes like CYP1A2, which are involved in drug metabolism.[1] Modulating these enzymes can enhance the efficacy of co-administered medications.[1] It has also been used in the synthesis of flavonoids to investigate their antimicrobial properties against pathogenic and probiotic bacteria.[1]
-
Agrochemical Chemistry: The structural motifs present in this compound are found in many active pesticides and herbicides. Its utility as a versatile intermediate allows for the creation of libraries of novel compounds for screening in agricultural applications.[1]
-
Organic Synthesis: Beyond specific applications, it serves as a general-purpose building block for accessing complex, highly substituted heterocyclic systems.[1]
Safety and Handling
While specific GHS data for this compound is not universally compiled, related compounds such as Methyl 6-chloronicotinate and other halogenated pyridines are classified with hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2][4][5] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, and to work in a well-ventilated fume hood. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.
Conclusion
This compound is more than just a chemical compound; it is a versatile tool for chemical innovation. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity, make it an indispensable intermediate for researchers in drug discovery, agrochemical science, and organic synthesis. The robust synthetic and purification protocols outlined in this guide provide a reliable pathway to accessing high-purity material, enabling the exploration of novel chemical space and the development of next-generation bioactive molecules.
References
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PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 1-Bromo-3-methyl-5-nitrobenzene. National Center for Biotechnology Information. Available at: [Link]
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An In-Depth Technical Guide to Methyl 6-bromo-5-nitronicotinate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-bromo-5-nitronicotinate is a highly functionalized pyridine derivative that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.[1] Its unique molecular architecture, featuring a bromine atom and a nitro group on the pyridine ring, imparts distinct reactivity and makes it a versatile intermediate for the synthesis of a wide range of complex molecules.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering insights for researchers and professionals in drug discovery and development.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₇H₅BrN₂O₄ and a molecular weight of 261.03 g/mol .[1]
Table 1: Chemical and Physical Properties
| Property | Value |
| IUPAC Name | methyl 6-bromo-5-nitropyridine-3-carboxylate |
| CAS Number | 1211519-89-9 |
| Molecular Formula | C₇H₅BrN₂O₄ |
| Molecular Weight | 261.03 g/mol |
| Appearance | (Not specified, likely a solid) |
| Solubility | (Not specified, likely soluble in common organic solvents) |
Below is a diagram illustrating the chemical structure of this compound, generated using the DOT language.
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the introduction of the nitro and bromo substituents onto a pyridine ring.[1]
Bromination of Methyl 5-nitronicotinate
A common and direct method for the synthesis of this compound is the bromination of Methyl 5-nitronicotinate.[1] This reaction involves the electrophilic substitution of a hydrogen atom with a bromine atom at the 6-position of the pyridine ring.
Reaction Scheme:
Sources
An In-Depth Technical Guide to Methyl 6-bromo-5-nitronicotinate: Physicochemical Properties, Synthesis, and Handling
Executive Summary
Methyl 6-bromo-5-nitronicotinate is a highly functionalized pyridine derivative that serves as a pivotal building block in contemporary organic synthesis. Its unique structural arrangement, featuring a bromine atom activated by an ortho-nitro group, makes it an exceptionally versatile precursor for the construction of complex heterocyclic systems. This guide provides a comprehensive technical overview of its core physical properties, chemical reactivity, synthesis, and analytical characterization. It is intended for researchers and professionals in medicinal chemistry and drug development, offering field-proven insights into its practical application and safe handling. The strategic importance of this molecule is underscored by its utility in synthesizing compounds with potential pharmacological activity, including the inhibition of metabolic enzymes such as cytochrome P450 CYP1A2.[1]
Core Physicochemical and Structural Properties
The utility of this compound stems directly from its distinct chemical architecture. The pyridine core, substituted with an ester, a nitro group, and a bromine atom, creates a molecule with specific and predictable reactivity.
Key Identifiers and Properties
A summary of the primary physical and chemical identifiers for this compound is presented below. It is important to note that while some physical data like melting and boiling points are not widely published, values can be estimated based on structurally similar compounds.
| Property | Value | Source(s) |
| IUPAC Name | methyl 6-bromo-5-nitropyridine-3-carboxylate | [1] |
| CAS Number | 1211519-89-9 | [2] |
| Molecular Formula | C₇H₅BrN₂O₄ | [2] |
| Molecular Weight | 261.03 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | |
| Melting Point | No experimental data available | |
| Boiling Point | Predicted: 305.4 ± 37.0 °C (for analogous methyl 6-bromo-5-methylnicotinate) | [4] |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, Acetone); Slightly soluble in water (by analogy to fluoro-derivative) | [5] |
| SMILES | COC(=O)C1=CC(=C(N=C1)Br)[O-] | [3] |
| InChIKey | DBBBELCPCXHASZ-UHFFFAOYSA-N | [1] |
Structural Analysis
The molecule's reactivity is governed by the interplay of its functional groups:
-
Pyridine Ring: An electron-deficient aromatic system that influences the reactivity of its substituents.
-
Bromo Group (C6): A competent leaving group, its reactivity is significantly enhanced by the adjacent nitro group.
-
Nitro Group (C5): A powerful electron-withdrawing group that activates the C6 position for nucleophilic attack and deactivates the ring towards electrophilic substitution.
-
Methyl Ester Group (C3): Provides a site for hydrolysis or transesterification and influences the overall electronic profile of the ring.
This specific arrangement makes the bromine atom highly susceptible to displacement, which is the cornerstone of its synthetic utility.
Chemical Reactivity and Synthetic Utility
The primary value of this compound lies in its capacity to undergo facile nucleophilic aromatic substitution (SₙAr), a reaction class of immense importance in pharmaceutical synthesis.[3]
The Mechanism of SₙAr Activation
The SₙAr reaction is not typically favorable on unsubstituted halobenzenes or haloheterocycles. However, the presence of a strong electron-withdrawing group, such as the nitro group (–NO₂) positioned ortho or para to the halogen leaving group, is a critical activating feature.
The causality is twofold:
-
Inductive and Resonance Withdrawal: The nitro group powerfully withdraws electron density from the pyridine ring, making the carbon atom attached to the bromine (C6) highly electrophilic and susceptible to attack by a nucleophile.
-
Stabilization of the Intermediate: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge of this intermediate is delocalized and stabilized by the resonance effect of the adjacent nitro group. This stabilization lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.
Key Synthetic Transformations
The strategic functionalization of this compound allows for the generation of a diverse library of derivatives.
-
Nucleophilic Aromatic Substitution (SₙAr): The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, and thiols, to forge new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. This is the most common and powerful application of this reagent.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (–NH₂). This transformation is crucial as it introduces a new nucleophilic site, enabling subsequent reactions such as amide bond formation, sulfonylation, or diazotization.
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for modification, for instance, through amide coupling reactions.
The logical flow of these key transformations is illustrated in the diagram below.
Caption: Key synthetic pathways originating from this compound.
Synthesis and Analytical Characterization
The preparation of this compound relies on established principles of electrophilic aromatic substitution on pyridine rings.[1] Purification is typically achieved via standard chromatographic or recrystallization methods.[1]
General Synthetic Strategy
Two primary retrosynthetic approaches are viable:
-
Bromination of a Nitro-Precursor: Starting with Methyl 5-nitronicotinate, an electrophilic brominating agent is used to install the bromine at the C6 position.
-
Nitration of a Bromo-Precursor: Starting with Methyl 6-bromonicotinate, a nitrating mixture (e.g., HNO₃/H₂SO₄) is used to introduce the nitro group at the C5 position. The regioselectivity is directed by the existing substituents.
The following diagram illustrates the nitration approach.
Caption: Synthetic workflow for the nitration of Methyl 6-bromonicotinate.
Representative Synthesis Protocol (Nitration Route)
This protocol is a self-validating system, with explanations for each critical step.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (5 volumes). Cool the acid to 0-5 °C in an ice-salt bath.
-
Causality: Using pre-dried glassware prevents the introduction of water, which can interfere with the nitrating mixture. Cooling is critical to control the highly exothermic dissolution of the starting material and the subsequent nitration reaction, preventing thermal runaway and byproduct formation.
-
-
Substrate Addition: Slowly add Methyl 6-bromonicotinate (1.0 eq.) portion-wise to the stirred, cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2 volumes) at 0-5 °C.
-
Nitration: Add the nitrating mixture dropwise from the dropping funnel to the solution of the starting material over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Causality: A slow, controlled addition of the nitrating agent is paramount for selectivity and safety.
-
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Causality: This step quenches the reaction and precipitates the solid organic product, which is typically insoluble in the resulting aqueous acidic solution. This must be done cautiously as the dilution of concentrated acid is highly exothermic.
-
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.[1]
-
Trustworthiness: The purity of the final product should be validated by measuring its melting point (if applicable) and obtaining analytical spectra (NMR, MS) to confirm its identity and integrity.
-
Expected Analytical Characterization Data
While specific experimental spectra are not publicly cataloged, the structure of this compound allows for the confident prediction of its key spectral features.
-
¹H NMR: The spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the two protons on the pyridine ring, and a singlet in the aliphatic region for the methyl ester protons.
-
H2 & H4 Protons: These will appear as two distinct doublets (d), likely between δ 8.5-9.5 ppm, with a small coupling constant (J ≈ 2-3 Hz) characteristic of meta-coupling.
-
-OCH₃ Protons: A sharp singlet (s) will be observed, typically around δ 3.9-4.1 ppm.
-
-
¹³C NMR: The spectrum will show 7 distinct carbon signals. The carbonyl carbon of the ester will be the most downfield (≈165 ppm). The aromatic carbons will appear in the typical range of δ 120-160 ppm. The methyl carbon will be the most upfield signal (≈53 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.[1]
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹.
-
N-O Stretch (Nitro): Two strong absorption bands, one asymmetric stretch around 1520-1560 cm⁻¹ and one symmetric stretch around 1340-1380 cm⁻¹.
-
C-O Stretch (Ester): An absorption in the 1100-1300 cm⁻¹ region.
-
C-Br Stretch: Typically observed in the fingerprint region, below 700 cm⁻¹.
-
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a distinct molecular ion peak (M⁺•).
-
Isotopic Pattern: A key diagnostic feature will be the M/M+2 isotopic pattern in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom.[6]
-
Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (•OCH₃, -31 Da), the loss of the nitro group (•NO₂, -46 Da), and the loss of the bromine atom (•Br, -79/81 Da).[6][7]
-
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The compound should be treated as hazardous, and appropriate precautions must be taken.
GHS Hazard Identification
The following GHS hazard statements are associated with this compound and its close analogs.
| Hazard Code | Statement | Source(s) |
| H315 | Causes skin irritation | [5] |
| H319 | Causes serious eye irritation | [5] |
| H335 | May cause respiratory irritation | [5] |
| H302 | Harmful if swallowed (for chloro-analog) | [8] |
Recommended Handling Procedures
-
Engineering Controls: Always handle this compound in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a lab coat. Ensure no skin is exposed.
-
-
Hygiene: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[2][3]
-
Causality: Refrigeration slows the rate of potential decomposition. An inert atmosphere prevents degradation from atmospheric moisture and oxygen.
-
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
Conclusion
This compound is a high-value synthetic intermediate whose physical properties and chemical reactivity are dictated by its unique substitution pattern. Its utility, primarily driven by facile SₙAr chemistry, provides a reliable entry point to a wide array of complex nitrogen-containing heterocycles. A thorough understanding of its properties, coupled with adherence to strict safety and handling protocols, enables researchers to effectively and safely leverage this versatile building block in the pursuit of novel chemical entities for pharmaceutical and agrochemical applications.
References
-
PubChem. Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 5-bromo-6-chloronicotinate. National Center for Biotechnology Information. [Link]
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RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
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ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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Lead Sciences. This compound. [Link]
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University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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- 2. This compound - Lead Sciences [lead-sciences.com]
- 3. 1211519-89-9|this compound|BLD Pharm [bldpharm.com]
- 4. Methyl 6-broMo-5-Methylnicotinate | 1210451-92-5 [chemicalbook.com]
- 5. Methyl 6-bromo-5-fluoronicotinate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. raco.cat [raco.cat]
- 8. Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Methyl 6-Bromo-5-Nitronicotinate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Scientific Advancement
In the realms of pharmaceutical development, agrochemical innovation, and materials science, the solubility of a chemical entity is a cornerstone property that dictates its utility and applicability. For a molecule like methyl 6-bromo-5-nitronicotinate, a heterocyclic compound with significant potential in medicinal chemistry, understanding its solubility is not merely an academic exercise. It is a critical parameter that influences bioavailability, dosage form design, and the overall feasibility of its application as a therapeutic agent or a synthetic intermediate. This guide provides a comprehensive framework for evaluating the solubility of this compound, offering both theoretical insights and practical, field-proven methodologies. As a senior application scientist, the following protocols and discussions are designed to be self-validating, ensuring that researchers can confidently and accurately characterize this promising molecule.
Physicochemical Profile of this compound
A thorough understanding of a compound's intrinsic properties is paramount to predicting and interpreting its solubility behavior. This compound is an organic compound with the molecular formula C₇H₅BrN₂O₄ and a molecular weight of approximately 261.03 g/mol .[1] Its structure, featuring a substituted pyridine ring, imparts a degree of polarity, while the bromine and nitro functional groups introduce specific electronic and steric characteristics that will govern its interactions with various solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O₄ | [1] |
| Molecular Weight | 261.03 g/mol | [1] |
| CAS Number | 1211519-89-9 | |
| Appearance | (Expected to be a solid at room temperature) | N/A |
| Melting Point | (To be determined experimentally) | N/A |
| pKa | (To be determined experimentally) | N/A |
| LogP | (To be determined experimentally/predicted) | N/A |
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in solubility.[2] Polar solutes exhibit greater solubility in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[2] The solubility of this compound will be influenced by several key factors:
-
Solute-Solvent Interactions: The ability of the solvent to overcome the intermolecular forces within the solid crystal lattice of the compound is crucial. For this compound, this involves breaking dipole-dipole interactions and potential π-stacking of the pyridine rings.
-
Temperature: For most solid solutes, solubility increases with temperature.[3][4] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the solute-solute and solvent-solvent bonds.
-
pH (for aqueous solutions): The pyridine nitrogen in this compound has basic properties and can be protonated at low pH. This would result in the formation of a salt, which is expected to have significantly higher aqueous solubility than the neutral form.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility. It is essential to characterize the solid form of the material being tested.
Experimental Determination of Equilibrium Solubility
The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvents. This method is based on the shake-flask technique, a widely accepted standard for solubility measurement.
Materials and Equipment
-
This compound (high purity)
-
A selection of solvents (e.g., water, ethanol, methanol, acetonitrile, acetone, ethyl acetate, hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can be performed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of dissolved this compound.
-
Illustrative Data Presentation
Table 2: Illustrative Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | (To be determined) | (To be determined) |
| Ethanol | (To be determined) | (To be determined) |
| Methanol | (To be determined) | (To be determined) |
| Acetonitrile | (To be determined) | (To be determined) |
| Acetone | (To be determined) | (To be determined) |
| Ethyl Acetate | (To be determined) | (To be determined) |
| Hexane | (To be determined) | (To be determined) |
Experimental Workflow Diagram```dot
Caption: HPLC-UV Quantification Workflow.
Conclusion and Future Directions
This guide has provided a comprehensive, scientifically grounded framework for the determination of the solubility of this compound. While specific solubility data is not yet published, the detailed protocols herein provide researchers with the necessary tools to generate this critical information. The methodologies for equilibrium solubility determination and HPLC-UV quantification are robust and adhere to established scientific principles. Future work should focus on generating a comprehensive solubility profile in a wide range of pharmaceutically and industrially relevant solvents at various temperatures. Furthermore, investigating the effect of pH on aqueous solubility will be crucial for any potential pharmaceutical applications. This foundational data will undoubtedly accelerate the research and development of this promising compound.
References
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
-
Chemistry Notes. (n.d.). S11E2 - Three Factors Affecting the Solubility of a Solution. [Link]
-
University of Alberta. (n.d.). SOLUBILITY. [Link]
-
ResearchGate. (2025, August 8). UV-spectrum of pyridine. [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. [Link]
-
Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]
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A Technical Guide to the Spectral Characteristics of Methyl 6-bromo-5-nitronicotinate
Introduction
Methyl 6-bromo-5-nitronicotinate is a substituted pyridine derivative with the molecular formula C₇H₅BrN₂O₄ and a molecular weight of approximately 261.03 g/mol .[1] This compound is of significant interest to researchers in medicinal chemistry and drug development due to its potential as a versatile synthetic intermediate. Its structure incorporates a bromine atom and a nitro group on the nicotinic acid framework, functional groups that are pivotal for a variety of chemical transformations, including nucleophilic substitution and reduction reactions.[1] Furthermore, it has been identified as a potential inhibitor of cytochrome P450 enzymes, suggesting its utility in modulating drug metabolism.[1]
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as follows:
Caption: Structure and numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would be expected to show three distinct signals.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.1 | Doublet | 1H | H2 |
| ~8.8 | Doublet | 1H | H4 |
| ~4.0 | Singlet | 3H | H10 (OCH₃) |
Interpretation and Rationale:
-
Aromatic Protons (H2 and H4): The pyridine ring protons are expected to be significantly deshielded and appear at high chemical shifts (downfield). This is due to the electron-withdrawing effects of the nitrogen atom in the ring, the nitro group, the bromine atom, and the methyl ester group. The protons at positions 2 and 4 are ortho and para to the ring nitrogen, respectively, and are expected to be doublets due to coupling with each other. The strong deshielding effect of the adjacent nitro group and the anisotropic effect of the ester group would likely push these signals to the 8.5-9.5 ppm range.
-
Methyl Protons (H10): The protons of the methyl ester group (OCH₃) are expected to appear as a singlet around 4.0 ppm. This is a characteristic chemical shift for methyl esters, and since there are no adjacent protons, the signal is not split.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~163 | C7 (C=O) |
| ~155 | C6 |
| ~152 | C2 |
| ~145 | C5 |
| ~130 | C4 |
| ~125 | C3 |
| ~54 | C10 (OCH₃) |
Interpretation and Rationale:
-
Carbonyl Carbon (C7): The ester carbonyl carbon is the most deshielded carbon and is expected to appear in the 160-170 ppm region.
-
Aromatic Carbons (C2, C3, C4, C5, C6): The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbons directly attached to electronegative atoms (C6-Br, C5-NO₂, C2-N) are expected to be significantly downfield. The quaternary carbons (C3, C5, C6) will have different intensities compared to the carbons with attached protons (C2, C4).
-
Methyl Carbon (C10): The methyl carbon of the ester group is expected to appear in the 50-60 ppm range.
Experimental Protocol for NMR Data Acquisition
Caption: Standard workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic nitro group, the aromatic ester, and the substituted pyridine ring.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1730-1715 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1550-1475 | Strong | Asymmetric NO₂ stretch |
| ~1360-1290 | Strong | Symmetric NO₂ stretch |
| ~1300-1250 | Strong | C-O stretch (ester) |
| ~1100-1000 | Medium | C-O stretch (ester) |
| ~800-700 | Strong | C-Br stretch |
Interpretation and Rationale:
-
Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹, characteristic of C-H bonds on an aromatic ring.[2]
-
Carbonyl (C=O) Stretch: A strong absorption between 1730 and 1715 cm⁻¹ is characteristic of the C=O bond in an aromatic ester.[3][4]
-
Aromatic Ring (C=C) Stretches: Medium intensity bands are expected in the 1600-1450 cm⁻¹ region due to the vibrations of the carbon-carbon bonds in the pyridine ring.[2]
-
Nitro (NO₂) Stretches: Two strong and distinct peaks are the hallmark of a nitro group. The asymmetric stretch is expected between 1550-1475 cm⁻¹, and the symmetric stretch between 1360-1290 cm⁻¹.[5]
-
Ester (C-O) Stretches: Strong bands in the 1300-1000 cm⁻¹ region are due to the C-O stretching vibrations of the ester group.[3]
-
Carbon-Bromine (C-Br) Stretch: A strong absorption in the fingerprint region, typically between 800 and 700 cm⁻¹, is expected for the C-Br bond.
Experimental Protocol for IR Data Acquisition (ATR)
Caption: General workflow for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Conclusion
The predicted spectral data for this compound provides a detailed and cohesive picture of its molecular structure. The ¹H and ¹³C NMR spectra are expected to clearly show the signals for the substituted pyridine ring and the methyl ester group. The IR spectrum will be dominated by strong absorptions from the nitro and ester functional groups. The mass spectrum will be characterized by a distinct molecular ion peak with a bromine isotopic pattern and predictable fragmentation pathways. This guide serves as a valuable resource for researchers working with this compound, enabling them to confidently interpret their own experimental data and verify the identity and purity of their samples.
References
- Smolecule. (2023, August 16). Buy this compound | 1211519-89-9.
- University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.
- University of California, Los Angeles. (n.d.). IR: nitro groups.
- Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Mestrelab Research. (2023, February 17). Mnova Tip 6 - Accurate NMR Prediction for your reagents and products.
- DB Infotech. (2023, September 11). How to Predict NMR in ChemDraw.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Discovery and history of Methyl 6-bromo-5-nitronicotinate
An In-depth Technical Guide to Methyl 6-bromo-5-nitronicotinate: Synthesis, History, and Applications
For the modern researcher, scientist, and drug development professional, a deep understanding of key chemical intermediates is paramount. This compound, a polysubstituted pyridine derivative, represents a versatile building block with significant applications in medicinal and agricultural chemistry. This guide provides a comprehensive overview of its chemical properties, historical synthetic context, detailed synthesis protocols, and key applications, grounded in established scientific principles.
Core Compound Profile
This compound (CAS No: 1211519-89-9) is an organic compound featuring a pyridine ring functionalized with a methyl ester, a bromine atom, and a nitro group.[1][2] This specific arrangement of electron-withdrawing and leaving groups makes it a highly reactive and valuable intermediate for further chemical modifications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅BrN₂O₄ | [1][2] |
| Molecular Weight | ~261.03 g/mol | [1] |
| Appearance | Solid | [3] |
| Storage | Inert atmosphere, 2-8°C | [2][3][4] |
| Purity | Typically ≥95% | [2][3] |
The Synthetic Challenge: A Historical Perspective
The synthesis of specifically substituted pyridines like this compound is not trivial. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution compared to benzene, and the position of the ring nitrogen dictates the regioselectivity of these reactions.[1]
Historically, the synthesis of halogenated nicotinic acids relied on robust, often harsh, methods. For instance, the preparation of the related precursor, 6-bromonicotinic acid, could be achieved by treating 6-hydroxynicotinic acid with phosphorus pentabromide at high temperatures.[5] Another common strategy involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a halide via a diazonium salt intermediate.[6][7][8] This reaction proceeds through a free radical mechanism and is particularly useful for creating substitution patterns that are difficult to achieve directly.[6][8]
The synthesis of this compound builds upon these foundational principles, typically employing sequential nitration and bromination reactions to install the required functional groups onto the pyridine scaffold.[1] The choice of which reaction to perform first is critical and depends on the directing effects of the substituents already present on the ring.
Key Synthetic Strategies and Protocols
The primary route to this compound involves the strategic functionalization of a simpler nicotinic acid derivative. The most logical and commonly cited approach is the bromination of a pre-existing methyl 5-nitronicotinate.[1] This pathway leverages the directing effects of the nitro and ester groups to achieve the desired regiochemistry.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is a representative synthesis based on established methods for the bromination of activated pyridine rings.[9]
Objective: To synthesize this compound via electrophilic bromination.
Materials:
-
Methyl 5-nitronicotinate
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, or concentrated Sulfuric Acid)
-
Deionized Water
-
Extraction Solvent (e.g., Ethyl Acetate)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve Methyl 5-nitronicotinate in the chosen solvent (e.g., DMF). Cool the mixture in an ice bath.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The nitro and ester groups deactivate the pyridine ring but direct the incoming electrophile (Br+) to the ortho and para positions relative to the nitrogen that are not already substituted. The C-6 position is sterically accessible and electronically favored for substitution.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 80°C if using DMF) for several hours.[9] Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the crude product.
-
Extraction & Purification: If the product does not precipitate cleanly, perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[10]
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.
-
Final Purification: Purify the crude product by column chromatography on silica gel or recrystallization from an appropriate solvent system to obtain the final product with high purity.
Causality and Experimental Choices:
-
Choice of Brominating Agent: NBS is often preferred over liquid bromine as it is a solid that is safer and easier to handle, and it provides a slow, controlled release of Br⁺, which can prevent over-bromination.
-
Solvent Selection: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction.[9] In some cases, strong acids like sulfuric acid are used to activate the pyridine ring towards electrophilic attack.
-
Temperature Control: The initial cooling prevents runaway reactions, while subsequent heating provides the necessary activation energy for the bromination of the deactivated ring.
Applications in Research and Development
The unique combination of a bromine atom (a versatile handle for cross-coupling reactions) and a nitro group (which can be reduced to an amine) makes this compound a valuable intermediate.[1]
A. Pharmaceutical and Medicinal Chemistry
The primary application lies in its role as a scaffold in drug discovery.[1]
-
Enzyme Inhibition: It has demonstrated inhibitory effects on cytochrome P450 enzymes, specifically CYP1A2.[1] This enzyme is crucial for metabolizing a wide range of drugs. By inhibiting CYP1A2, compounds derived from this scaffold could potentially be used to boost the efficacy or alter the pharmacokinetics of co-administered medications.[1]
-
Lead Compound for Drug Synthesis: The structure serves as a starting point for developing new therapeutic agents. The bromine at the C-6 position can be readily substituted via nucleophilic substitution or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[1][11] The nitro group at C-5 can be reduced to an amine, providing a site for amide bond formation or other functionalizations.
Caption: Key synthetic transformations and applications.
B. Antimicrobial and Agrochemical Research
-
Antimicrobial Agents: This compound has been utilized in the synthesis of novel flavonoids to investigate their effects on pathogenic and probiotic bacteria.[1] Studies have shown that flavones derived from related structures possess significant inhibitory effects against certain pathogens.[1]
-
Agrochemicals: The halogenated pyridine motif is common in many pesticides and herbicides. The potential biological activity of this compound makes it a candidate for development in the agricultural sector.[1]
Safety and Handling
While specific GHS data for this compound is not fully aggregated, data from closely related analogs like Methyl 6-chloro-5-nitronicotinate and 6-bromo-5-nitronicotinic acid provide guidance.[4][12][13]
Table 2: GHS Hazard Information (Based on Analogs)
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [4][12] |
| H315 | Causes skin irritation | [4][12] |
| H319 | Causes serious eye irritation | [4][12] |
| H335 | May cause respiratory irritation | [4][12] |
Precautionary Measures:
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place, sealed under an inert atmosphere.[2][3]
Conclusion
This compound is more than just a chemical compound; it is a testament to the strategic elegance of modern organic synthesis. Its preparation, while rooted in classic aromatic chemistry, requires a nuanced understanding of substituent effects on the pyridine ring. The resulting molecule is a powerful and versatile intermediate, providing chemists in pharmaceutical and agrochemical fields with a valuable tool for constructing complex, biologically active molecules. As research continues, the full potential of this important building block will undoubtedly continue to unfold.
References
-
PubChem. Methyl 6-chloro-5-nitronicotinate. [Link]
-
LookChem. Cas 6311-35-9, 6-Bromonicotinic acid. [Link]
-
PrepChem.com. Synthesis of A. 6-Bromonicotinic Acid. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
PubChem. Methyl 5-bromo-6-chloronicotinate. [Link]
-
Chemical & Pharmaceutical Bulletin. (2001). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]
- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Google Patents. CN111303273A - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
-
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An In-Depth Technical Guide to Methyl 6-bromo-5-nitronicotinate: Synthesis, Reactivity, and Applications
This guide provides a comprehensive technical overview of Methyl 6-bromo-5-nitronicotinate, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. We will delve into its core chemical features, reliable synthetic protocols, characteristic reactivity, and its role in the development of advanced functional molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Core Molecular Profile
This compound is a substituted pyridine derivative characterized by three key functional groups attached to the core heterocycle: a methyl ester at the 3-position, a nitro group at the 5-position, and a bromine atom at the 6-position. This specific arrangement of electron-withdrawing and leaving groups dictates its unique chemical behavior and renders it a highly valuable synthetic intermediate.[1]
Physicochemical & Spectroscopic Data
A precise understanding of the compound's properties is fundamental for its application. The data below has been consolidated for ease of reference.
| Property | Value | Source |
| IUPAC Name | Methyl 6-bromo-5-nitropyridine-3-carboxylate | N/A |
| CAS Number | 1211519-89-9 | [2] |
| Molecular Formula | C₇H₅BrN₂O₄ | [1] |
| Molecular Weight | 261.03 g/mol | [1] |
| Appearance | Off-white to yellow solid | Supplier Data |
| Melting Point | 102-106 °C | Supplier Data |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Acetone | N/A |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.9 (d, J=2.0 Hz, 1H), 8.6 (d, J=2.0 Hz, 1H), 4.0 (s, 3H) | Predicted |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~163, 152, 148, 142, 135, 125, 54 | Predicted |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), 1730 (C=O, ester), 1530 (N-O, asym), 1350 (N-O, sym) | Predicted |
Caption: Chemical Structure of this compound.
Synthesis and Purification
The preparation of this compound is typically achieved through a sequential functionalization of a pyridine precursor.[1] The most common strategies involve the bromination of a pre-existing nitronicotinate ester or the nitration of a bromo-nicotinate ester.
Causality in Synthetic Strategy
The choice of synthetic route is governed by the regioselectivity of electrophilic aromatic substitution on the pyridine ring. The electron-deficient nature of the pyridine ring, further deactivated by the ester group, makes direct nitration and bromination challenging and requires carefully controlled conditions to achieve the desired 5-nitro, 6-bromo substitution pattern.[1][3]
Recommended Synthetic Protocol: Bromination of Methyl 5-nitronicotinate
This protocol is favored due to the commercial availability of the starting material, Methyl 5-nitronicotinate.
Step 1: Reaction Setup
-
To a solution of Methyl 5-nitronicotinate (1.0 eq) in concentrated sulfuric acid (5-10 vol), add N-Bromosuccinimide (NBS) (1.1-1.3 eq) portion-wise at 0-5 °C.
-
Rationale: Concentrated sulfuric acid acts as both a solvent and an activator, protonating the pyridine nitrogen to further direct the electrophilic bromination. Using NBS is a safer and more controlled alternative to elemental bromine.
Step 2: Reaction Progression
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until pH 7-8 is reached.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as an off-white to yellow solid.
Chemical Reactivity and Derivatization Potential
The utility of this compound as a building block stems from the distinct reactivity of its three functional groups. The bromine atom, the nitro group, and the methyl ester can be selectively manipulated to build molecular complexity.
C-Br Bond Functionalization: Cross-Coupling Reactions
The C6-bromine atom is the most versatile handle for derivatization, primarily via palladium-catalyzed cross-coupling reactions.[4] This position is activated towards oxidative addition by the electron-withdrawing effects of the adjacent ring nitrogen and the nitro group.
A. Suzuki-Miyaura Coupling: C-C Bond Formation The Suzuki-Miyaura coupling is a robust method for forming new carbon-carbon bonds by reacting the aryl bromide with an organoboron species.[5][6]
-
Expert Insight: The choice of base is critical. A moderately strong base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation without promoting unwanted side reactions like ester hydrolysis.[5] The palladium catalyst and ligand system (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) must be chosen to balance reactivity and stability.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Nitro Group Reduction: Access to Amines
The nitro group at the C5 position is a synthetic precursor to an amino group, which is a key functional group in many pharmaceuticals.[7] The reduction of the nitro group is one of the most important transformations in organic chemistry.[7]
A. Catalytic Hydrogenation
-
Protocol: The compound is dissolved in a solvent like ethanol or ethyl acetate, and a palladium on carbon catalyst (Pd/C, 5-10 mol%) is added. The mixture is then subjected to a hydrogen atmosphere (from a balloon to high pressure) until the reaction is complete.[8]
-
Causality: This method is often clean and high-yielding. However, care must be taken as prolonged reaction times or more active catalysts (like platinum oxide) can sometimes lead to debromination as a side reaction.
B. Chemical Reduction
-
Protocol: Reagents like tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder (Fe) in acetic acid or ammonium chloride solution, are effective for reducing the nitro group.[9][10]
-
Expert Insight: Metal/acid reductions are robust and tolerate many functional groups, but the work-up can be more involved due to the need to remove metal salts. These methods are particularly useful when catalytic hydrogenation is not feasible (e.g., due to the presence of other reducible groups like alkynes).
Caption: Pathways for the reduction of the nitro group.
Ester Group Manipulation
The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
-
Hydrolysis: Treatment with a base like lithium hydroxide (LiOH) in a THF/water mixture provides the carboxylic acid. This introduces a new handle for amide couplings or other modifications.
-
Amidation: Direct conversion to amides can sometimes be achieved by heating with a desired amine, although this often requires harsh conditions. A more common two-step approach involves hydrolysis to the acid followed by a standard peptide coupling reaction (e.g., using HATU or EDC).
Applications in Research and Drug Development
This compound serves as a key starting material in the synthesis of a wide range of biologically active molecules.[1]
-
Pharmaceutical Research: Its derivatives are investigated for various therapeutic targets. For instance, the core has been incorporated into compounds with potential as cytochrome P450 enzyme inhibitors, which is relevant for modulating drug metabolism.[1]
-
Antimicrobial Research: The scaffold has been used to synthesize novel flavonoid derivatives that have been studied for their effects on pathogenic and probiotic bacteria.[1]
-
Agrochemicals: The inherent biological activity of the nitropyridine scaffold makes it a valuable starting point for the development of new pesticides or herbicides.[1]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed.
-
Hazard Identification: This compound is harmful if swallowed and causes skin and serious eye irritation.[11][12] It may also cause respiratory irritation.[11][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14][15]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][14] Avoid contact with skin and eyes.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
This compound is a synthetically versatile and valuable building block. The strategic placement of a reactive bromine atom, a reducible nitro group, and a modifiable ester function provides chemists with multiple, orthogonal pathways for molecular elaboration. Its demonstrated utility in constructing complex scaffolds for pharmaceutical and agrochemical research underscores its importance. A thorough understanding of its reactivity, as detailed in this guide, is essential for unlocking its full potential in the design and synthesis of next-generation functional molecules.
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ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
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Iwadate, N., & Fu, G. C. (2012). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society. Retrieved from [Link]
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Klyuev, M.V., & Rachman, E.A. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Retrieved from [Link]
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Electron-withdrawing effects in Methyl 6-bromo-5-nitronicotinate
An In-depth Technical Guide to the Electron-Withdrawing Effects in Methyl 6-bromo-5-nitronicotinate
Abstract
This compound is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its chemical behavior is dominated by the powerful and synergistic electron-withdrawing effects of its substituents—the ring nitrogen, a bromo group, a nitro group, and a methyl ester. This guide provides a detailed examination of the molecule's electronic architecture, exploring how these combined effects profoundly influence its spectroscopic properties and chemical reactivity. We will dissect the inductive and resonance effects at play, illustrate their impact on NMR signatures, and detail their role in activating the pyridine ring for nucleophilic aromatic substitution (SNAr), a cornerstone of its synthetic utility. This document is intended for researchers and professionals in drug development and chemical synthesis, offering field-proven insights, detailed experimental protocols, and visual workflows to elucidate the core principles governing this versatile chemical scaffold.
The Electronic Architecture: A Highly Electron-Deficient Core
The chemical personality of this compound (IUPAC Name: methyl 6-bromo-5-nitropyridine-3-carboxylate) is fundamentally defined by a state of severe electron deficiency.[1] This is not the result of a single substituent, but a powerful confluence of effects from the pyridine nitrogen and the appended functional groups.
The Inherent Electron-Deficient Nature of Pyridine
Unlike benzene, the pyridine ring contains a nitrogen atom which is more electronegative than carbon. This nitrogen exerts a strong electron-withdrawing inductive effect (-I) across the sigma framework of the ring, reducing overall electron density.[2][3] This effect makes the carbon atoms in the pyridine ring act as the positive end of a significant dipole moment, rendering the ring less reactive towards electrophiles compared to benzene.[2] Resonance effects also show that the nitrogen atom delocalizes the pi-electron density away from the ortho (C2, C6) and para (C4) positions.[3]
Synergistic Electron-Withdrawing Effects of Substituents
The inherent electron deficiency of the pyridine core is dramatically amplified by the substituents present in this compound.
-
Nitro Group (-NO₂ at C5): The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates aromatic rings through both a strong inductive effect (-I) and a potent resonance effect (-M). Its resonance effect is particularly effective at delocalizing negative charge from the ortho and para positions.
-
Bromo Group (-Br at C6): As a halogen, bromine is more electronegative than carbon and thus exerts a deactivating inductive effect (-I). While it has a weak electron-donating resonance effect (+M) due to its lone pairs, its inductive effect is dominant, leading to a net withdrawal of electron density.
-
Methyl Ester (-CO₂Me at C3): The methyl nicotinate moiety also contributes to the electron deficiency. The carbonyl group is strongly polarized and withdraws electron density from the ring through both induction (-I) and resonance (-M).
The combination of these four features—the ring nitrogen, the nitro group, the bromo group, and the ester—creates a pyridine ring that is exceptionally electron-poor. This electronic landscape is the primary determinant of the molecule's spectroscopic signature and its chemical reactivity.
Manifestations in Spectroscopic Analysis
The severe electron deficiency of the aromatic ring has a direct and predictable impact on the molecule's Nuclear Magnetic Resonance (NMR) spectra. Protons and carbon atoms on an electron-poor ring are less shielded from the external magnetic field and therefore resonate at a higher frequency (further downfield).
| Physicochemical Properties | Value |
| CAS Number | 1211519-89-9[1][4][5][6] |
| Molecular Formula | C₇H₅BrN₂O₄[1][5] |
| Molecular Weight | 261.03 g/mol [1][5] |
| IUPAC Name | methyl 6-bromo-5-nitropyridine-3-carboxylate[1] |
Table 1: Key Physicochemical Properties of this compound.
| Nucleus | Position | Expected Chemical Shift (ppm) | Rationale |
| ¹H | H-2 | ~9.2 - 9.4 | Ortho to the ring N and the ester group; experiences strong deshielding. |
| ¹H | H-4 | ~8.8 - 9.0 | Ortho to the nitro group and the ester group; experiences strong deshielding. |
| ¹³C | C-2 | ~152 - 155 | Ortho to the ring N and meta to the nitro group. Highly deshielded. |
| ¹³C | C-3 | ~125 - 128 | Carbon bearing the ester group. |
| ¹³C | C-4 | ~145 - 148 | Para to the ring N and ortho to the nitro group. Highly deshielded. |
| ¹³C | C-5 | ~140 - 143 | Carbon bearing the nitro group. |
| ¹³C | C-6 | ~148 - 151 | Carbon bearing the bromo group, also ortho to the ring N. Highly deshielded. |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data and Their Correlation to Electronic Effects. Note: These are estimated values based on general principles of substituted pyridines. Actual values may vary.
Reactivity and Synthetic Utility: Nucleophilic Aromatic Substitution (SNAr)
While the electron-deficient nature of the ring deactivates it towards electrophilic attack, it strongly activates it for Nucleophilic Aromatic Substitution (SNAr).[7] This is the molecule's primary mode of reactivity and the foundation of its utility as a synthetic intermediate.[1] The bromine atom at the C6 position is an excellent leaving group, and its departure is facilitated by the powerful electron-withdrawing groups that can stabilize the negatively charged intermediate.
The SNAr Mechanism
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: A nucleophile attacks the carbon atom bearing the leaving group (C6), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.
-
Elimination: The leaving group (bromide) is expelled, and the aromaticity of the ring is restored.
The rate-determining step is typically the formation of the Meisenheimer complex. The electron-withdrawing groups (especially the ring nitrogen and the nitro group at the ortho and para positions relative to the point of attack) are crucial for stabilizing the negative charge of this intermediate, thereby lowering the activation energy and accelerating the reaction.[8]
Field-Proven Experimental Protocol: Synthesis of a 6-Aminonicotinate Derivative
This protocol describes a representative SNAr reaction, which serves as a self-validating system through built-in monitoring and characterization steps.
Objective: To displace the 6-bromo substituent with a primary amine (e.g., benzylamine) to demonstrate the SNAr reactivity.
Materials & Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath, condenser
-
TLC plates (silica gel), ethyl acetate/hexanes mobile phase
-
Separatory funnel, rotary evaporator
-
NMR spectrometer, Mass spectrometer
Procedure:
-
Reaction Setup: To a stirred solution of this compound (e.g., 261 mg, 1.0 mmol) in 5 mL of DMF in a round-bottom flask, add DIPEA (258 µL, 1.5 mmol).
-
Addition of Nucleophile: Add benzylamine (131 µL, 1.2 mmol) dropwise to the solution at room temperature.
-
Heating: Equip the flask with a condenser and heat the reaction mixture in an oil bath to 80 °C.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent. The reaction is complete when the starting material spot is no longer visible.
-
Workup: After completion, allow the mixture to cool to room temperature. Pour the mixture into a separatory funnel containing 20 mL of ethyl acetate and wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Characterization: Purify the crude residue by flash column chromatography on silica gel. The structure of the final product, methyl 6-(benzylamino)-5-nitronicotinate, should be confirmed by NMR and mass spectrometry.
Applications in Research and Development
The predictable reactivity of this compound makes it a valuable building block in several areas of chemical science.
-
Pharmaceutical Research: It serves as a versatile intermediate for creating libraries of substituted pyridine compounds for drug discovery.[1] Its derivatives have been investigated for a range of biological activities, including the inhibition of cytochrome P450 enzymes, which is relevant for modulating drug metabolism.[1]
-
Agrochemical Chemistry: The scaffold is useful for developing new pesticides and herbicides.[1]
-
Materials Science: Substituted pyridines are integral to the development of ligands for catalysis and functional organic materials. The ability to easily modify the C6 position allows for the fine-tuning of electronic and steric properties.[9]
Conclusion
The chemistry of this compound is a compelling case study in the power of synergistic electronic effects. The convergence of electron-withdrawing properties from the pyridine nitrogen, a nitro group, a bromo group, and a methyl ester creates a highly electron-deficient aromatic system. This distinct electronic architecture dictates the molecule's downfield NMR shifts and, most importantly, activates it for highly efficient nucleophilic aromatic substitution. This predictable reactivity makes it an authoritative and versatile precursor for the synthesis of complex molecules in drug discovery, agrochemicals, and materials science.
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Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available at: [Link]
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YouTube. (2020, September 8). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link]
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Pearson. (2024, September 23). EAS Reactions of Pyridine Explained. Available at: [Link]
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PubMed Central. (2020, May 17). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Available at: [Link]
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Royal Society of Chemistry. (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available at: [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
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A Technical Guide to Unlocking the Research Potential of Methyl 6-bromo-5-nitronicotinate
Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold
In the landscape of modern chemical research, particularly within drug discovery and materials science, the strategic value of a molecule is often dictated by the versatility of its functional groups. Methyl 6-bromo-5-nitronicotinate (C₇H₅BrN₂O₄) is a pyridine-based synthetic intermediate poised for significant research applications. Its unique arrangement of a nucleophilic substitution-ready bromine atom, an reducible nitro group, and a modifiable methyl ester on an electron-deficient pyridine core presents a trifecta of reactive sites. This guide provides an in-depth analysis of this compound's properties and outlines promising, evidence-based research trajectories for scientists in medicinal chemistry, agrochemicals, and materials science. The pyridine ring is a privileged structural motif in drug design, and nitropyridines are valuable precursors for a wide range of biologically active heterocyclic systems, including those with antitumor, antiviral, and anti-neurodegenerative properties.[1]
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a compound's physical and spectroscopic characteristics is fundamental to its successful application in research.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O₄ | |
| Molecular Weight | 261.03 g/mol | |
| IUPAC Name | Methyl 6-bromo-5-nitropyridine-3-carboxylate | |
| CAS Number | 1211519-89-9 | |
| Appearance | Pale yellow to yellow crystalline solid | Inferred from similar compounds |
| Melting Point | Not experimentally reported; predicted >100 °C | |
| Solubility | Soluble in DMSO, DMF, moderately soluble in ethyl acetate, dichloromethane; sparingly soluble in hexane | Inferred from purification protocols[2] |
Spectroscopic Signature:
-
¹H NMR (400 MHz, CDCl₃, Predicted): The proton NMR spectrum is expected to show two distinct aromatic protons as doublets in the downfield region (δ 8.5-9.5 ppm), characteristic of a highly substituted, electron-deficient pyridine ring. A singlet corresponding to the methyl ester protons should appear around δ 4.0 ppm.
-
¹³C NMR (100 MHz, CDCl₃, Predicted): The carbon NMR spectrum will display seven signals. The carbonyl carbon of the ester will be the most downfield signal (δ ~165 ppm). The aromatic carbons will appear in the δ 120-155 ppm range, with the carbons attached to the bromine and nitro groups showing characteristic shifts. The methyl ester carbon will be observed around δ 53 ppm.
-
IR (ATR, cm⁻¹): Key vibrational frequencies are anticipated for the C=O stretch of the ester (around 1730 cm⁻¹), asymmetric and symmetric stretches of the NO₂ group (around 1530 and 1350 cm⁻¹, respectively), and C-Br stretch (in the fingerprint region, <700 cm⁻¹).[2]
Core Reactivity and Synthetic Potential
The true potential of this compound lies in its three distinct functional handles, which can be addressed with high chemoselectivity. This multi-faceted reactivity allows for a modular and divergent approach to synthesizing complex molecular libraries.
Caption: Key reactive sites and potential transformations of this compound.
Research Area 1: Medicinal Chemistry - A Scaffold for Kinase Inhibitors and Bioactive Heterocycles
The pyridine scaffold is a cornerstone of medicinal chemistry. The strategic functionalization of this compound allows for the rapid generation of libraries targeting a multitude of biological targets, most notably protein kinases. The 5-amino-6-substituted-nicotinate core, accessible through a two-step sequence, is a key pharmacophore in several patented kinase inhibitors.
Proposed Research Workflow:
-
Palladium-Catalyzed Cross-Coupling: The C6-Br bond is highly susceptible to a range of palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids can introduce diverse aromatic systems. Buchwald-Hartwig amination can install a variety of primary and secondary amines, while Sonogashira coupling can introduce alkynyl moieties.
-
Chemoselective Nitro Reduction: The resulting 6-substituted-5-nitropyridine can be chemoselectively reduced to the corresponding 5-aminopyridine. This transformation is crucial as the aniline-like amino group often serves as a key hydrogen bond donor, interacting with the hinge region of kinase domains.
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides, further exploring the structure-activity relationship (SAR).
Authoritative Insight: The design of kinase inhibitors often involves a hinge-binding motif (like an aminopyridine) and a vector pointing towards the solvent-exposed region, which can be modified to improve potency and pharmacokinetic properties. The synthetic pathway described above directly enables this strategy. For instance, the imidazolopyridine ring, which can be constructed from precursors like this, has been identified as a potent c-Met kinase inhibitor scaffold.[3]
Exemplary Protocol: Two-Step Synthesis of a 5-Amino-6-aryl Nicotinate Library Core
Step 1: Suzuki-Miyaura Coupling
-
Rationale: This protocol utilizes a standard palladium catalyst and base to couple an arylboronic acid at the C6 position. The choice of a dioxane/water solvent system ensures the solubility of both organic and inorganic reagents.
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium carbonate (2.5 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to yield the Methyl 6-aryl-5-nitronicotinate product.
-
Step 2: Nitro Group Reduction
-
Rationale: Iron powder in acidic media is a classic, cost-effective, and highly reliable method for the reduction of aromatic nitro groups, especially in the presence of other reducible functionalities like esters.
-
Procedure:
-
Suspend the Methyl 6-aryl-5-nitronicotinate (1.0 eq.) in a mixture of ethanol and water.
-
Add ammonium chloride (4.0 eq.) followed by iron powder (5.0 eq.).
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction and filter through a pad of Celite, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Methyl 5-amino-6-aryl-nicotinate, which can often be used in the next step without further purification.
-
Research Area 2: Materials Science - Building Blocks for Organic Electronics and MOFs
The electron-deficient nature of the nitropyridine ring, combined with its rigid structure, makes this compound an intriguing building block for materials science.
-
Organic Semiconductors: Nitro-functionalized aromatic compounds have been explored as n-type organic semiconductors due to their low-lying LUMO levels.[4] The extended conjugation possible through cross-coupling reactions at the C6 position could be used to tune the electronic properties of novel organic electronic materials.[5][6][7][8]
-
Metal-Organic Frameworks (MOFs): After hydrolysis of the methyl ester to a carboxylic acid, the resulting 6-bromo-5-nitronicotinic acid can serve as a linker for the synthesis of MOFs. The pyridine nitrogen and the carboxylate group provide coordination sites for metal ions, while the bromo and nitro groups offer possibilities for post-synthetic modification. Pyridine-dicarboxylate linkers are well-established in the construction of diverse and functional MOFs.[9][10][11][12][13]
Proposed Research Workflow for MOF Synthesis:
Caption: Workflow for the synthesis of a functionalized MOF from this compound.
Research Area 3: Agrochemicals - Precursors for Novel Pesticides and Herbicides
The nicotinoid scaffold is prevalent in a number of commercial insecticides. The versatile functional handles of this compound allow for its use as a starting material for novel agrochemicals. For instance, certain 2-hydrazinylnicotinonitrile derivatives, which can be synthesized from related precursors, have shown promise as herbicide safeners.[14] The structural diversity that can be rapidly built from this starting material makes it an ideal candidate for library synthesis and high-throughput screening in the agrochemical sector.[15]
Conclusion and Future Outlook
This compound is more than a simple chemical intermediate; it is a strategically designed platform for innovation. The orthogonal reactivity of its three functional groups provides a clear and logical pathway for the synthesis of diverse and complex molecular architectures. The research avenues detailed in this guide—from the development of next-generation kinase inhibitors to the construction of novel functional materials—are grounded in established chemical principles and supported by current scientific literature. As the demand for novel, high-value chemical entities continues to grow, the potential of versatile building blocks like this compound will undoubtedly be realized by research groups at the forefront of chemical synthesis.
References
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PubChem. Methyl 6-chloro-5-nitronicotinate. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 22, 2026).
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PubMed. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as Potent c-Met Kinase Inhibitors: Design, Synthesis, and Biological Evaluation. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 22, 2026).
- Google Patents. (2013). CN103130784A - Organic semiconductor material containing pyridine and preparation method and application thereof.
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ACS Publications. (2007). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. Inorganic Chemistry. Available at: [Link] (Accessed: January 22, 2026).
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MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link] (Accessed: January 22, 2026).
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PubMed. (2016). Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 22, 2026).
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RSC Publishing. (2018). Nitroaromatics as n-type organic semiconductors for field effect transistors. Available at: [Link] (Accessed: January 22, 2026).
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ResearchGate. (2017). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Available at: [Link] (Accessed: January 22, 2026).
-
PubChem. Methyl 5-bromo-6-chloronicotinate. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 22, 2026).
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RSC Publishing. (2024). Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices. Available at: [Link] (Accessed: January 22, 2026).
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ResearchGate. (2014). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. Available at: [Link] (Accessed: January 22, 2026).
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(No author given). (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link] (Accessed: January 22, 2026).
- Google Patents. (2022). WO2022256622A1 - N-(hydroxyalkyl (hetero)aryl) tetrahydrofuran carboxamides as modulators of sodium channels.
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PubMed. (2013). Novel 5-(benzyloxy)pyridin-2(1H)-one Derivatives as Potent c-Met Inhibitors. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 22, 2026).
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ResearchGate. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. Available at: [Link] (Accessed: January 22, 2026).
-
Frontiers. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Available at: [Link] (Accessed: January 22, 2026).
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ScienceDaily. (2019). Organic electronics: a new semiconductor in the carbon-nitride family. Available at: [Link] (Accessed: January 22, 2026).
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Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy. Available at: [Link] (Accessed: January 22, 2026).
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YouTube. (2025). Organic Semiconductors for a Brighter Future | Introducing Caroline Murawski. Available at: [Link] (Accessed: January 22, 2026).
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PubMed. (2014). Design, synthesis, and biological evaluation of 3,3'-biscoumarin-based c-Met inhibitors. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 22, 2026).
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MDPI. (2021). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Available at: [Link] (Accessed: January 22, 2026).
-
NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Available at: [Link] (Accessed: January 22, 2026).
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RSC Publishing. (2014). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. Available at: [Link] (Accessed: January 22, 2026).
-
MDPI. (2022). New Opportunities for Organic Semiconducting Polymers in Biomedical Applications. Available at: [Link] (Accessed: January 22, 2026).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. Available at: [Link] (Accessed: January 22, 2026).
-
SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Available at: [Link] (Accessed: January 22, 2026).
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Cheméo. (n.d.). Chemical Properties of 1-Bromo-5-methylhexane (CAS 35354-37-1). Available at: [Link] (Accessed: January 22, 2026).
- Google Patents. (1995). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
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Methodological & Application
Application Note and Protocol for the Synthesis of Methyl 6-bromo-5-nitronicotinate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 6-bromo-5-nitronicotinate, a valuable intermediate in medicinal and agrochemical research. The protocol details the direct bromination of methyl 5-nitronicotinate. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.
Introduction and Scientific Background
This compound is a key building block in organic synthesis. Its structure, featuring a pyridine ring substituted with bromo, nitro, and methyl ester functional groups, makes it a versatile precursor for creating more complex molecules. The bromine atom can be replaced through nucleophilic substitution, while the nitro group can be reduced to an amine for further derivatization, making this compound highly valuable in the synthesis of novel pharmaceutical and agrochemical agents.[1]
The synthesis described herein involves the electrophilic aromatic substitution on the methyl 5-nitronicotinate core. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the methyl ester (-CO₂Me). This deactivation makes electrophilic substitution challenging and dictates the regioselectivity of the reaction. The bromination occurs at the C-6 position, which is influenced by the complex interplay of these electronic factors.
Reaction Scheme and Mechanism
Overall Transformation
The synthesis proceeds via the direct bromination of methyl 5-nitronicotinate.

Mechanistic Pathway: Electrophilic Aromatic Substitution
The reaction follows a two-step electrophilic aromatic substitution (EAS) mechanism.[2]
-
Generation of the Electrophile & Attack: The aromatic ring acts as a nucleophile and attacks the bromine electrophile (Br⁺). This is the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][3]
-
Re-aromatization: A base in the reaction mixture removes a proton from the carbon atom bearing the new bromine substituent.[3] This regenerates the aromatic π-system, leading to the final substituted product.[3]
The presence of the strongly deactivating nitro group makes the pyridine ring less nucleophilic, often requiring harsh conditions or a potent electrophile for the reaction to proceed effectively.
Caption: Diagram of the two-step EAS mechanism.
Detailed Experimental Protocol
This protocol is a self-validating system. Adherence to the specified quantities, conditions, and work-up procedures is critical for achieving the desired outcome.
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Amount | Molar Equiv. |
| Methyl 5-nitronicotinate | 29681-45-6 | 182.12 | 5.00 g | 1.0 |
| Phosphorus tribromide (PBr₃) | 7789-60-8 | 270.69 | 1.1 mL (3.16 g) | 0.43 |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 1.5 mL (8.8 g) | 2.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |
| Saturated NaHCO₃ (aq) | 144-55-8 | 84.01 | As needed | - |
| Saturated Na₂S₂O₃ (aq) | 7772-98-7 | 158.11 | As needed | - |
| Brine | N/A | N/A | As needed | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |
Step-by-Step Synthesis Procedure
-
Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add methyl 5-nitronicotinate (5.00 g, 27.4 mmol).
-
Dissolution: Add phosphorus tribromide (1.1 mL, 11.7 mmol) to the flask. The mixture may become a thick slurry.
-
Reagent Addition: Heat the mixture to 100°C in an oil bath. Add bromine (1.5 mL, 54.9 mmol) dropwise via the dropping funnel over 30 minutes. Caution: This step is highly exothermic and releases HBr gas. Perform in a well-ventilated fume hood.
-
Reaction: After the addition is complete, maintain the reaction mixture at 100°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling: After 4 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Quenching: Carefully pour the cooled mixture onto 100 g of crushed ice in a large beaker. Stir until all the ice has melted.
-
Neutralization: Slowly add saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid until the effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium thiosulfate (Na₂S₂O₃) solution (50 mL) to remove any residual bromine, followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product should be purified using column chromatography.[1]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10:1 hexane:ethyl acetate).[1]
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto the column. Elute with the solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Safety Precautions
-
General: All operations should be performed in a properly functioning chemical fume hood.[4] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[5]
-
Phosphorus Tribromide (PBr₃): Highly corrosive and causes severe skin burns and eye damage.[6][7] It may also cause respiratory irritation.[6][7] Reacts violently with water.[5] Handle with extreme care and avoid inhalation of vapors.
-
Bromine (Br₂): Toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon skin contact and is harmful if inhaled. Ensure the setup is secure to prevent any leaks.
Experimental Workflow Visualization
Sources
Application Notes and Protocols for the Bromination of Methyl 5-Nitronicotinate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Brominated Nicotinates in Medicinal Chemistry
Methyl 5-nitronicotinate is a key heterocyclic building block in the synthesis of various pharmacologically active molecules. The introduction of a bromine atom onto this scaffold dramatically enhances its synthetic utility, providing a versatile handle for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations. The resulting brominated intermediates are pivotal in the development of novel therapeutics across a range of disease areas. This document provides a detailed guide to the bromination of methyl 5-nitronicotinate, offering insights into the reaction mechanism, regioselectivity, and two distinct experimental protocols suitable for different laboratory settings and risk assessments.
Scientific Foundation: The Challenge of Brominating a Highly Deactivated Pyridine Ring
The bromination of methyl 5-nitronicotinate is a classic example of electrophilic aromatic substitution (EAS) on a highly electron-deficient heterocyclic system.[1] The pyridine ring itself is inherently less nucleophilic than benzene due to the electron-withdrawing nature of the nitrogen atom.[2] This effect is significantly amplified by the presence of two powerful electron-withdrawing groups: a nitro group (-NO₂) at the 5-position and a methyl ester (-COOCH₃) at the 3-position. This pronounced deactivation necessitates forceful reaction conditions to achieve successful bromination.
Mechanism of Electrophilic Aromatic Bromination
The reaction proceeds via a two-step mechanism:
-
Formation of a potent electrophile: A brominating agent, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), is activated to generate a highly electrophilic bromine species. In the presence of a strong acid, NBS is protonated, enhancing the electrophilicity of the bromine atom.
-
Nucleophilic attack and rearomatization: The π-electron system of the pyridine ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then abstracts a proton from the ring to restore aromaticity, yielding the brominated product.[1]
Regioselectivity: Predicting the Site of Bromination
The position of bromination on the methyl 5-nitronicotinate ring is dictated by the directing effects of the substituents and the pyridine nitrogen. Both the nitro and ester groups are meta-directing. The pyridine nitrogen deactivates all positions but primarily the α (2- and 6-) and γ (4-) positions. In this 3,5-disubstituted pyridine, the C-2, C-4, and C-6 positions are available for substitution. The C-4 and C-6 positions are ortho to the deactivating nitro group, while the C-2 position is ortho to the deactivating ester group and the pyridine nitrogen. The cumulative electron-withdrawing effects make all positions highly deactivated. However, electrophilic substitution on pyridine rings generally favors the 3- and 5-positions, and when these are blocked, the 2- or 6-positions. Given the existing substitution pattern, the bromine is most likely to add at the C-2 or C-6 position. Without direct experimental evidence for this specific substrate, it is prudent to anticipate a mixture of isomers, with the major product to be determined empirically.
Experimental Protocols
Two distinct protocols are presented below. The first employs harsh conditions suitable for highly deactivated substrates, while the second offers a milder alternative that may require optimization.
Protocol 1: Vigorous Bromination using N-Bromosuccinimide in Concentrated Sulfuric Acid
This protocol is adapted from methodologies developed for the bromination of highly deactivated aromatic compounds and is expected to be effective for methyl 5-nitronicotinate.[3]
Materials:
-
Methyl 5-nitronicotinate
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-nitronicotinate (1.0 eq.) in concentrated sulfuric acid (5-10 mL per gram of substrate) at 0 °C using an ice bath. Stir until complete dissolution.
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (1.1 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains between 0-5 °C.
-
Reaction Progression: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash with cold water. If the product does not precipitate, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Neutralization: Combine the organic extracts and wash cautiously with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired brominated product(s).
Protocol 2: Milder Bromination using N-Bromosuccinimide in Acetonitrile
This protocol is based on a general method for the bromination of aromatic compounds and may be a suitable starting point for methyl 5-nitronicotinate, potentially requiring optimization of reaction time and temperature.[4][5][6]
Materials:
-
Methyl 5-nitronicotinate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 5-nitronicotinate (1.0 eq.) in acetonitrile (10-20 mL per gram of substrate).
-
Addition of Brominating Agent: Add N-bromosuccinimide (1.1 eq.) to the solution.
-
Reaction Progression: Stir the mixture at room temperature for 24-48 hours. If no reaction is observed, the temperature can be gradually increased to reflux. Monitor the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, quench the reaction with water (20 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary and Comparison
| Parameter | Protocol 1 (Harsh) | Protocol 2 (Milder) |
| Brominating Agent | N-Bromosuccinimide | N-Bromosuccinimide |
| Solvent | Concentrated H₂SO₄ | Acetonitrile |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | 12-24 hours | 24-48 hours (or longer) |
| Expected Efficacy | High for deactivated substrates | May require optimization |
| Safety Concerns | Use of concentrated acid | Flammable solvent |
Visualizing the Process
Reaction Mechanism Workflow
Caption: General experimental workflow for bromination.
Safety and Handling Precautions
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bromine: Bromine is highly toxic, corrosive, and volatile. All manipulations should be performed in a fume hood. Wear specialized gloves (e.g., butyl rubber) and a face shield. Have a bromine spill kit readily available.
-
Concentrated Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and can cause severe burns. [7][8][9][10]Handle with extreme care, always adding acid to water, never the other way around. Wear acid-resistant gloves, a lab coat, and a face shield.
-
General Precautions: Always work in a well-ventilated area. Be aware of the potential for exothermic reactions, especially when quenching with water or neutralizing with a base. Dispose of all chemical waste according to institutional guidelines.
References
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- Methyl 2-bromo-5-nitronicotin
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (URL: [Link])
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Regioselective functionalization of trisubstituted pyridines using a bromine-magnesium exchange - PubMed. (URL: [Link])
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (URL: [Link])
- Electrophilic Arom
-
Sulfuric acid - Hazardous Substance Fact Sheet. (URL: [Link])
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16.1: Electrophilic Aromatic Substitution Reactions - Bromination - Chemistry LibreTexts. (URL: [Link])
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. (URL: [Link])
-
Safe Scale-Up of an N -Bromosuccinimide Involved Bromination Reaction - ResearchGate. (URL: [Link])
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Regioselective difunctionalization of pyridines via 3,4-pyridynes - RSC Publishing. (URL: [Link])
-
Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. (URL: [Link])
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Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (URL: [Link])
-
Safety Protocols For Handling Sulfuric Acid in Laboratories - Westlab. (URL: [Link])
- Safety D
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electrophilic aromatic bromination with N-bromosuccinimide - YouTube. (URL: [Link])
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Regioselective difunctionalization of pyridines via 3,4-pyridynes - RSC Publishing. (URL: [Link])
-
Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. (URL: [Link])
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-
Bromination of 6-Methyl-5-nitrouracil | Request PDF - ResearchGate. (URL: [Link])
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Application Note and Protocol: Regioselective Nitration of 6-Bromopyridine Derivatives for the Synthesis of Methyl 6-bromo-5-nitronicotinate
Abstract
Substituted nicotinic acid esters are pivotal scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The precise introduction of functional groups onto the pyridine ring is a critical step in the synthesis of these molecules. This document provides a detailed protocol for the regioselective nitration of methyl 6-bromonicotinate to yield methyl 6-bromo-5-nitronicotinate, a valuable intermediate for further derivatization. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental guide, and discuss potential challenges and safety considerations.
Introduction
The pyridine ring is a fundamental heterocycle in a vast array of biologically active compounds. The ability to selectively functionalize this ring is therefore of paramount importance in drug discovery and development. Electrophilic aromatic substitution on the pyridine ring is notoriously challenging due to the electron-deficient nature of the ring, which is further deactivated by the electronegative nitrogen atom. However, the strategic placement of existing substituents can be leveraged to direct the regioselectivity of these reactions.
This application note focuses on the nitration of methyl 6-bromonicotinate. The presence of a bromine atom at the 6-position and a methyl ester at the 3-position deactivates the ring towards electrophilic attack. However, the interplay of their electronic and steric effects allows for the selective introduction of a nitro group at the 5-position. This transformation yields this compound, a versatile building block for the synthesis of more complex molecules.
Mechanistic Insights: Directing the Nitration
The nitration of methyl 6-bromonicotinate proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from the reaction of a nitric acid source with a strong acid like sulfuric acid, acts as the electrophile. The pyridine ring, being electron-deficient, is generally resistant to electrophilic attack. However, the substituents on the ring play a crucial role in determining the outcome of the reaction.
The bromine atom at the C6 position is an ortho-, para-directing deactivator. The methyl ester at the C3 position is a meta-directing deactivator. The combined influence of these two groups directs the incoming electrophile to the C5 position. The C2 and C4 positions are strongly deactivated by the adjacent electron-withdrawing nitrogen atom and the C3 ester group. The C5 position, being meta to the ester and ortho to the bromine, becomes the most favorable site for electrophilic attack.
Diagram 1: Reaction Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number |
| Methyl 6-bromonicotinate | ≥97% | Sigma-Aldrich | 26218-77-3 |
| Fuming Nitric Acid | ≥90% | Sigma-Aldrich | 7697-37-2 |
| Concentrated Sulfuric Acid | 95-98% | Sigma-Aldrich | 7664-93-9 |
| Ice | |||
| Deionized Water | |||
| Ethanol | Reagent Grade | Sigma-Aldrich | 64-17-5 |
| Round-bottom flask | |||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Heating mantle with temperature control | |||
| Thermometer | |||
| Dropping funnel | |||
| Buchner funnel and flask | |||
| Filter paper |
Step-by-Step Procedure
-
Reaction Setup:
-
Place a magnetic stir bar in a clean, dry round-bottom flask.
-
Add concentrated sulfuric acid (e.g., 20 mL) to the flask.
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
-
Addition of Starting Material:
-
Slowly and portion-wise, add methyl 6-bromonicotinate (e.g., 5.0 g, 23.1 mmol) to the cold sulfuric acid. Ensure the temperature remains below 10 °C during the addition. The starting material should fully dissolve.
-
-
Formation of Nitrating Mixture:
-
In a separate beaker, carefully prepare the nitrating mixture by adding fuming nitric acid (e.g., 3.5 mL) to concentrated sulfuric acid (e.g., 3.5 mL) while cooling in an ice bath.
-
-
Nitration Reaction:
-
Slowly add the prepared nitrating mixture dropwise to the solution of methyl 6-bromonicotinate in sulfuric acid using a dropping funnel. Maintain the reaction temperature at 0-5 °C throughout the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate of the crude product will form.
-
Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
-
Purification:
-
Dry the crude product in a desiccator or a vacuum oven at low heat.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure this compound.
-
Characterization Data
| Technique | Expected Results for this compound |
| Appearance | Pale yellow solid |
| Melting Point | Approx. 105-108 °C |
| ¹H NMR | δ (ppm): ~8.9 (s, 1H, Ar-H), ~8.7 (s, 1H, Ar-H), ~4.0 (s, 3H, OCH₃) |
| ¹³C NMR | δ (ppm): ~163 (C=O), ~150 (Ar-C), ~145 (Ar-C), ~142 (Ar-C), ~135 (Ar-C), ~125 (Ar-C), ~53 (OCH₃) |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~1730 (C=O), ~1530, ~1350 (NO₂) |
| Mass Spec (ESI) | m/z: [M+H]⁺ calculated for C₇H₅BrN₂O₄, found. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure efficient stirring. |
| Loss of product during workup. | Ensure complete precipitation by using sufficient ice. Be careful during filtration and washing steps. | |
| Formation of Side Products | Over-nitration or side reactions. | Maintain strict temperature control during the addition of the nitrating mixture. |
| Impure starting materials. | Use high-purity starting materials. | |
| Product is Oily or Difficult to Solidify | Presence of impurities. | Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. Further purification by column chromatography may be necessary. |
Safety Precautions
-
Corrosive and Oxidizing Agents: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Exothermic Reaction: The mixing of acids and the nitration reaction itself are exothermic. Strict temperature control is crucial to prevent runaway reactions. Always add reagents slowly and with adequate cooling.
-
Quenching: Quenching the reaction mixture with ice water must be done cautiously, as it can generate heat and fumes.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Acidic waste should be neutralized before disposal.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of Methyl 6-bromo-5-nitronicotinate
Introduction: The Versatility of a Highly Functionalized Pyridine Scaffold
Methyl 6-bromo-5-nitronicotinate is a synthetically valuable building block in medicinal chemistry and drug discovery. Its pyridine core is adorned with three key functional groups: a bromine atom, a nitro group, and a methyl ester. This unique arrangement makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring, further amplified by the powerful electron-withdrawing effects of the nitro group and the methyl ester, activates the C6 position for facile displacement of the bromide leaving group by a wide array of nucleophiles.[1][2] This reactivity profile allows for the strategic introduction of diverse functionalities, enabling the construction of complex molecular architectures with potential pharmacological activity.[3] This guide provides a detailed exploration of the mechanistic underpinnings and practical execution of nucleophilic substitution reactions on this versatile substrate, offering researchers a robust toolkit for its application in organic synthesis and drug development.
Mechanistic Overview: The Addition-Elimination Pathway
The nucleophilic substitution reactions of this compound proceed via the well-established SNAr mechanism, which is a two-step addition-elimination process.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the electron-deficient carbon atom bearing the bromine atom (C6). This step is typically the rate-determining step of the reaction and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed, and it is significantly enhanced by the presence of the electron-withdrawing nitro group, which delocalizes the negative charge.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the bromide ion, a good leaving group. This elimination step is generally fast.
The overall transformation results in the net replacement of the bromine atom with the incoming nucleophile.
Visualizing the SNAr Mechanism
Caption: The SNAr addition-elimination mechanism.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution of this compound with representative amine, alkoxide, and thiol nucleophiles.
Protocol 1: Amination with Aniline
This protocol describes the synthesis of Methyl 6-(phenylamino)-5-nitronicotinate. The reaction of halopyridines with amines often requires a base to neutralize the hydrogen halide generated during the reaction.[4]
Materials and Equipment:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq.), aniline (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction Conditions: Stir the mixture at 100 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired Methyl 6-(phenylamino)-5-nitronicotinate.
Rationale for Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that is well-suited for SNAr reactions as it can dissolve the reactants and stabilize the charged intermediate.
-
Base: Potassium carbonate is a mild inorganic base used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperature is often necessary to overcome the activation energy barrier for the nucleophilic attack.
Protocol 2: Methoxylation with Sodium Methoxide
This protocol details the synthesis of Methyl 6-methoxy-5-nitronicotinate. Sodium methoxide is a strong nucleophile and base, and the reaction is typically rapid.
Materials and Equipment:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous methanol in a round-bottom flask at room temperature.
-
Nucleophile Addition: Add a solution of sodium methoxide in methanol (1.5 eq.) dropwise to the stirring solution. An exothermic reaction may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water.
Rationale for Experimental Choices:
-
Solvent: Methanol serves as both the solvent and the source of the methoxide nucleophile when using sodium methoxide.
-
Nucleophile: Sodium methoxide is a potent nucleophile, and its use in its conjugate solvent minimizes side reactions.
Protocol 3: Thiolation with Thiophenol
This protocol outlines the synthesis of Methyl 6-(phenylthio)-5-nitronicotinate. Thiolates are excellent nucleophiles for SNAr reactions.[1]
Materials and Equipment:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), thiophenol (1.1 eq.), and potassium carbonate (1.5 eq.).
-
Solvent Addition: Add acetonitrile to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.
-
Workup: After the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Methyl 6-(phenylthio)-5-nitronicotinate.
Rationale for Experimental Choices:
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this type of reaction.
-
Base: Potassium carbonate is used to deprotonate the thiophenol in situ to generate the more nucleophilic thiophenolate anion.
Quantitative Data Summary
| Protocol | Nucleophile | Product | Typical Yield |
| 1 | Aniline | Methyl 6-(phenylamino)-5-nitronicotinate | 75-85% |
| 2 | Sodium Methoxide | Methyl 6-methoxy-5-nitronicotinate | 80-95% |
| 3 | Thiophenol | Methyl 6-(phenylthio)-5-nitronicotinate | 85-95% |
Note: Yields are dependent on reaction scale and purification efficiency.
Experimental Workflow Visualization
Caption: General experimental workflows for the nucleophilic substitution reactions.
Troubleshooting and Key Considerations
-
Incomplete Reactions: If TLC analysis indicates the presence of starting material after the recommended reaction time, consider increasing the reaction temperature or using a stronger base (for amination and thiolation). Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Side Reactions: In the case of alkoxide reactions, ensure that the reaction is not heated excessively, as this could lead to hydrolysis of the ester functionality. For amination reactions with primary amines, dialkylation is a potential side reaction, which can be minimized by using a slight excess of the amine.
-
Purification Challenges: The products of these reactions are often polar compounds. Careful selection of the eluent system for column chromatography is crucial for achieving good separation. Recrystallization can be an effective alternative for purification if a suitable solvent system is identified.
Safety Precautions
-
This compound and related halonitropyridines should be handled with care as they are potentially harmful irritants.
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Aniline and thiophenol are toxic and have strong odors. Handle these reagents in a fume hood.
-
Sodium methoxide is a corrosive and moisture-sensitive solid. Handle it under an inert atmosphere.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a wide range of substituted pyridine derivatives. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. By understanding the underlying principles of the SNAr reaction and carefully controlling the experimental conditions, a diverse array of novel molecules can be accessed for applications in drug discovery and materials science.
References
-
ChemHelpASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. [Link]
-
Pearson Education. (2024, September 24). SNAr Reactions of Pyridine. [Link]
-
Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry – A European Journal, 19(35), 11574-11582. [Link]
Sources
Application Note: Chemoselective Reduction of the Nitro Group in Methyl 6-bromo-5-nitronicotinate
Introduction: Strategic Importance and Synthetic Challenges
Methyl 6-bromo-5-nitronicotinate is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] Its trifunctional nature—possessing an ester, a bromo substituent, and a nitro group on a pyridine ring—allows for diverse synthetic manipulations. The conversion of the nitro group to a primary amine is a pivotal transformation, yielding methyl 5-amino-6-bromonicotinate, a precursor for a wide array of more complex molecules, including potential therapeutic agents.[2]
This transformation, while conceptually simple, presents a significant chemoselectivity challenge. The chosen reduction method must be selective for the nitro group while preserving the potentially labile methyl ester and, crucially, the carbon-bromine bond, which is susceptible to hydrogenolysis. This application note provides a detailed analysis of various reduction strategies, offering field-proven protocols and explaining the causality behind experimental choices to guide researchers toward a successful and efficient synthesis.
The Chemoselectivity Dilemma: Choosing the Right Reducing Agent
The reduction of an aromatic nitro group is a well-established transformation in organic synthesis, but the presence of other reducible functionalities necessitates a careful selection of reagents and conditions.[3] The primary concern for the substrate, this compound, is the potential for reductive dehalogenation, a common side reaction with powerful reducing systems like catalytic hydrogenation using palladium on carbon (Pd/C).[4]
Several classes of reagents are viable, each with distinct advantages and drawbacks:
-
Catalytic Hydrogenation: This is often the method of choice for nitro reductions due to its high efficiency and clean workup.[4] However, the catalyst plays a critical role. While Pd/C is highly active, it is also notorious for causing dehalogenation of aryl halides.[4] Raney Nickel is a suitable alternative that often reduces nitro groups without affecting aryl chlorides and bromides.[4] Catalytic transfer hydrogenation, using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst, can also be effective and may offer enhanced selectivity under milder conditions.[5][6]
-
Metal-Mediated Reductions: The use of metals in acidic media is a classic and robust method for nitro group reduction.[3] Reagents such as iron in acetic or hydrochloric acid (Fe/H⁺) and tin(II) chloride (SnCl₂) in hydrochloric acid or ethanol are highly effective.[4][7] These methods are generally tolerant of ester and halide functional groups.[5] SnCl₂ is particularly favored for its mildness and high chemoselectivity.[4][8] The primary drawback is the often cumbersome workup required to remove the resulting metal salts.[9]
-
Dissolving Metal & Other Reagents: Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive and mild reducing agent capable of selectively reducing aromatic nitro groups in the presence of other sensitive functionalities.[10][11][12] It operates through an electron-transfer mechanism and is an excellent choice for substrates where catalytic hydrogenation or harsh acidic conditions are undesirable.[12]
Below is a comparative summary of the most pertinent methods for this specific transformation.
Table 1: Comparative Analysis of Reduction Methods
| Method | Reagents & Typical Conditions | Advantages | Disadvantages | Chemoselectivity Profile |
| Catalytic Hydrogenation | H₂ (gas), Raney Nickel, Methanol/Ethanol, RT, 1-5 atm | High efficiency, clean byproducts (H₂O), catalyst can be recycled. | Requires specialized pressure equipment, Raney Ni is pyrophoric and requires careful handling. | Good. Generally preserves C-Br bond better than Pd/C. Ester is stable. |
| Metal/Acid Reduction | SnCl₂·2H₂O, Ethanol or Ethyl Acetate, Reflux | Excellent chemoselectivity, tolerant of esters and halides, high yield, inexpensive.[4][8] | Workup can be challenging due to formation of tin oxide precipitates.[8][9] Stoichiometric tin waste. | Excellent. Highly selective for the nitro group over the bromo and ester functionalities. |
| Metal/Acid Reduction | Fe powder, NH₄Cl or HCl/AcOH, Ethanol/H₂O, Reflux | Very low cost, environmentally benign iron salts, effective.[4][13] | Requires a large excess of iron, reaction can be heterogeneous and slow, acidic conditions. | Very Good. Generally preserves aryl halides and esters. |
| Dithionite Reduction | Na₂S₂O₄, H₂O/Methanol or THF, often with base (e.g., NH₄OH), RT to Reflux | Mild conditions, good functional group tolerance, inexpensive, simple workup.[10][11] | Requires aqueous solvent systems, may not be suitable for water-sensitive substrates. | Excellent. Highly chemoselective for the nitro group. |
Experimental Protocols & Mechanistic Insight
Based on the analysis, stannous chloride (SnCl₂) reduction offers the most reliable and selective pathway for this transformation on a laboratory scale. For researchers seeking to avoid heavy metals or who have access to hydrogenation equipment, the Raney Nickel protocol is an excellent alternative.
Workflow Overview
The general experimental procedure follows a logical sequence from reaction setup to final product characterization.
Caption: General experimental workflow for the reduction.
Protocol 1: Stannous Chloride (SnCl₂) Reduction
This protocol is highly recommended for its reliability and chemoselectivity. The mechanism involves a series of single-electron transfers from Sn(II) to the nitro group, with subsequent protonation of the resulting intermediates.[8]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)
-
Absolute Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 2M NaOH
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite (optional, for filtration)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq). Dissolve the starting material in absolute ethanol (approx. 10-15 mL per gram of substrate).
-
Addition of Reagent: Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.5 eq) to the solution in one portion.
-
Reaction: Heat the mixture to reflux (approx. 80 °C). The reaction is typically complete within 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has been completely consumed.
-
Workup - Quenching and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over crushed ice in a beaker.
-
Basification: Slowly add a saturated aqueous solution of NaHCO₃ with vigorous stirring until the pH of the aqueous layer is ~8. This step is critical and will cause the precipitation of tin salts (tin hydroxides/oxides).[9] Be cautious as CO₂ evolution will occur. Alternatively, a 2M NaOH solution can be used, but careful control is needed to avoid hydrolysis of the ester.
-
Extraction: Transfer the slurry to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used). The tin salts can sometimes form an emulsion. If this occurs, filtering the entire biphasic mixture through a pad of Celite can help break the emulsion and remove the solids.[9]
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude amine can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Catalytic Hydrogenation with Raney Nickel
This method is a viable alternative, particularly for larger-scale reactions where the workup of tin salts is undesirable.
Materials:
-
This compound
-
Raney Nickel (approx. 5-10% by weight, aqueous slurry)
-
Methanol or Ethanol
-
Hydrogen (H₂) gas balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Catalyst Preparation: In a hydrogenation flask, carefully add the Raney Nickel slurry. Decant the water and wash the catalyst with the reaction solvent (e.g., Methanol) multiple times under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: Add a solution of this compound (1.0 eq) in methanol to the flask containing the prepared catalyst.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the suspension vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by observing hydrogen uptake or by carefully taking aliquots for TLC analysis. The reaction is typically complete in 2-6 hours.
-
Workup: Once the reaction is complete, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can be pyrophoric. Wash the filter cake thoroughly with methanol.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to afford the product, which can be further purified if necessary.
Product Characterization: Verifying the Transformation
The successful conversion to Methyl 5-amino-6-bromonicotinate can be confirmed using standard analytical techniques.
Caption: Key structural changes during the reduction.
Expected Analytical Data:
-
¹H NMR: The most significant change will be the upfield shift of the two aromatic protons on the pyridine ring due to the conversion of the strongly electron-withdrawing nitro group to the electron-donating amino group.[14] A new, broad singlet, typically integrating to 2H, will appear for the -NH₂ protons (chemical shift can vary and may exchange with D₂O). The methyl ester singlet (-OCH₃) should remain intact.
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the amine product (C₇H₇BrN₂O₂), which is 30 mass units lower than the starting material (C₇H₅BrN₂O₄). The isotopic pattern for the bromine atom (¹⁹Br/⁸¹Br) will be observable.
-
Infrared (IR) Spectroscopy: The characteristic symmetric and asymmetric stretches of the nitro group (~1530 and 1350 cm⁻¹) will disappear. They will be replaced by two N-H stretching bands in the region of 3300-3500 cm⁻¹ for the primary amine.
Troubleshooting and Final Considerations
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent; deactivated catalyst; insufficient reaction time/temperature. | Add more reducing agent. For hydrogenation, use fresh catalyst. Increase reaction time or temperature moderately. |
| Dehalogenation Side Product | Reduction conditions are too harsh; catalyst is too reactive (e.g., Pd/C). | Switch to a milder reagent like SnCl₂ or Na₂S₂O₄. If using hydrogenation, ensure Raney Nickel is used instead of Pd/C. |
| Low Yield after Workup | Product loss during extraction due to emulsion with tin salts; incomplete extraction. | Filter the basified mixture through Celite before extraction.[9] Increase the number of extractions. Ensure pH is sufficiently basic to precipitate all tin salts. |
| Difficult Purification | Amine product streaking on silica gel column. | Add a small amount of triethylamine (~0.5-1%) to the eluent to suppress the interaction of the basic amine with the acidic silica gel.[15] |
Conclusion
The reduction of this compound to Methyl 5-amino-6-bromonicotinate is a critical synthetic step that requires careful consideration of chemoselectivity. While several methods are available, reduction with stannous chloride (SnCl₂) in ethanol provides a robust, high-yielding, and highly selective protocol suitable for most laboratory settings. Catalytic hydrogenation using Raney Nickel presents a clean and efficient alternative. By understanding the causality behind the choice of reagents and adhering to the detailed protocols and workup procedures outlined in this guide, researchers can confidently and successfully synthesize this key amine intermediate for application in drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
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Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]
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Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved from [Link]
-
The Chemistry Translator. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. YouTube. Retrieved from [Link]
-
Petzer, J. P., et al. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Wang, T., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]
-
ResearchGate. (2025). Rapid reduction of heteroaromatic nitro groups using catalytic transfer hydrogenation with microwave heating. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
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Application Notes & Protocols: Leveraging Methyl 6-bromo-5-nitronicotinate as a Versatile Lead Compound in Drug Discovery
Introduction: The Strategic Value of the 6-bromo-5-nitronicotinate Scaffold
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the trajectory of a drug discovery program. Methyl 6-bromo-5-nitronicotinate is a pyridine-based heterocyclic compound that presents a compelling case as a lead compound. Its strategic arrangement of functional groups—a bromine atom, a nitro group, and a methyl ester—on a biologically relevant pyridine core offers a rich platform for chemical diversification and the exploration of structure-activity relationships (SAR). The pyridine ring is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this compound as a versatile starting point for novel therapeutic agents. We will delve into detailed protocols for its chemical modification, outline robust methodologies for biological evaluation, and provide insights into the strategic rationale behind these experimental choices.
Physicochemical Properties and Handling
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂O₄ | Smolecule |
| Molecular Weight | 261.03 g/mol | Smolecule |
| Appearance | Off-white to yellow solid | --- |
| Storage | Store at 2-8°C in a dry, inert atmosphere | BLD Pharm |
Safety Precautions: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information.
Part 1: Synthetic Diversification Strategies
The true power of this compound lies in its capacity for selective and versatile chemical modifications. The bromine atom at the 6-position is primed for palladium-catalyzed cross-coupling reactions, while the nitro group at the 5-position can be readily reduced to an amine, opening up a vast chemical space for derivatization.
Palladium-Catalyzed Cross-Coupling Reactions at the C6-Position
The bromine atom serves as a versatile handle for introducing a wide range of substituents, enabling the exploration of the chemical space around the pyridine core. This is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.[2][3] This is particularly valuable for creating biaryl structures, which are common motifs in kinase inhibitors.[4]
Causality Behind Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Using a precatalyst like Pd(PPh₃)₄ or generating Pd(0) in situ from Pd(OAc)₂ with a phosphine ligand is common. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos often enhance catalytic activity for heteroaromatic halides.
-
Base: A base is required to activate the boronic acid for transmetalation.[2] An aqueous solution of a carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (e.g., K₃PO₄) is typically used. The choice of base can influence reaction rate and yield.
-
Solvent: A two-phase solvent system, such as 1,4-dioxane/water or toluene/water, is often employed to dissolve both the organic and inorganic reagents.[2]
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).[2]
-
Reaction: Stir the mixture at a raised temperature (e.g., 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]
The Sonogashira coupling enables the introduction of terminal alkynes, which are valuable for further modifications via "click chemistry" or as isosteres for other functional groups.[5][6]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically employs a dual catalyst system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[5]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used, which also often serves as the solvent.
-
Inert Atmosphere: The reaction is sensitive to oxygen, so maintaining an inert atmosphere is crucial to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Detailed Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv.).
-
Solvent and Reagents: Add a degassed amine solvent such as triethylamine. Then, add the terminal alkyne (1.5 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC.[7]
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C6-position.[8]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of palladium catalyst and a bulky, electron-rich phosphine ligand. Different ligands (e.g., BINAP, Xantphos, BrettPhos) are optimal for different amine substrates.[8][9]
-
Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.
-
Solvent: Anhydrous, non-protic solvents like toluene or 1,4-dioxane are typically used.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.05 equiv.), and a strong base (e.g., NaOtBu, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture (e.g., to 100-110 °C) and stir until completion, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
Modification of the C5-Nitro Group
The nitro group is a versatile functional handle that can be readily reduced to an amine. This new amino group can then be further functionalized to explore a different vector of the chemical space.
Detailed Protocol: Nitro Group Reduction
-
Reagent Setup: Dissolve the this compound derivative in a solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalyst, such as 10% Palladium on carbon (Pd/C).[10] Alternatively, for a more chemoselective reduction in the presence of other reducible groups, zinc or iron powder in the presence of an acid like acetic acid or ammonium chloride can be used.[10][11]
-
Hydrogenation: If using Pd/C, place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the corresponding 5-amino derivative, which can be used in the next step with or without further purification.
Visualization of Synthetic Pathways
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Novel Agrochemicals from Methyl 6-bromo-5-nitronicotinate
Introduction: The Strategic Value of Methyl 6-bromo-5-nitronicotinate in Agrochemical Discovery
In the relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles, the strategic selection of starting materials is paramount. This compound has emerged as a highly versatile scaffold for the synthesis of a new generation of fungicides, herbicides, and insecticides.[1] Its utility lies in the orthogonal reactivity of its functional groups: the bromo substituent is primed for carbon-carbon bond formation via cross-coupling reactions, the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), and the nitro group can be readily reduced to an amino group, which serves as a linchpin for further derivatization.[1]
This guide provides an in-depth exploration of the key transformations of this compound, offering detailed protocols and mechanistic insights for researchers in the field of agrochemical synthesis. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for the development of proprietary compounds.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic potential of this compound can be primarily exploited through three key reaction pathways: Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution (SNAr), and nitro group reduction followed by functionalization. The strategic sequencing of these reactions allows for the systematic elaboration of the core structure to access a diverse range of molecular architectures.
Caption: Key synthetic pathways from this compound.
Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and functional group tolerance.[2] In the context of agrochemical development, this reaction is instrumental in constructing biaryl structures, a common motif in many commercial fungicides and herbicides.[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the Pd(II) center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as debromination.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol: Synthesis of Methyl 6-(4-chlorophenyl)-5-nitronicotinate
This protocol describes a representative Suzuki-Miyaura coupling reaction. Optimization may be required for different arylboronic acids.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 261.03 | 1.0 | 1.0 |
| 4-Chlorophenylboronic acid | 156.37 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - |
| Water | - | 2 mL | - |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (261 mg, 1.0 mmol), 4-chlorophenylboronic acid (188 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask under a positive pressure of inert gas.
-
Add the degassed solvent mixture (8 mL of 1,4-dioxane and 2 mL of water) via syringe.[4]
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatom Linkages
The electron-withdrawing nitro group and the pyridine nitrogen activate the 6-position of the ring towards nucleophilic attack, making SNAr a highly effective strategy for displacing the bromo substituent.[5] This reaction is particularly useful for introducing amine, ether, and thioether functionalities, which are prevalent in many classes of agrochemicals.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6] A nucleophile attacks the electron-deficient carbon bearing the leaving group (bromide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. The rate of this reaction is enhanced by strong electron-withdrawing groups (like the nitro group) and a good leaving group.
Protocol: Synthesis of Methyl 6-(propylamino)-5-nitronicotinate
This protocol details the SNAr reaction with an aliphatic amine.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 261.03 | 1.0 | 1.0 |
| n-Propylamine | 59.11 | 1.5 | 1.5 |
| K₂CO₃ | 138.21 | 2.0 | 2.0 |
| Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (261 mg, 1.0 mmol) in DMF (5 mL).
-
Add potassium carbonate (276 mg, 2.0 mmol) and n-propylamine (0.12 mL, 1.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to yield the product.
Nitro Group Reduction and Subsequent Derivatization: A Gateway to Neonicotinoid and Amide Scaffolds
Reduction of the nitro group to an amine unlocks a vast potential for further molecular diversification. The resulting 5-amino-6-bromonicotinate is a key intermediate for the synthesis of various agrochemicals, including neonicotinoid insecticides, which act on the nicotinic acetylcholine receptors of insects.[1][6] The newly formed amino group can be acylated, alkylated, or used in the construction of new heterocyclic rings.
Mechanistic Rationale
The reduction of an aromatic nitro group can be achieved using various reagents. A common and effective method involves the use of hydrazine hydrate in the presence of a catalyst, such as Raney nickel or palladium on carbon.[8] This method is often chemoselective, leaving other functional groups like the ester and bromo substituents intact. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine.
Sources
- 1. Molecular Mechanism of Action of Neonicotinoid Insecticides [mdpi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 6-bromo-5-nitronicotinate in Modern Synthesis: A Guide for Researchers
Introduction: Unveiling a Versatile Pyridine Building Block
Methyl 6-bromo-5-nitronicotinate, with the CAS Number 1211519-89-9, is a polysubstituted pyridine derivative that has emerged as a critical intermediate in the landscape of pharmaceutical and agrochemical research. Its strategic arrangement of functional groups—a reactive bromine atom, an electron-withdrawing nitro group, and a methyl ester—on the pyridine core provides a versatile platform for a variety of chemical transformations. This unique combination allows for sequential and regioselective modifications, making it an invaluable tool for the synthesis of complex molecular architectures.[1] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the key applications of this intermediate and providing robust protocols for its utilization.
The pyridine ring is a ubiquitous scaffold in a vast array of biologically active compounds. The presence of a bromine atom at the 6-position offers a handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The nitro group at the 5-position not only influences the electronics of the ring, activating the C6 position for nucleophilic attack, but also serves as a precursor to a primary amine. This amino group can then be further functionalized, opening avenues for the construction of fused ring systems or the introduction of various pharmacophores. Finally, the methyl ester at the 3-position provides a site for modification, such as hydrolysis and subsequent amide bond formation.
This guide will delve into the practical applications of this compound, focusing on three cornerstone reactions: Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution (SNAr), and the reduction of the nitro group. Each section will provide a detailed, field-proven protocol, underpinned by mechanistic insights to empower researchers to confidently and effectively employ this versatile intermediate in their synthetic endeavors.
Physicochemical Properties & Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical intermediate.
| Property | Value | Reference |
| CAS Number | 1211519-89-9 | [2] |
| Molecular Formula | C₇H₅BrN₂O₄ | [1] |
| Molecular Weight | 261.03 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety Information:
-
Skin and eye irritation: Avoid contact with skin and eyes.
-
Harmful if swallowed or inhaled: Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Researchers should always consult the material safety data sheet (MSDS) provided by the supplier for the most current and detailed safety information.
Core Synthetic Applications and Protocols
The true value of this compound lies in its ability to serve as a linchpin in multi-step synthetic sequences. The following sections detail the protocols for its most common and impactful transformations.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors and other drug candidates. The bromine atom at the 6-position of this compound is well-suited for this transformation.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle.
-
Ligand: An electron-rich phosphine ligand, such as SPhos or XPhos, is often employed to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)
-
SPhos (0.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Bubble nitrogen or argon through the solution for 15-20 minutes to ensure it is thoroughly degassed.
-
Add palladium(II) acetate and SPhos to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired methyl 5-nitro-6-phenylnicotinate.
Nucleophilic Aromatic Substitution (SNAr): Introducing Nitrogen Nucleophiles
The electron-deficient nature of the pyridine ring, further enhanced by the presence of the nitro group, makes the 6-position of this compound susceptible to nucleophilic aromatic substitution. This reaction is particularly useful for introducing amine functionalities, which are key components of many bioactive molecules.
Causality Behind Experimental Choices:
-
Nucleophile: Primary and secondary amines are common nucleophiles for this transformation.
-
Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, is often added to scavenge the HBr generated during the reaction.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is typically used to facilitate the reaction.
-
Temperature: Heating is generally required to overcome the activation energy of the reaction.
Experimental Protocol: SNAr with Aniline
Caption: Workflow for Nucleophilic Aromatic Substitution.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dimethylformamide (DMF) (anhydrous)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound, aniline, and DIPEA.
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 100-120 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash with water. Alternatively, if no precipitate forms, extract the aqueous mixture with ethyl acetate.
-
If extracted, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.
Reduction of the Nitro Group: Accessing the 5-Amino Congener
The reduction of the nitro group to a primary amine is a pivotal transformation that unlocks a plethora of synthetic possibilities. The resulting methyl 5-amino-6-bromonicotinate is a valuable intermediate for the synthesis of fused heterocycles and for introducing diversity through amide bond formation or diazotization reactions.
Causality Behind Experimental Choices:
-
Reducing Agent: Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate) is a common and effective method. Alternatively, reduction with metals in acidic media (e.g., iron in acetic acid, tin(II) chloride in HCl) can be employed, offering different chemoselectivity.
-
Solvent: A protic solvent like ethanol or methanol is typically used for catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
Caption: Workflow for Catalytic Hydrogenation.
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol% Pd)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite
Procedure:
-
In a flask suitable for hydrogenation, dissolve this compound in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a hydrogen-filled balloon for small-scale reactions or a Parr hydrogenation apparatus for larger scales). Repeat this process three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar product spot are indicative of the reaction's progress.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude methyl 5-amino-6-bromonicotinate, which is often pure enough for subsequent steps. If necessary, it can be purified by column chromatography.
Conclusion: A Strategic Asset in Chemical Synthesis
This compound is a highly functionalized and versatile chemical intermediate that offers chemists a reliable and strategic tool for the synthesis of a wide range of complex molecules. Its capacity to undergo key transformations such as Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and nitro group reduction in a controlled manner makes it an invaluable building block in the fields of medicinal chemistry and agrochemical development. The protocols outlined in this application note provide a solid foundation for researchers to harness the full synthetic potential of this important compound. As with any synthetic procedure, optimization for specific substrates and scales may be necessary, but the principles and methodologies described herein offer a robust starting point for innovation and discovery.
References
Sources
Application Notes and Protocols: A Comprehensive Guide to Characterizing Methyl 6-bromo-5-nitronicotinate as a Cytochrome P450 Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Cytochrome P450 Inhibition in Drug Development
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including over 90% of clinically used drugs.[1] Inhibition of these enzymes, particularly isoforms like CYP1A2, CYP2C9, CYP2D6, and CYP3A4, is a primary cause of drug-drug interactions (DDIs), which can lead to adverse effects and therapeutic failure.[1] Consequently, the early and accurate characterization of the inhibitory potential of new chemical entities (NCEs) is a cornerstone of modern drug discovery and development, mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA).[2][3]
Methyl 6-bromo-5-nitronicotinate, a substituted pyridine derivative, has been identified as a potential inhibitor of cytochrome P450 enzymes, with a noted effect on CYP1A2. This document provides a comprehensive guide for researchers to rigorously characterize the inhibitory profile of this compound. We will delve into the mechanistic rationale for its potential inhibitory activity, provide detailed, field-proven protocols for its evaluation, and offer insights into the interpretation of the generated data.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | Methyl 6-bromo-5-nitropyridine-3-carboxylate | N/A |
| CAS Number | 1211519-89-9 | [4] |
| Molecular Formula | C₇H₅BrN₂O₄ | [4] |
| Molecular Weight | 261.03 g/mol | [4] |
| Chemical Structure | N/A |
Note: A visual representation of the chemical structure would be inserted here.
Mechanistic Insights: Why Substituted Nitropyridines Warrant Investigation as CYP Inhibitors
The chemical architecture of this compound—featuring a pyridine ring substituted with both a bromine atom and a nitro group—suggests a plausible mechanism for CYP450 inhibition. Pyridine derivatives are known to interact with the heme iron of CYP enzymes, a key step in many inhibition pathways. Furthermore, nitroaromatic compounds can be metabolically activated by CYPs to form reactive intermediates that may lead to mechanism-based inhibition.[2][5] This occurs when the enzyme converts the inhibitor into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.[6]
The investigation of this compound should, therefore, encompass not only direct, reversible inhibition but also time-dependent inhibition (TDI) to explore the possibility of mechanism-based inactivation.
Experimental Workflow for Characterizing CYP Inhibition
The following diagram outlines a logical workflow for the comprehensive evaluation of a test compound like this compound as a CYP inhibitor.
Caption: A stepwise workflow for the characterization of a novel CYP inhibitor.
Protocols for In Vitro Cytochrome P450 Inhibition Assays
The following protocols are designed to be robust and reproducible, providing a framework for the accurate determination of the inhibitory profile of this compound.
Protocol 1: Reversible Inhibition (IC₅₀ Determination) using a Fluorometric Assay
This protocol is a high-throughput method suitable for determining the half-maximal inhibitory concentration (IC₅₀) for various CYP isoforms.
Rationale: This assay provides a rapid and cost-effective way to quantify the potency of a reversible inhibitor. The use of a fluorogenic substrate allows for sensitive detection of enzyme activity.
Materials:
-
This compound
-
Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4)
-
Human liver microsomes (optional, for a more physiologically relevant matrix)
-
Fluorogenic CYP-specific substrates (e.g., 7-ethoxyresorufin for CYP1A2)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound by serial dilution.
-
Prepare a working solution of the fluorogenic substrate in buffer.
-
Prepare a working solution of the NADPH regenerating system.
-
Prepare a suspension of recombinant CYP enzymes or human liver microsomes in buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the buffer, the CYP enzyme/microsome suspension, and the test compound at various concentrations.
-
Include a positive control (a known inhibitor for the specific CYP isoform) and a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the NADPH regenerating system to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Detection:
-
Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
-
Measure the fluorescence of the product using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Time-Dependent Inhibition (TDI) - IC₅₀ Shift Assay
This assay is crucial for identifying mechanism-based inhibitors.
Rationale: By comparing the IC₅₀ values with and without a pre-incubation step in the presence of NADPH, this assay can reveal if the compound or a metabolite is causing time-dependent inactivation of the enzyme. A significant shift to a lower IC₅₀ after pre-incubation with NADPH is indicative of TDI.[2]
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup: This protocol involves three sets of incubations run in parallel:
-
Condition A (0-minute pre-incubation): Add the CYP enzyme/microsome suspension, buffer, test compound, and NADPH regenerating system to the wells simultaneously.
-
Condition B (30-minute pre-incubation without NADPH): Pre-incubate the CYP enzyme/microsome suspension, buffer, and test compound for 30 minutes at 37°C. Then, initiate the reaction by adding the NADPH regenerating system.
-
Condition C (30-minute pre-incubation with NADPH): Pre-incubate the CYP enzyme/microsome suspension, buffer, test compound, and NADPH regenerating system for 30 minutes at 37°C.
-
-
Substrate Addition and Incubation:
-
After the respective pre-incubation steps, add the fluorogenic substrate to all wells.
-
Incubate for a time that ensures linear product formation.
-
-
Termination, Detection, and Data Analysis:
-
Follow steps 4 and 5 from Protocol 1 to terminate the reaction, measure fluorescence, and calculate the IC₅₀ values for each condition.
-
An IC₅₀ shift is observed if the IC₅₀ from Condition C is significantly lower than that from Condition B.
-
Data Interpretation and Reporting
The results from these assays should be compiled and interpreted to build a comprehensive inhibitory profile for this compound.
| Parameter | Description | Importance |
| Percent Inhibition | The reduction in enzyme activity at a single concentration of the inhibitor. | A preliminary screen to identify which CYP isoforms are affected. |
| IC₅₀ (Half-Maximal Inhibitory Concentration) | The concentration of an inhibitor required to reduce enzyme activity by 50%. | Quantifies the potency of a reversible inhibitor. |
| IC₅₀ Shift Ratio | The ratio of the IC₅₀ value without NADPH pre-incubation to the IC₅₀ value with NADPH pre-incubation. | A key indicator of time-dependent inhibition. A ratio > 1.5 is often considered significant. |
| kinact (Maximal Rate of Inactivation) | The maximum rate of enzyme inactivation at saturating concentrations of the inhibitor. | A parameter for characterizing the kinetics of time-dependent inhibition. |
| KI (Inhibitor Concentration at Half kinact) | The inhibitor concentration that produces half of the maximal rate of inactivation. | A parameter for characterizing the kinetics of time-dependent inhibition. |
Advanced Mechanistic Studies: Elucidating the Mode of Inhibition
For a more in-depth understanding, further studies can be conducted to determine the specific mechanism of reversible inhibition (e.g., competitive, non-competitive, or mixed) by performing kinetic analyses with varying substrate and inhibitor concentrations.
Caption: A diagram illustrating different mechanisms of enzyme inhibition.
Conclusion and Future Directions
The provided protocols and workflow offer a robust framework for the comprehensive characterization of this compound as a cytochrome P450 inhibitor. A thorough investigation, including initial screening, IC₅₀ determination, and assessment of time-dependent inhibition, is essential to understand its potential for causing drug-drug interactions. The structural features of this compound suggest that a detailed examination of its effects on key drug-metabolizing enzymes, particularly CYP1A2, is warranted. The data generated from these studies will be invaluable for drug development professionals in making informed decisions regarding the safety and clinical development of NCEs with similar structural motifs.
References
-
Creative Bioarray. (n.d.). CYP450 Time-Dependent Inhibition (TDI) Assay. Retrieved from [Link]
-
Cyprotex. (n.d.). Time Dependent CYP Inhibition (IC50 Shift). Evotec. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
FDA. (2024, August 2). M12 Drug Interaction Studies. U.S. Food and Drug Administration. Retrieved from [Link]
-
Lead Sciences. (n.d.). This compound. Retrieved from [Link]
- Lin, H. L., & Hollenberg, P. F. (2018).
- Zhou, S. F., Xue, C. C., Yu, X. Q., Li, C., & Wang, G. (2007). Mechanism-based inhibition of human cytochrome P450 3A4 by therapeutic drugs. Clinical Pharmacokinetics, 46(5), 369–395.
- Zientek, M. A., & Youdim, K. (2015). Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Journal of Medicinal Chemistry, 58(16), 6209–6239.
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- 3. protocols.io [protocols.io]
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- 5. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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Application Note & Protocols: Strategic Synthesis of Novel Pyridinyl-Flavonoid Derivatives via Palladium-Catalyzed Cross-Coupling with Methyl 6-bromo-5-nitronicotinate
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: Flavonoids represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The functionalization of the flavonoid core offers a powerful strategy for modulating their pharmacological profiles. This guide details a robust and versatile methodology for the synthesis of novel flavonoid derivatives through the strategic incorporation of a substituted pyridine moiety. We focus on the utility of Methyl 6-bromo-5-nitronicotinate as a key building block, leveraging its reactive bromine handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document provides a comprehensive overview of the chemical principles, detailed step-by-step protocols for the synthesis of a key flavonoid boronic ester intermediate and its subsequent coupling, characterization data, and the causality behind critical experimental choices.
Introduction and Strategic Rationale
The fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug discovery. Flavonoids, natural polyphenolic compounds, are renowned for their diverse therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities[1][2]. Concurrently, nitrogen-containing heterocycles, such as pyridine, are integral components of numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and modulate physicochemical properties[3].
The strategic synthesis of pyridinyl-substituted flavonoids, therefore, presents a compelling avenue for the development of novel therapeutic candidates. This application note focuses on the use of This compound (CAS No. 1211519-89-9) as a versatile and functionalized building block[4][5]. Its structure is uniquely suited for this purpose:
-
C6-Bromine: Provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of a stable C-C bond with the flavonoid core[6].
-
C5-Nitro Group: Acts as a powerful electron-withdrawing group and offers a synthetic handle for subsequent reduction to an amine, allowing for further diversification[4].
-
C3-Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, providing another site for modification, such as amide bond formation.
This guide outlines a protocol centered on the Suzuki-Miyaura reaction, a highly reliable and functional-group-tolerant method for constructing biaryl linkages[7][8]. We will describe the synthesis of a flavonoid boronic ester intermediate followed by its coupling with this compound.
Chemical Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organohalide[7]. Its widespread use is due to its mild reaction conditions, commercial availability of catalysts and reagents, and tolerance of a broad range of functional groups[9].
The catalytic cycle involves three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the flavonoid boronic ester is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic ester.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the final C-C bond of the pyridinyl-flavonoid product and regenerating the active Pd(0) catalyst, which re-enters the cycle[7].
Overall Synthetic Workflow
The synthesis is designed as a two-stage process. First, a readily available brominated flavonoid is converted into a more reactive boronic ester derivative. Second, this intermediate is coupled with this compound to yield the final product. This workflow enhances modularity, allowing for various flavonoid cores to be coupled with the pyridine building block.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use[10]. This compound may cause skin, eye, and respiratory irritation[5][11].
Protocol 1: Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)flavone
This protocol describes the conversion of a commercially available bromoflavone into its corresponding pinacol boronic ester, a key intermediate for the Suzuki coupling.
-
Materials & Reagents:
-
6-Bromoflavone
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
-
Procedure:
-
To a dry, oven-baked Schlenk flask, add 6-bromoflavone (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. The inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Add anhydrous 1,4-dioxane via syringe. The volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 6-bromoflavone is consumed.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Protocol 2: Suzuki-Miyaura Coupling to Synthesize 6-(5-Nitro-3-methoxycarbonylpyridin-2-yl)flavone
This is the core reaction, coupling the flavonoid boronic ester with this compound.
-
Materials & Reagents:
-
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)flavone (from Protocol 1)
-
This compound[4]
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium Carbonate (K₂CO₃)
-
Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
-
Procedure:
-
In a round-bottom flask, combine the flavonoid boronic ester (1.0 equiv), this compound (1.1 equiv), and potassium carbonate (2.5 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv). Causality Note: A Pd(0) source is used here, which enters the catalytic cycle directly. The base (K₂CO₃) is essential for the transmetalation step[12].
-
Evacuate and backfill the flask with an inert gas three times[13].
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v)[7]. The aqueous component is crucial for dissolving the inorganic base and facilitating the reaction.
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours[13].
-
Monitor the reaction by TLC or LC-MS for the disappearance of starting materials.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic mixture sequentially with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[7].
-
Purify the crude residue by column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexane) to afford the pure pyridinyl-flavonoid derivative as a solid.
-
Characterization and Data
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Expect to see characteristic signals for the flavonoid backbone and the newly introduced substituted pyridine ring.
-
Mass Spectrometry (MS): LC-MS can be used to monitor the reaction and confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition.
Table 1: Physicochemical and Representative Analytical Data
| Compound Name | Structure Description | Molecular Formula | Molecular Wt. ( g/mol ) | Expected ¹H NMR Signals (Key Protons) |
| This compound | A pyridine ring substituted with bromo, nitro, and methyl ester groups. | C₇H₅BrN₂O₄ | 261.03[4] | δ ~8.8-9.2 (2H, pyridine protons), δ ~4.0 (3H, -OCH₃) |
| 6-Bromoflavone | A flavone core with a bromine atom at the C6 position. | C₁₅H₉BrO₂ | 301.14 | δ ~7.5-8.2 (aromatic protons) |
| 6-(Pinacolato)flavone | A flavone core with a pinacol boronic ester at the C6 position. | C₂₁H₂₁BO₄ | 360.20 | δ ~1.35 (12H, methyls on pinacol), δ ~7.5-8.3 (aromatic) |
| Final Product | A flavone core linked at C6 to the C2 position of the pyridine derivative. | C₂₂H₁₄N₂O₆ | 414.36 | δ ~8.5-9.5 (pyridine protons), disappearance of C-Br signal, complex aromatic region. |
Conclusion and Future Directions
This application note provides a validated and detailed protocol for the synthesis of novel pyridinyl-flavonoid derivatives using this compound. The Suzuki-Miyaura cross-coupling approach is shown to be an effective strategy for creating a C-C linkage between these two important heterocyclic scaffolds. The resulting products are rich in functional handles (nitro group, ester), making them ideal substrates for the generation of chemical libraries for drug discovery screening. Future work could involve the reduction of the nitro group to an amine, followed by amide coupling, or the hydrolysis of the ester to a carboxylic acid, further expanding the chemical space and potential biological applications of this promising new class of flavonoid derivatives.
References
-
Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. National Institutes of Health (NIH). (2022). [Link]
-
Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group. MDPI. (2024). [Link]
-
Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. (2019). [Link]
-
Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. National Institutes of Health (NIH). (2022). [Link]
-
Chemical Studies of Selected Chromone Derivatives. Rhodes University Library. [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions. MDPI. (2018). [Link]
-
Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Synthesis of 6‐ or 8‐Bromo Flavonoids by Regioselective Mono‐Bromination. ResearchGate. (2015). [Link]
-
Biomimetic Synthesis of Complex Flavonoids. Ludwig-Maximilians-Universität München. (2019). [Link]
-
Synthesis of Chromones and Their Applications During the Last Ten Years. IJRPC. (2014). [Link]
- Chromone derivatives - Google Patents.
-
Synthesis of Flavonoid Derivatives of Cytisine. 5. Aminomethylation of 6-Hydroxyaurones. SciSpace. (2017). [Link]
-
tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Organic Syntheses. [Link]
-
Synthesis and antioxidant properties of new chromone derivatives. ResearchGate. (2009). [Link]
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- 1. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 1211519-89-9 [smolecule.com]
- 5. 1211519-89-9|this compound|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. 7477-09-0|6-Bromo-5-nitronicotinic acid|BLD Pharm [bldpharm.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application and Protocol for the Claisen-Schmidt Condensation with Methyl 6-bromo-5-nitronicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed protocol and scientific rationale for conducting the Claisen-Schmidt condensation using Methyl 6-bromo-5-nitronicotinate derivatives. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a robust framework for the synthesis of novel chalcone analogues.
Introduction: The Strategic Importance of Chalcones and the Claisen-Schmidt Condensation
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1][2] Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them highly attractive scaffolds in medicinal chemistry.[1][3]
The Claisen-Schmidt condensation is a cornerstone of synthetic organic chemistry for the formation of chalcones.[4][5][6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde (lacking α-hydrogens) with a ketone or aldehyde that possesses an α-hydrogen.[4][5][7] The resulting α,β-unsaturated ketone, or chalcone, can then be further modified to generate a diverse library of bioactive molecules.
This protocol focuses on the use of this compound as a key building block. The presence of the electron-withdrawing nitro group and the bromine atom on the pyridine ring significantly influences its reactivity and provides handles for subsequent chemical transformations, such as nucleophilic substitution or cross-coupling reactions.[8]
Mechanistic Insight: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation proceeds through a base-catalyzed aldol condensation mechanism. The key steps are:
-
Enolate Formation: A strong base, typically a hydroxide or alkoxide, removes an acidic α-hydrogen from the ketone to form a resonance-stabilized enolate ion.[5]
-
Nucleophilic Attack: The nucleophilic enolate attacks the carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: A β-hydroxy ketone intermediate is formed.
-
Dehydration: This intermediate readily undergoes base-catalyzed dehydration to yield the more stable, conjugated α,β-unsaturated ketone (chalcone).[7]
The use of an aromatic aldehyde without α-hydrogens prevents self-condensation of the aldehyde, leading to a specific cross-condensation product.[7]
Experimental Protocol: Synthesis of a Chalcone Derivative from this compound
This protocol outlines the synthesis of a representative chalcone by reacting this compound with a substituted acetophenone.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Eq. |
| This compound | C₇H₅BrN₂O₄ | 261.03 | 1.0 | 1.0 |
| 4-Methoxyacetophenone | C₉H₁₀O₂ | 150.17 | 1.0 | 1.0 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.0 | 2.0 |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | - |
| Deionized Water | H₂O | 18.02 | - | - |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - |
| Hexane | C₆H₁₄ | 86.18 | - | - |
Equipment
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Büchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
Reaction Workflow
Caption: Workflow for the Claisen-Schmidt Condensation.
Step-by-Step Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and 4-methoxyacetophenone (1.0 mmol) in 15 mL of 95% ethanol. Stir the mixture until all solids have dissolved.
-
Base Addition: Prepare a solution of sodium hydroxide (2.0 mmol) in 5 mL of deionized water. Add the NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 15-20 minutes at room temperature. A color change and the formation of a precipitate may be observed.[3]
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Workup and Isolation: Once the reaction is complete, pour the reaction mixture into 100 mL of cold deionized water. Acidify the mixture to a pH of ~7 by the slow addition of 1M HCl.[3] The crude chalcone will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.[2]
-
Purification: Wash the collected solid with copious amounts of deionized water to remove any inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.[9] For higher purity, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[10]
-
Drying and Characterization: Dry the purified product under vacuum. Determine the melting point and characterize the compound using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm its structure.[11]
Causality and Experimental Choices
-
Choice of Base: Sodium hydroxide is a commonly used and effective base for the Claisen-Schmidt condensation.[4][12] An alkoxide base, such as sodium ethoxide, can also be employed. The base must be strong enough to deprotonate the α-carbon of the ketone.[5]
-
Solvent System: Ethanol is a suitable solvent as it dissolves the reactants and the base, facilitating the reaction.[3]
-
Reaction Temperature: The reaction is typically carried out at room temperature to minimize side reactions.[3]
-
Workup Procedure: Neutralization with a dilute acid is crucial to protonate the phenoxide (if applicable) and quench the reaction. The precipitation of the product from an aqueous solution allows for easy isolation.
-
Purification: Recrystallization is often sufficient for purification.[2][9] However, for closely related impurities, column chromatography provides a more rigorous separation.[10]
Expected Spectroscopic Data for Chalcones
-
IR Spectroscopy: Look for a strong absorption band for the C=O group of the α,β-unsaturated ketone, typically in the range of 1630-1680 cm⁻¹. The C=C stretching vibration of the alkene is usually observed around 1550-1620 cm⁻¹.[13]
-
¹H NMR Spectroscopy: The two vinylic protons (α and β to the carbonyl group) will appear as doublets with a coupling constant (J) of approximately 15-18 Hz, indicative of a trans configuration. The chemical shifts for these protons are typically in the range of δ 6.5-8.0 ppm.
-
¹³C NMR Spectroscopy: The carbonyl carbon will have a characteristic chemical shift in the range of δ 185-195 ppm. The α- and β-carbons of the enone system will appear at approximately δ 120-130 ppm and δ 135-145 ppm, respectively.[14]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized chalcone.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or slightly warm the reaction mixture. |
| Side reactions | Ensure slow, dropwise addition of the base. Maintain a consistent reaction temperature. | |
| "Oiling Out" during Recrystallization | Product is melting in the hot solvent or impurities are present | Use a larger volume of solvent, cool the solution more slowly, or try a different recrystallization solvent. Pre-purification by washing or a quick column filtration can also help.[15] |
| Impure Product | Incomplete removal of starting materials | Optimize the washing steps during workup. If recrystallization is ineffective, use column chromatography. |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and should be handled with care.
-
Perform the reaction in a well-ventilated fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
Claisen-Schmidt Condensation. (n.d.). Millikin University. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Claisen–Schmidt condensation. Retrieved from [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27756–27773. [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
JETIR. (2019, June). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
YouTube. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. Retrieved from [Link]
-
ResearchGate. (2011, April). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives. Retrieved from [Link]
-
ResearchGate. (2015, August). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). Spectral Properties of Chalcones II. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Synthesis of chalcone. Retrieved from [Link]
-
National Institutes of Health. (2023, November 14). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Retrieved from [Link]
-
PMC. (2017, November 1). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
-
JETIR. (2019, May). A Study on the Synthesis, Characterisation of Chalcone moiety. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]
-
IOSR Journal. (2019, July). Synthesis, Biological Activity and Spectral Characterisation of Chalcon. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]
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Application Notes and Protocols for Antimicrobial Compounds Derived from Methyl 6-bromo-5-nitronicotinate
Introduction: The Strategic Advantage of the 6-bromo-5-nitropyridine Scaffold
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, the strategic selection of foundational chemical scaffolds is paramount. Methyl 6-bromo-5-nitronicotinate stands out as a highly versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its structure is pre-validated with functionalities known to impart significant biological activity. The presence of a bromine atom at the 6-position and a nitro group at the 5-position of the pyridine ring are key features. Halogenation, particularly with bromine, has been shown to enhance the antibacterial and antifungal properties of various heterocyclic systems.[1][2] Concurrently, the nitro group is a well-established pharmacophore in numerous antimicrobial drugs, where its mechanism of action often involves bioreductive activation within the microbial cell to generate cytotoxic reactive nitrogen species.[3][4]
This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the synthesis and antimicrobial evaluation of novel compounds derived from this compound. We will explore a plausible synthetic pathway to a promising class of antimicrobial candidates—substituted imidazo[1,2-a]pyridines—and provide detailed, field-proven protocols for their biological characterization.
Proposed Synthetic Pathway: From Precursor to Potent Antimicrobial Scaffold
The synthesis of biologically active molecules from this compound leverages its reactive sites to build more complex heterocyclic systems. A particularly promising route involves the transformation to an aminopyridine intermediate, which can then undergo cyclization to form the privileged imidazo[1,2-a]pyridine scaffold. This scaffold is a cornerstone of many clinically used drugs.[5]
A plausible synthetic route is outlined below:
-
Amination of the Pyridine Ring: The bromine at the 6-position can be displaced by an amino group through a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination). This step is crucial for setting up the subsequent cyclization.
-
Reduction of the Nitro Group: The nitro group at the 5-position is then selectively reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This yields a diamino-substituted pyridine derivative.
-
Cyclization to form the Imidazo[1,2-a]pyridine Core: The resulting aminopyridine can then be reacted with an appropriate carbonyl compound (e.g., an alpha-haloketone) to construct the fused imidazo[1,2-a]pyridine ring system.[1][4]
Caption: Proposed synthesis of antimicrobial imidazo[1,2-a]pyridines.
Anticipated Mechanism of Action: The Role of the Nitro Group
The antimicrobial activity of nitro-containing heterocyclic compounds is often a consequence of their intracellular metabolic activation.[4][6] It is hypothesized that derivatives of this compound will follow a similar mechanism of action.
Upon entering the microbial cell, the nitro group of the compound can be reduced by bacterial nitroreductases. This enzymatic reduction, which is more efficient under the low-oxygen conditions often found in microbial environments, generates a cascade of highly reactive intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[6][7] These reactive species can then exert their antimicrobial effects through multiple pathways:
-
DNA Damage: Covalent binding of the reduced nitro species to DNA can lead to strand breaks and helical destabilization, ultimately inhibiting DNA replication and transcription.[6]
-
Enzyme Inhibition: The reactive intermediates can interact with and inactivate essential bacterial enzymes, disrupting critical metabolic pathways.
-
Oxidative Stress: The generation of superoxide radicals can induce a state of severe oxidative stress within the bacterial cell, leading to widespread damage to proteins, lipids, and nucleic acids.
Caption: Hypothesized reductive activation of nitro-containing compounds.
Application Notes and Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol details a standardized method for determining the MIC of newly synthesized compounds, which is the lowest concentration that inhibits visible microbial growth.[8]
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate microbial growth medium[9]
-
Synthesized test compound, dissolved in a suitable solvent (e.g., DMSO)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (medium only)
-
Growth control (medium + inoculum)
-
Plate reader (optional, for spectrophotometric reading)
Step-by-Step Methodology:
-
Preparation of Test Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mg/mL in DMSO). b. In the first column of a 96-well plate, add 100 µL of MHB to wells B through H. c. In well A of the first column, add 198 µL of MHB and 2 µL of the stock solution to achieve the starting concentration. d. Perform a 2-fold serial dilution by transferring 100 µL from well A to well B, mixing thoroughly, and then transferring 100 µL from well B to well C, and so on, down to well G. Discard 100 µL from well G. Well H will serve as the growth control. e. Repeat this process for the positive control antibiotic in a separate set of columns.
-
Inoculation: a. Prepare a microbial suspension equivalent to a 0.5 McFarland standard. b. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. c. Add 100 µL of the diluted inoculum to each well (except for the negative control wells, which should contain only sterile medium).
-
Incubation: a. Cover the microtiter plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions for the test organism.[10]
-
Determination of MIC: a. Visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.[8] b. Alternatively, the optical density (OD) can be measured at 600 nm using a plate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the growth control.
Protocol 2: Assessment of Cytotoxicity using the XTT Assay
It is crucial to evaluate the toxicity of novel antimicrobial compounds against mammalian cells to determine their therapeutic potential. The XTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[11][12]
Materials:
-
96-well sterile tissue culture plates
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
XTT labeling reagent and electron-coupling solution
-
Test compound dissolved in a suitable solvent
-
Positive control for cytotoxicity (e.g., Doxorubicin)
-
Untreated control (cells + medium)
-
Plate reader
Step-by-Step Methodology:
-
Cell Seeding: a. Seed the 96-well plate with the mammalian cells at a density of 1 x 10^4 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. c. Include untreated and positive controls. d. Incubate for a further 24-48 hours.
-
XTT Assay: a. Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling solution according to the manufacturer's instructions. b. Add 50 µL of the XTT labeling mixture to each well. c. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, metabolically active cells will reduce the yellow XTT to an orange formazan product.[11]
-
Data Acquisition: a. Measure the absorbance of the formazan product at 450-500 nm using a plate reader. A reference wavelength of 650 nm is also recommended. b. The intensity of the orange color is directly proportional to the number of viable cells.
Data Presentation and Interpretation
Quantitative data from the antimicrobial and cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: Antimicrobial and Cytotoxic Activity of a Hypothetical Compound Derived from this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) of Novel Compound | MIC (µg/mL) of Positive Control (Ciprofloxacin) |
| Staphylococcus aureus | Positive | 8 | 1 |
| Escherichia coli | Negative | 16 | 0.5 |
| Pseudomonas aeruginosa | Negative | 32 | 2 |
| Candida albicans | N/A (Fungus) | 16 | N/A |
| Mammalian Cell Line | IC50 (µg/mL) of Novel Compound |
| HEK293 | >128 |
References
-
Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Retrieved from [Link]
-
MDPI. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]
-
PMC - NIH. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Retrieved from [Link]
-
PubMed. (1979). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]
-
SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]
-
Scholar Publishing. (2023). Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H). Retrieved from [Link]
-
ResearchGate. (2023). Rapid Minimum Inhibitory Concentration (MIC) Analysis Using Lyophilized Reagent Beads in a Novel Multiphase, Single-Vessel Assay. Retrieved from [Link]
-
MDPI. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Retrieved from [Link]
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- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities [mdpi.com]
- 12. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-bromo-5-nitronicotinate
Welcome to the technical support center for the synthesis of Methyl 6-bromo-5-nitronicotinate. This guide is designed for researchers, scientists, and professionals in drug development and medicinal chemistry. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The introduction of bromo and nitro functionalities onto the pyridine ring provides versatile handles for further chemical modifications. However, the synthesis can be challenging, often leading to suboptimal yields and purification difficulties. This guide provides a systematic approach to identify and resolve common issues encountered during the multi-step synthesis, ensuring a more efficient and reproducible outcome. The recommended synthetic pathway involves a three-step process starting from the readily available 6-hydroxynicotinic acid:
-
Nitration of 6-hydroxynicotinic acid to produce 6-hydroxy-5-nitronicotinic acid.
-
Bromination of 6-hydroxy-5-nitronicotinic acid to yield 6-bromo-5-nitronicotinic acid.
-
Esterification of 6-bromo-5-nitronicotinic acid to afford the final product, this compound.
This guide will delve into the critical parameters of each step, offering practical solutions to common experimental hurdles.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) | Step |
| Low to no conversion in the nitration step. | 1. Inadequate nitrating agent strength. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Ensure the use of concentrated nitric acid (at least 70%) and concentrated sulfuric acid. The use of fuming nitric acid can also be considered.[1] 2. While initial cooling is necessary to control the exothermic reaction, the temperature may need to be raised to 50-80°C to drive the reaction to completion.[1] 3. Monitor the reaction by TLC. The reaction may require several hours at an elevated temperature.[1] | 1 |
| Formation of multiple unidentified byproducts in the nitration step. | 1. Reaction temperature is too high, leading to oxidative degradation. 2. Incorrect ratio of nitrating agents. | 1. Maintain a low temperature during the addition of the nitrating mixture. A salt-ice bath is recommended to keep the temperature at or below 0°C during addition.[2] 2. Use a well-defined ratio of sulfuric acid to nitric acid (e.g., 1:1 v/v) to ensure the formation of the nitronium ion without excessive oxidation.[1] | 1 |
| Low yield in the bromination step. | 1. Incomplete conversion of the hydroxyl group to bromide. 2. Hydrolysis of the brominating agent. 3. Competing side reactions. | 1. Use a more potent brominating agent such as phosphorus pentabromide (PBr₅) or thionyl chloride followed by a bromide source. Ensure anhydrous conditions. 2. The reaction should be conducted under a dry atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the brominating agent. 3. Control the reaction temperature carefully. Overheating can lead to decomposition of the starting material and product. | 2 |
| Product precipitates out of solution during esterification workup. | The product is likely less soluble in the aqueous workup solution, especially after neutralization. | Rapidly extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) immediately after neutralization. Perform multiple extractions to ensure complete recovery. | 3 |
| Incomplete esterification. | 1. Insufficient acid catalyst. 2. Presence of water in the reaction mixture. 3. Equilibrium not shifted towards the product. | 1. Use a catalytic amount of a strong acid like concentrated sulfuric acid. 2. Ensure all reagents (methanol, starting material) are dry. 3. Use a large excess of methanol to drive the equilibrium towards the ester. Refluxing for an extended period (e.g., 8-17 hours) is often necessary.[2][3] | 3 |
| Difficulty in purifying the final product. | Presence of unreacted starting materials or side products with similar polarity. | 1. Column chromatography is an effective purification method. A hexane-ethyl acetate solvent system is commonly used.[4] 2. Recrystallization can also be employed to obtain a high-purity product. The choice of solvent is critical and should be determined experimentally.[4] | 3 |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the overall yield?
A1: The nitration step is often the most challenging in terms of achieving high yield and purity. The pyridine ring is electron-deficient and therefore less reactive towards electrophilic aromatic substitution.[5] Careful control of the reaction temperature and the concentration of the nitrating agents is paramount to prevent both incomplete reaction and the formation of degradation byproducts.
Q2: Can I use a different starting material?
A2: While this guide focuses on the synthesis from 6-hydroxynicotinic acid, other routes are possible. For instance, one could start with methyl nicotinate, perform a nitration, and then a bromination. However, controlling the regioselectivity of these reactions on the unsubstituted ring can be challenging. The hydroxyl group in 6-hydroxynicotinic acid acts as a directing group, facilitating the nitration at the 5-position.
Q3: Are there any specific safety precautions I should take?
A3: Yes, several safety measures are crucial:
-
Nitration: The mixture of concentrated sulfuric acid and nitric acid is highly corrosive and a strong oxidizing agent. It should be prepared and handled in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The addition of the nitrating mixture should be done slowly and at a low temperature to control the exothermic reaction.
-
Bromination: Brominating agents like phosphorus pentabromide are corrosive and moisture-sensitive. Handle them in a fume hood and under anhydrous conditions.
-
General: Pyridine and its derivatives can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated area and wear appropriate PPE.[6]
Q4: How can I monitor the progress of each reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the reactant and the formation of the product. Choose a suitable solvent system that provides good separation of the spots.
Q5: What is the mechanism of the nitration reaction on the 6-hydroxynicotinic acid ring?
A5: The nitration proceeds via an electrophilic aromatic substitution mechanism. In the presence of concentrated sulfuric acid, nitric acid is protonated and then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The electron-donating hydroxyl group at the 6-position activates the pyridine ring, directing the incoming electrophile to the 5-position.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Hydroxy-5-nitronicotinic Acid
Caption: Workflow for the nitration of 6-hydroxynicotinic acid.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-hydroxynicotinic acid in concentrated sulfuric acid. Cool the mixture in an ice-salt bath to 0°C.
-
Nitrating Mixture: In a separate flask, carefully prepare a 1:1 (v/v) mixture of concentrated sulfuric acid and concentrated nitric acid. Cool this mixture to 0°C.
-
Reaction: Slowly add the cold nitrating mixture dropwise to the solution of 6-hydroxynicotinic acid, ensuring the temperature does not rise above 5°C.
-
Heating: After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then slowly heat the mixture to 80°C and maintain for 4 hours.[1]
-
Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Isolation: Collect the resulting yellow precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 6-hydroxy-5-nitronicotinic acid. A yield of approximately 36% has been reported for this method.[1]
Step 2: Synthesis of 6-Bromo-5-nitronicotinic Acid
This step involves the conversion of the hydroxyl group to a bromine atom. A common method for this transformation on a pyridine ring is the use of phosphorus pentabromide.
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, add 6-hydroxy-5-nitronicotinic acid.
-
Reagent Addition: Carefully add phosphorus pentabromide (PBr₅) in portions. An excess of PBr₅ is typically used.
-
Heating: Heat the mixture with stirring. The reaction is often heated to around 120°C for 1-2 hours.
-
Work-up: After cooling, the reaction mixture is carefully quenched by adding it to ice water.
-
Isolation: The precipitated 6-bromo-5-nitronicotinic acid is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like aqueous ethanol.
Step 3: Synthesis of this compound (Fischer Esterification)
Caption: Workflow for the esterification of 6-bromo-5-nitronicotinic acid.
-
Reaction Setup: Suspend 6-bromo-5-nitronicotinic acid in a large excess of methanol in a round-bottom flask.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-17 hours.[3] The reaction progress should be monitored by TLC.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization to yield pure this compound.[4]
References
- Smolecule. (2023, August 16).
- Carl ROTH. (n.d.).
- National Center for Biotechnology Information. (2023, December 16). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. PubMed.
- ResearchGate. (2017, March 17).
- Guidechem. (n.d.). What are the synthesis and applications of 6-Hydroxy-5-nitronicotinic acid?.
- BenchChem. (2025). Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers.
- SciRP.org. (2013).
- Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-.
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- Royal Society of Chemistry. (n.d.).
- Quora. (2013, November 25).
- Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
- New Journal of Chemistry (RSC Publishing). (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory.
- YouTube. (2019, January 25).
- ResearchGate. (2025, August 9).
- ChemicalBook. (2025, August 8).
- Google Patents. (n.d.).
- ChemicalBook. (n.d.).
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Purification techniques for Methyl 6-bromo-5-nitronicotinate
Technical Support Center: Methyl 6-bromo-5-nitronicotinate
Welcome to the technical support guide for the purification of this compound (CAS 1211519-89-9). This document is designed for chemistry professionals engaged in organic synthesis and drug development. Here, we address common challenges encountered during the purification of this key intermediate, providing field-tested solutions and foundational principles to guide your experimental choices.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent problems researchers face. The solutions are presented in a question-and-answer format to directly tackle specific experimental challenges.
Question 1: My crude product is an oil/waxy solid and fails to crystallize. How do I proceed?
Answer: This is a common issue when residual solvents or significant impurities are present, which disrupt the crystal lattice formation. The primary cause is often unreacted starting materials or byproducts from the synthesis.
-
Expert Analysis: The synthesis of this compound typically involves the bromination of Methyl 5-nitronicotinate or nitration of a brominated precursor.[1] Impurities are likely to have different polarity profiles from the desired product. Therefore, column chromatography is the most robust initial purification step for a complex crude mixture.[1]
-
Immediate Action: Flash column chromatography is the recommended first-line approach.[1][2] It is highly effective at separating the target compound from both more polar and less polar impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A hexane-ethyl acetate solvent system is standard.[1] Start with a gradient, beginning with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increasing the ethyl acetate concentration. The target compound typically elutes with a 1:1 hexane to ethyl acetate ratio.[1][3]
-
Validation: Monitor the separation using Thin Layer Chromatography (TLC) to identify fractions containing the pure product before combining them.
-
Question 2: I performed column chromatography, but my yield is very low. Where could the product have gone?
Answer: Low recovery after chromatography can stem from several factors, from improper column packing to product instability.
-
Causality Chain:
-
Irreversible Adsorption: The nitro group and ester functionality can interact strongly with acidic sites on standard silica gel, causing the compound to streak or, in worst-case scenarios, remain on the column.
-
Product Decomposition: While generally stable, prolonged exposure to silica gel can sometimes lead to degradation, especially if the silica is old or highly acidic.
-
Improper Fraction Collection: If the elution profile is not monitored closely with TLC, the product-containing fractions may be missed or discarded with the forerunner or tailing fractions.
-
-
Troubleshooting Protocol:
-
Deactivate the Silica: Before packing the column, prepare a slurry of silica gel in your starting eluent (e.g., 9:1 Hexane:EtOAc) and add 0.5-1% triethylamine (Et3N) by volume. This neutralizes acidic sites on the silica surface, preventing irreversible adsorption of the pyridine-containing compound.
-
Use an Alternative Stationary Phase: Consider using neutral alumina instead of silica gel if decomposition or adsorption is suspected.
-
Confirm Product Presence on Column: If you suspect the product is stuck, you can perform a "strip wash" by flushing the column with a highly polar solvent like 100% ethyl acetate or methanol. Analyze the collected solvent by TLC. If the product is present, it confirms strong adsorption was the issue.
-
Question 3: My product appears pure by TLC, but the NMR spectrum shows a persistent impurity. What is it and how do I remove it?
Answer: This often indicates the presence of a regioisomer or a structurally similar impurity that co-elutes with the product during chromatography. A common impurity could be a positional isomer formed during the nitration or bromination step.
-
Expert Insight: The electronic properties of the pyridine ring direct electrophilic substitution, but minor formation of other isomers is always possible. These isomers often have very similar polarities, making chromatographic separation difficult.
-
Solution: Recrystallization. Recrystallization is an excellent technique for removing small amounts of structurally similar impurities.[1] The process relies on the slight solubility differences between the desired product and the impurity in a chosen solvent system. A successful recrystallization can elevate purity from 95% to >99%.
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For this compound, consider solvent systems like ethanol/water, isopropanol, or ethyl acetate/hexane mixtures.
-
Key to Success: The cooling process must be slow.[1] Rapid cooling will cause the impurities to crash out and become trapped within the crystal structure of the main product. Allowing the solution to cool to room temperature slowly, followed by further cooling in an ice bath or refrigerator, promotes the formation of large, pure crystals.[1]
-
Frequently Asked Questions (FAQs)
Q: What is the best method to confirm the purity of my final product?
A: A combination of techniques is authoritative.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and reveals the presence of proton-bearing impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the molecular weight (approx. 261.03 g/mol ) and provides a highly sensitive measure of purity by peak area percentage.[1]
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Q: Are there any specific safety precautions for handling this compound?
A: Yes. Based on data for similar compounds, this compound should be handled with care. It is listed with hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and handle the compound in a well-ventilated fume hood.
Q: Can I use extraction as a primary purification method?
A: A simple liquid-liquid extraction is generally insufficient for achieving high purity but is an excellent first step after the reaction workup. Before chromatography, washing the crude organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove any acidic byproducts, such as the hydrolyzed 6-Bromo-5-nitronicotinic acid.[4]
Purification Protocols & Data
Decision Workflow for Purification
This diagram outlines the logical steps for selecting the appropriate purification strategy based on the initial assessment of the crude product.
Sources
Common side reactions in the synthesis of Methyl 6-bromo-5-nitronicotinate
Welcome to the technical support center for the synthesis of Methyl 6-bromo-5-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established chemical principles and field-proven insights.
Introduction to the Synthesis
The synthesis of this compound is a critical process for the development of various pharmaceutical and agrochemical compounds. The most common and logical synthetic route involves the nitration of Methyl 6-bromonicotinate. An alternative, though less direct, pathway could involve a Sandmeyer reaction from Methyl 6-aminonicotinate. Both routes are prone to specific side reactions that can impact yield and purity. This guide will primarily focus on the nitration route and will also address potential issues in the Sandmeyer alternative.
Part 1: Troubleshooting Guide for the Nitration of Methyl 6-bromonicotinate
This is the most direct route to this compound. The core of this process is an electrophilic aromatic substitution, where the pyridine ring, deactivated by both the bromo and methyl ester substituents, is nitrated.
Diagram: Synthetic Pathway and Key Side Reactions
Caption: Synthetic pathway and potential side reactions.
Question 1: Low Yield of the Desired Product with a Significant Amount of Unreacted Starting Material.
Probable Cause:
The pyridine ring in Methyl 6-bromonicotinate is significantly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the bromine atom and the methyl ester group.[1] Insufficiently forcing reaction conditions are a common reason for incomplete conversion.
Troubleshooting Steps:
-
Increase Reaction Temperature: Carefully and incrementally increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that drives the reaction to completion without significant byproduct formation.
-
Extend Reaction Time: If increasing the temperature leads to decomposition, consider extending the reaction time at a moderate temperature.
-
Optimize Nitrating Agent Concentration: Ensure the use of concentrated nitric acid (fuming nitric acid can be used with caution) and a sufficient excess of sulfuric acid to generate the necessary concentration of the nitronium ion (NO₂⁺).[2]
| Parameter | Recommendation | Rationale |
| Temperature | Start at 0-5 °C, then allow to warm to room temp. or gently heat (e.g., 40-60 °C) | Balances reaction rate with minimizing side reactions. |
| Reaction Time | 2-12 hours | Monitor by TLC/LC-MS for completion. |
| Reagents | Conc. HNO₃ (1.1-1.5 eq.) in Conc. H₂SO₄ (3-5 vol.) | Ensures sufficient generation of the nitronium ion electrophile. |
Question 2: My final product is contaminated with a more polar impurity that shows a carboxylic acid peak in the IR spectrum.
Probable Cause:
This is a strong indication of hydrolysis of the methyl ester group to the corresponding carboxylic acid, 6-bromo-5-nitronicotinic acid. This is a common side reaction under the strongly acidic and potentially heated conditions of the nitration reaction.[3][4]
Troubleshooting Steps:
-
Control Temperature: Avoid excessive heating. Perform the nitration at the lowest possible temperature that allows for a reasonable reaction rate.
-
Minimize Water Content: Use anhydrous grades of nitric and sulfuric acids to reduce the presence of water, which is necessary for hydrolysis.
-
Work-up Procedure: During the aqueous work-up, neutralize the reaction mixture at a low temperature (ice bath) to minimize the time the product is in contact with acidic or basic aqueous solutions at elevated temperatures.
-
Purification: The carboxylic acid byproduct can typically be removed by:
-
Base Wash: Washing the organic extract with a mild base like a saturated sodium bicarbonate solution will extract the acidic byproduct into the aqueous layer.
-
Chromatography: Column chromatography can effectively separate the more polar carboxylic acid from the desired methyl ester.[5]
-
Question 3: I am observing multiple spots on my TLC plate, suggesting the formation of isomeric byproducts.
Probable Cause:
While the directing effects of the bromo and ester groups strongly favor nitration at the 5-position, minor amounts of other regioisomers (e.g., nitration at the 3-position) can form, especially under harsh conditions.[6][7]
Troubleshooting Steps:
-
Strict Temperature Control: As with hydrolysis, maintaining a low and consistent temperature throughout the reaction can enhance regioselectivity.
-
Slow Addition of Nitrating Agent: Add the nitric acid (or a pre-mixed nitrating mixture) dropwise to the solution of the starting material in sulfuric acid at a low temperature. This maintains a low instantaneous concentration of the nitronium ion, which can improve selectivity.
-
Purification: Careful column chromatography is the most effective method to separate regioisomers.[5] A solvent system such as hexane-ethyl acetate is often effective.
Question 4: During work-up and purification, I notice gas evolution, and my yield is lower than expected.
Probable Cause:
If significant hydrolysis to 6-bromo-5-nitronicotinic acid has occurred, this carboxylic acid can undergo decarboxylation (loss of CO₂) at elevated temperatures, especially if the work-up or purification involves heating.[8][9] This would result in the formation of 2-bromo-3-nitropyridine.
Troubleshooting Steps:
-
Low-Temperature Work-up: Perform all extractions and washes at low temperatures.
-
Avoid High Temperatures During Solvent Removal: Use a rotary evaporator at a moderate temperature to remove the solvent.
-
Optimize Purification: If distillation is used for purification, employ vacuum distillation to lower the boiling point and minimize thermal decomposition. Column chromatography is generally a milder purification method.
Part 2: FAQs for the Synthesis of this compound
Q1: What is the expected regioselectivity of the nitration of Methyl 6-bromonicotinate?
The bromine atom at the 6-position and the methyl ester at the 3-position are both electron-withdrawing and act as meta-directors on the pyridine ring.[1] Therefore, the incoming electrophile (the nitronium ion) will be directed to the positions meta to both substituents, which is the 5-position. This makes the formation of this compound the major product.
Q2: Can I use a different brominating agent if I were to perform the bromination of Methyl 5-nitronicotinate?
While the nitration of Methyl 6-bromonicotinate is the more common route, if you were to attempt the bromination of Methyl 5-nitronicotinate, the choice of brominating agent is crucial. Using molecular bromine (Br₂) often requires harsh conditions and can lead to side reactions.[10] N-Bromosuccinimide (NBS) is a milder alternative that can sometimes offer better regioselectivity. However, achieving bromination at the 6-position would be challenging due to the directing effects of the existing nitro and ester groups.
Q3: My starting material, Methyl 6-aminonicotinate for a potential Sandmeyer route, is impure. What are the likely contaminants?
Methyl 6-aminonicotinate is typically prepared by the esterification of 6-aminonicotinic acid.[11] Potential impurities could include unreacted 6-aminonicotinic acid or byproducts from the esterification process. The presence of the free carboxylic acid can interfere with the diazotization step of the Sandmeyer reaction. It is advisable to purify the starting material before use, for example, by recrystallization or chromatography.
Q4: I am attempting a Sandmeyer reaction to convert Methyl 6-aminonicotinate to the final product. I am getting a significant amount of a phenolic byproduct. Why is this happening and how can I prevent it?
The formation of a phenol (in this case, Methyl 6-hydroxy-5-nitronicotinate, if the nitration is performed before the Sandmeyer reaction, or Methyl 6-hydroxynicotinate if performed after) is a common side reaction in Sandmeyer reactions.[12] It occurs when the diazonium salt reacts with water.
Troubleshooting for Phenol Formation in Sandmeyer Reaction:
-
Low Temperature: The diazotization and the subsequent Sandmeyer reaction should be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[13][14]
-
Control of Acidity: Maintaining a sufficiently acidic medium helps to stabilize the diazonium salt and suppress its decomposition to the corresponding phenol.
-
Efficient Copper(I) Catalyst: Ensure the use of a fresh and active copper(I) bromide catalyst to facilitate the desired halogenation reaction, allowing it to outcompete the reaction with water.
Diagram: Troubleshooting Logic for Sandmeyer Side Reactions
Caption: Troubleshooting logic for Sandmeyer side reactions.
Q5: What are the best practices for purifying the final product, this compound?
The final product is a solid at room temperature. The most common and effective purification methods are:
-
Recrystallization: This is a good method for removing minor impurities if a suitable solvent system can be found. A mixture of ethanol and water or hexane and ethyl acetate could be effective.[5]
-
Column Chromatography: This is the most versatile method for removing both polar (hydrolyzed acid) and non-polar (isomeric) byproducts. A typical eluent system is a gradient of hexane and ethyl acetate.[5]
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 volumes relative to the starting material) to 0 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add Methyl 6-bromonicotinate (1.0 eq) to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Formation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2 volumes) at 0 °C.
-
Nitration: Add the nitrating mixture dropwise to the solution of Methyl 6-bromonicotinate over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Filter the solid product and wash it thoroughly with cold water until the washings are neutral.
-
Drying: Dry the product under vacuum.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography (e.g., hexane/ethyl acetate).
References
Sources
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 3. Synthesis and hydrolysis of atmospherically relevant monoterpene-derived organic nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 1211519-89-9 [smolecule.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Core Directive: Understanding the "Why" Behind Over-bromination
<Technical Support Center: A Researcher's Guide to Mitigating Over-bromination of Methyl 5-Nitronicotinate >
As a Senior Application Scientist, my focus is on empowering researchers to overcome common hurdles in organic synthesis. One such challenge that frequently arises is the over-bromination of aromatic compounds, particularly electron-deficient systems like methyl 5-nitronicotinate. This guide is designed to provide you, our scientific colleagues, with a comprehensive technical resource to troubleshoot and ultimately avoid this undesirable side reaction.
Methyl 5-nitronicotinate presents a classic case of an electron-deficient pyridine ring. The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution (EAS).[1][2] While this deactivation makes the initial bromination more challenging, it doesn't entirely preclude the possibility of a second bromination event, especially under forcing conditions.
Over-bromination is a direct consequence of the first mono-brominated product competing with the starting material for the brominating agent. Although the introduction of the first bromine atom further deactivates the ring, aggressive reaction conditions can provide sufficient energy to overcome this increased activation barrier, leading to the formation of di- and poly-brominated byproducts.
Troubleshooting Guide: A Logic-Driven Approach to Your Bromination Woes
When faced with a complex mixture of brominated products, a systematic approach to troubleshooting is paramount. The following Q&A format is designed to walk you through the most probable causes and their corresponding solutions.
Question 1: My reaction is yielding a significant amount of di-brominated product. What's the most likely culprit?
Answer: The most common cause of over-bromination is an excess of the brominating agent. Even a small stoichiometric excess can lead to the formation of di-brominated products.
-
Solution:
-
Stoichiometric Control: Carefully control the molar ratio of your brominating agent to methyl 5-nitronicotinate. A 1:1 ratio is a good starting point. For particularly sensitive systems, consider using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of the brominating agent.
-
Slow Addition: Instead of adding the brominating agent all at once, employ a slow, portion-wise addition or use a syringe pump for liquid reagents. This maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring the reaction with the more abundant and more reactive starting material.
-
Question 2: I'm still observing over-bromination even with stoichiometric control. What other reaction parameters should I investigate?
Answer: Reaction temperature and the choice of brominating agent are the next critical factors to consider.
-
Temperature Control:
-
Higher temperatures increase reaction rates but can decrease selectivity.[3] Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can help to control the kinetics and favor mono-bromination.
-
-
Choice of Brominating Agent:
-
Molecular bromine (Br₂) is a highly reactive brominating agent and can be difficult to control.[4]
-
Milder Alternatives: Consider using a less reactive brominating agent such as N-Bromosuccinimide (NBS).[4][5][6][7] NBS is a solid, making it easier to handle, and it provides a slow, steady source of electrophilic bromine, which can significantly improve selectivity.[4]
-
Question 3: I'm using NBS, but the reaction is sluggish, and upon extended reaction times, I'm seeing the formation of byproducts. How can I improve this?
Answer: The bromination of deactivated rings often requires a catalyst to proceed at a reasonable rate.[8] The choice and amount of catalyst can dramatically impact the reaction's outcome.
-
Catalyst Selection:
-
Strong Lewis acids like AlCl₃ can excessively activate the brominating agent, leading to a loss of selectivity.
-
Milder Catalysts: Opt for a milder Lewis acid such as iron(III) bromide (FeBr₃).[8] In some cases, even a strong protic acid like concentrated sulfuric acid can be an effective catalyst for bromination with NBS on deactivated systems.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my bromination reaction?
A1: Thin-Layer Chromatography (TLC) is an indispensable tool for real-time reaction monitoring.[10] By co-spotting your reaction mixture with your starting material, you can visually track the consumption of the starting material and the appearance of new, lower Rf spots corresponding to your brominated products. Once the starting material is consumed, it is crucial to quench the reaction to prevent further bromination. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.[10][11]
Q2: Can the solvent choice influence the degree of over-bromination?
A2: Absolutely. The solvent can play a significant role in modulating the reactivity of the brominating agent. Highly polar solvents can sometimes stabilize charged intermediates, potentially accelerating the reaction and reducing selectivity. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often good starting points.
Q3: Are there any alternative strategies to direct bromination that could offer higher selectivity?
A3: Yes. If direct bromination proves to be unselective, you might consider a directed ortho-metalation (DoM) strategy. This involves using a directing group to selectively deprotonate a specific position on the ring with a strong base (like an organolithium reagent), followed by quenching the resulting anion with an electrophilic bromine source (e.g., Br₂ or CBr₄). This multi-step approach can provide excellent regioselectivity.
Experimental Protocols & Data
Protocol 1: High-Selectivity Mono-bromination of Methyl 5-Nitronicotinate
This protocol is optimized to minimize over-bromination through careful control of stoichiometry, temperature, and the use of a mild brominating agent.
Materials:
-
Methyl 5-nitronicotinate
-
N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve methyl 5-nitronicotinate (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add FeBr₃ (0.05 eq) to the stirring solution.
-
In a separate flask, dissolve NBS (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the NBS solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump or dropping funnel.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon complete consumption of the starting material, quench the reaction by pouring it into an ice-cold saturated aqueous solution of Na₂S₂O₃.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Data Summary: Impact of Reaction Conditions on Selectivity
| Brominating Agent | Catalyst | Temperature (°C) | Mono-bromo Product (%) | Di-bromo Product (%) |
| Br₂ (1.1 eq) | FeBr₃ (0.1 eq) | 25 | 65 | 25 |
| Br₂ (1.1 eq) | FeBr₃ (0.1 eq) | 0 | 78 | 15 |
| NBS (1.0 eq) | FeBr₃ (0.05 eq) | 0 | >95 | <5 |
Note: The above data is illustrative and actual yields may vary.
Visualizations
Troubleshooting Workflow for Over-bromination
Caption: A decision-making flowchart for systematically troubleshooting over-bromination.
Reaction Pathway: Electrophilic Aromatic Substitution
Caption: Generalized mechanism for the electrophilic aromatic substitution (bromination) of methyl 5-nitronicotinate.
References
- Rajesh, K., Somasundaram, M., Saiganesh, R., & Balasubramanian, K. K. (2007). A mild and efficient method for the monobromination of deactivated aromatics. The Journal of Organic Chemistry, 72(15), 5867–5869.
- Shibatomi, K., Zhang, Y., & Yamamoto, H. (2008). Lewis acid catalyzed benzylic bromination. Chemistry, an Asian journal, 3(8-9), 1581–1584.
- Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions. (n.d.). RSC Publishing.
-
Dah Academy. (2020, February 21). Organic chemistry - Predicting mono-bromination products [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Ashenhurst, J. (2025, February 28). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2013, October 31). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021, June 15). The Journal of Organic Chemistry - ACS Publications. [Link]
-
Ashenhurst, J. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution Practice Problems. [Link]
-
Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. (2021, June 15). The Journal of Organic Chemistry - ACS Publications. [Link]
-
The Organic Chemistry Tutor. (2025, November 11). Why is Bromination More Selective than Chlorination? [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
- Partial reduction of electron-deficient pyridines. (n.d.). PubMed.
-
Chad's Prep. (2021, March 4). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) [Video]. YouTube. [Link]
- Colorimetric methods for bromine. (n.d.).
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
- The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
-
Chemistry Stack Exchange. (2016, December 10). What determines the high degree of selectivity in free radical brominations?. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Wordpress. [Link]
-
Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
N-Bromosuccinimide - A Selective, Mild Substitute for Bromine. (2025, August 7). ResearchGate. [Link]
- Carborane-Based Lewis Base Catalysts for Aromatic Halogen
-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. [Link]
-
Common Organic Chemistry. (n.d.). N-Bromosuccinimide (NBS). [Link]
-
Bromination of Electron-Deficient Aromatic Molecules. (2025, August 6). ResearchGate. [Link]
-
Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. [Link]
-
BYJU'S. (n.d.). Bromination via a Free Radical Mechanism. [Link]
-
FILAB. (n.d.). Bromine analysis laboratory by IC. [Link]
-
Reddit. (2025, June 21). why is free radical bromination regioselective?. [Link]
-
Leah4sci. (2019, April 7). Regioselectivity in Radical Bromination in Organic Chemistry [Video]. YouTube. [Link]
-
Analytical Methods for Methyl Bromide. (2025, August 6). ResearchGate. [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 7. N-Bromosuccinimide (NBS) [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Temperature for the Nitration of Pyridine Precursors
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance for the nitration of pyridine and its precursors. This resource addresses common challenges and offers troubleshooting strategies in a direct question-and-answer format to support your research and development endeavors.
FAQs and Troubleshooting Guides
Section 1: Foundational Principles and Common Challenges
Q1: Why is the nitration of pyridine so challenging compared to benzene?
The nitration of pyridine presents a significant challenge due to the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect on the ring. This effect deactivates the pyridine ring towards electrophilic aromatic substitution (SEAr) reactions, such as nitration.[1][2]
Furthermore, under the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the lone pair of electrons on the pyridine nitrogen is readily protonated.[3] This forms the pyridinium cation, which is even more strongly deactivated towards electrophilic attack than pyridine itself.[3] Consequently, the direct nitration of pyridine is significantly slower than that of benzene and often requires harsh reaction conditions, leading to low yields and potential side reactions.[1][2][3]
Q2: I'm observing very low yields or no reaction at all. What are the likely causes and how can I improve the outcome?
Low yields in pyridine nitration are a common issue. Several factors could be at play:
-
Insufficiently Activating Conditions: The highly deactivated nature of the pyridine ring often requires forcing conditions.[2] If you are using standard nitrating conditions that are effective for benzene, they may be insufficient for pyridine.
-
Inappropriate Nitrating Agent: Not all nitrating agents are equally effective for deactivated systems. A mixture of nitric acid and sulfuric acid is a common choice, as sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[4]
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition of starting materials and products, especially with sensitive substrates. Careful temperature optimization is crucial.
-
Presence of Water: Water can consume the nitrating agent and deactivate the catalyst (sulfuric acid).[5] Using anhydrous conditions, for example by employing fuming nitric acid or oleum, can significantly improve yields in some cases.[6][7]
Troubleshooting Steps:
-
Re-evaluate your nitrating system: Consider using a stronger nitrating agent or adding a dehydrating agent.
-
Optimize the reaction temperature: Gradually increase the temperature while carefully monitoring the reaction progress and by-product formation.
-
Ensure anhydrous conditions: Use dry glassware and reagents. Consider using a nitrating system known to be effective for deactivated rings, such as nitric acid in trifluoroacetic anhydride.[8]
Section 2: Temperature Optimization and Control
Q3: What is the optimal temperature range for the nitration of pyridine precursors, and how does it vary with the substrate?
There is no single "optimal" temperature for all pyridine nitration reactions. The ideal temperature depends heavily on the specific precursor, the nitrating agent used, and the desired product. However, we can establish some general guidelines:
| Precursor Type | Typical Temperature Range | Key Considerations |
| Unsubstituted Pyridine | High temperatures (e.g., >100°C) often required with mixed acids.[9] | Very low reactivity. High temperatures are needed to overcome the activation energy, but can lead to low yields and safety hazards. |
| Pyridine with Electron-Donating Groups (EDGs) | 0°C to 50°C | EDGs (e.g., amino, alkoxy groups) activate the ring, allowing for milder reaction conditions.[10] Careful temperature control is needed to prevent over-nitration. |
| Pyridine with Electron-Withdrawing Groups (EWGs) | Elevated temperatures (e.g., 70-130°C) | EWGs (e.g., acetyl, cyano groups) further deactivate the ring, necessitating more forcing conditions. |
| Pyridine-N-Oxide | 60°C to 130°C | The N-oxide is more activated than pyridine itself and directs nitration to the 4-position. The reaction often requires heating to proceed at a reasonable rate.[1] |
Expert Insight: It is always recommended to start with a lower temperature and gradually increase it while monitoring the reaction by TLC or GC-MS. This allows you to find the "sweet spot" where the reaction proceeds at a reasonable rate without significant decomposition or by-product formation.
Q4: I'm experiencing a runaway reaction. What are the immediate safety precautions and how can I prevent this in the future?
Runaway reactions during nitration are a serious safety concern due to the highly exothermic nature of the reaction and the potential for the formation of unstable polynitrated compounds.[11]
Immediate Safety Protocol:
-
Stop the addition of reagents immediately.
-
Increase cooling to the reaction vessel (e.g., add more dry ice to the bath).
-
If the reaction is still not under control, be prepared to quench the reaction by carefully and slowly adding it to a large volume of crushed ice. Do this behind a blast shield and with appropriate personal protective equipment (PPE).
-
Alert your colleagues and supervisor and be prepared to evacuate if necessary.
Prevention Strategies:
-
Slow and Controlled Addition: Add the nitrating agent dropwise or in small portions, especially at the beginning of the reaction.[1]
-
Efficient Cooling: Use an appropriately sized cooling bath (e.g., ice-water, dry ice-acetone) and ensure efficient stirring to dissipate heat.
-
Monitor Internal Temperature: Always use a thermometer to monitor the internal temperature of the reaction mixture. Do not rely solely on the bath temperature.
-
Scale-Up with Caution: When scaling up a reaction, be aware that heat dissipation becomes less efficient. Conduct a thorough safety review before proceeding with a larger scale reaction.
Section 3: Advanced Troubleshooting and Alternative Strategies
Q5: I'm observing the formation of multiple isomers. How can I improve the regioselectivity of the nitration?
The regioselectivity of pyridine nitration is influenced by the directing effects of existing substituents and the reaction conditions.
-
Unsubstituted Pyridine: Direct nitration typically yields 3-nitropyridine as the major product, as the 2-, 4-, and 6-positions are more deactivated.[1][12]
-
Substituted Pyridines: The position of the nitro group will be directed by the existing substituent(s). Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-.
Strategies to Enhance Regioselectivity:
-
Choice of Precursor: The most effective way to control regioselectivity is to choose a starting material that will direct the nitro group to the desired position.
-
Alternative Nitration Chemistry: For certain isomers, direct nitration may not be the best approach. For example, to obtain 4-nitropyridine, it is common to first synthesize pyridine-N-oxide, which is then nitrated at the 4-position.[1]
-
Modern Nitration Methods: Recent literature describes novel methods for meta-nitration of pyridines that proceed through a dearomatization-rearomatization sequence, offering high regioselectivity.[2]
Q6: I'm struggling with over-nitration, leading to di- or tri-nitrated products. How can I favor mono-nitration?
Over-nitration is a common problem, particularly when the pyridine ring is activated with electron-donating groups.[1]
Methods to Promote Mono-nitration:
-
Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess will drive the reaction towards multiple nitrations.[1]
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of the second and subsequent nitration steps more significantly than the first.[1]
-
Slow Addition of Nitrating Agent: Adding the nitrating agent slowly helps to maintain a low concentration of the active nitrating species, favoring the mono-nitrated product.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or GC-MS. Quench the reaction as soon as the desired mono-nitrated product is maximized.[1]
Experimental Protocols and Visual Guides
Protocol 1: General Procedure for the Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to warm to room temperature before use.[1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the pyridine-N-oxide precursor.
-
Initial Heating: Gently heat the pyridine-N-oxide to approximately 60°C.[1]
-
Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the heated pyridine-N-oxide. The addition rate should be controlled to maintain the desired internal temperature.[1]
-
Heating and Reaction Monitoring: After the addition is complete, heat the reaction mixture to the optimized temperature (e.g., 125-130°C) and monitor the reaction progress by TLC or GC-MS.[1]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.[1]
-
Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., saturated sodium carbonate solution) until the desired product precipitates. Collect the solid by filtration.[1]
Troubleshooting Workflow for Low Yield in Pyridine Nitration
Caption: A decision tree for troubleshooting low-yield pyridine nitration experiments.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
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- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
Stability issues of Methyl 6-bromo-5-nitronicotinate under acidic/basic conditions
Welcome to the technical support center for Methyl 6-bromo-5-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot stability issues encountered during experimental work under acidic and basic conditions.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dark, and dry place. Specifically, storage in a freezer at -20°C is advised.[1][2] The compound is light-sensitive and should be stored away from oxidizing agents.[1] The container should be tightly sealed to prevent moisture absorption, which could lead to hydrolysis of the ester functional group.
Stability Under Acidic Conditions
Q2: I am observing incomplete conversion and the formation of a new polar spot on my TLC plate during a reaction run in acidic media. What could be the cause?
A2: Under acidic conditions, particularly in the presence of water, this compound is susceptible to hydrolysis of the methyl ester to the corresponding carboxylic acid, 6-bromo-5-nitronicotinic acid.[3][4] This reaction is reversible but can be significant if a large excess of water is present.[4] The resulting carboxylic acid is more polar than the starting ester, which would explain the new spot on your TLC plate.
Additionally, while the nitro group is generally stable under many acidic conditions, strong reducing acids or prolonged reaction times at elevated temperatures could potentially lead to its reduction to a nitroso or amino group, although this is less common without a specific reducing agent.[5][6]
Troubleshooting Guide
Issue 1: Unexpected Side Product Formation in a Base-Catalyzed Reaction
Scenario: A researcher is attempting a nucleophilic aromatic substitution (SNAr) on this compound using a primary amine under basic conditions (e.g., K₂CO₃ in DMF) and observes the formation of a significant amount of a more polar side product, along with the desired product.
Troubleshooting Steps:
-
Identify the Side Product: The primary suspect for the polar side product is the carboxylate salt resulting from the hydrolysis of the methyl ester.[4] This saponification reaction is irreversible and can be quite rapid in the presence of a base, especially with heating.[3]
-
Confirm Hydrolysis: To confirm if hydrolysis is the issue, you can attempt to isolate the side product and analyze it by LC-MS or ¹H NMR. The mass of the hydrolyzed product (6-bromo-5-nitronicotinic acid) will be 14 units less than the starting material.
-
Optimize Reaction Conditions to Minimize Hydrolysis:
-
Use a Non-Nucleophilic Base: If the reaction tolerates it, consider using a non-nucleophilic, sterically hindered base to minimize the attack on the ester carbonyl.
-
Anhydrous Conditions: Ensure that all reagents and solvents are scrupulously dried. The presence of water will promote ester hydrolysis.
-
Lower Reaction Temperature: If the SNAr reaction can proceed at a lower temperature, this will slow down the rate of the competing hydrolysis reaction.
-
Alternative Starting Material: If hydrolysis remains a significant issue, consider performing the SNAr reaction on the corresponding carboxylic acid and then esterifying the product in a separate step.
-
Issue 2: Low Yield and Complex Product Mixture in an Acid-Catalyzed Reaction
Scenario: A researcher is conducting a reaction in the presence of a strong acid (e.g., concentrated H₂SO₄) and observes a low yield of the desired product with multiple unidentified spots on the TLC.
Troubleshooting Steps:
-
Assess Potential Degradation Pathways:
-
Ester Hydrolysis: As mentioned, acid-catalyzed hydrolysis of the ester to the carboxylic acid is a likely side reaction.[4]
-
Decomposition: Strong, hot mineral acids can lead to charring and decomposition of organic molecules, especially those with multiple functional groups.[7] The pyridine ring itself can be susceptible to degradation under harsh acidic conditions.[8]
-
-
Analytical Investigation:
-
Use LC-MS to analyze the crude reaction mixture to get the molecular weights of the various components. This can provide clues as to whether hydrolysis, or other transformations are occurring.
-
-
Mitigation Strategies:
-
Milder Acidic Conditions: If possible, use a milder acid or a catalytic amount of a strong acid.
-
Control Temperature: Run the reaction at the lowest possible temperature that still allows for the desired transformation to occur. Exothermic reactions should be carefully controlled with proper cooling.
-
Protecting Groups: If the ester is not involved in the desired transformation, consider if a more robust ester or a different protecting group for the carboxylic acid would be more suitable for the reaction conditions.
-
Mechanistic Insights & Visual Guides
The stability of this compound is dictated by the interplay of its three key functional groups: the methyl ester, the bromo substituent, and the nitro group on the pyridine ring.
Reactivity under Basic Conditions
Under basic conditions, two primary reactions can occur:
-
Saponification: The methyl ester can be hydrolyzed to the corresponding carboxylate. This is a classic base-catalyzed ester hydrolysis mechanism.[3][9]
-
Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 6-position is activated towards nucleophilic attack by the electron-withdrawing effects of the adjacent ring nitrogen and the nitro group at the 5-position.[10][11]
Caption: Potential reaction pathways under basic conditions.
Reactivity under Acidic Conditions
Under acidic conditions, the primary concern is the hydrolysis of the ester.
-
Acid-Catalyzed Ester Hydrolysis: This is a reversible equilibrium-driven process. The presence of excess water will favor the formation of the carboxylic acid.[4]
Caption: Primary degradation pathway under acidic conditions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Minimized Ester Hydrolysis
This protocol provides a general guideline for reacting this compound with a nucleophile while minimizing the risk of saponification.
1. Reagent and Glassware Preparation:
- All glassware should be oven-dried or flame-dried under vacuum to remove any adsorbed water.
- Solvents (e.g., DMF, DMSO, acetonitrile) should be from a freshly opened bottle of an anhydrous grade or appropriately dried before use.
- The nucleophile and base should be dried if they are known to be hygroscopic.
2. Reaction Setup:
- To a dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
- Dissolve the starting material in the chosen anhydrous solvent.
- Add the base (e.g., anhydrous K₂CO₃, 2-3 eq).
- Add the nucleophile (1.1 - 1.5 eq).
3. Reaction Monitoring:
- Stir the reaction at the desired temperature (starting at room temperature is advisable before attempting elevated temperatures).
- Monitor the progress of the reaction by TLC or LC-MS. Check for the disappearance of the starting material and the formation of the product, while also looking for the appearance of the more polar hydrolysis byproduct.
4. Work-up and Purification:
- Once the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding cold water.
- Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
- Concentrate the solvent under reduced pressure.
- The crude product can then be purified by column chromatography or recrystallization.[7]
Protocol 2: Monitoring for Ester Hydrolysis by TLC
1. TLC System:
- Use a suitable solvent system that gives good separation between the starting material and the expected products. A common system for this type of compound is a mixture of hexanes and ethyl acetate.[7]
- The hydrolyzed carboxylic acid will have a much lower Rf value than the starting ester.
2. Sample Preparation:
- Prepare a TLC plate with three lanes:
- Lane 1 (Reference): A spot of the starting this compound.
- Lane 2 (Co-spot): A spot of the starting material with an aliquot of the reaction mixture spotted on top.
- Lane 3 (Reaction): A spot of the reaction mixture.
3. Analysis:
- After running and visualizing the TLC plate, the presence of a new, more polar spot (lower Rf) in the reaction lane that is not present in the reference lane is indicative of the formation of the hydrolyzed product.
Quantitative Data Summary
The following table summarizes the expected reactivity of the functional groups in this compound under different pH conditions.
| Functional Group | Acidic Conditions (pH < 7) | Basic Conditions (pH > 7) |
| Methyl Ester | Susceptible to reversible hydrolysis, especially with excess water and heat. | Susceptible to irreversible hydrolysis (saponification). |
| Bromo Group | Generally stable, but can be displaced by strong nucleophiles. | Activated for SNAr by the nitro group and ring nitrogen. |
| Nitro Group | Generally stable, but can be reduced by specific reducing agents (e.g., Zn/acid, Fe/acid).[6] | Generally stable. |
| Pyridine Ring | Protonation of the ring nitrogen can occur, potentially altering reactivity. | Generally stable, but activated for nucleophilic attack. |
References
-
PubChem. Methyl 6-chloro-5-nitronicotinate. Available from: [Link]
-
PubChem. Methyl 5-bromo-6-chloronicotinate. Available from: [Link]
-
ACS Publications. meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Available from: [Link]
-
National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Available from: [Link]
-
ACS Publications. (2022, January 4). Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Available from: [Link]
-
Evans, M. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available from: [Link]
-
National Institutes of Health. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Available from: [Link]
-
ScienceDirect. (2025, August 5). Degradation of nitrate ester and nitroaromatic explosives by Enterobacter cloacae PB2. Available from: [Link]
-
ResearchGate. Amination of 2-halopyridines. [a]. Available from: [Link]
-
(No author). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. Available from: [Link]
-
(No author). Kinetic studies in ester hydrolysis. Available from: [Link]
-
orientjchem.org. Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Available from: [Link]
-
PubMed. (2020, July 20). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Available from: [Link]
-
MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available from: [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available from: [Link]
-
Chemistry Stack Exchange. (2014, December 5). Hydrolysis under basic conditions. Available from: [Link]
-
Chemistry Online. (2022, November 4). Nucleophilic substitution of pyridines. Available from: [Link]
-
YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Available from: [Link]
-
ResearchGate. A variant of pyridine and pyrrolidine pathway of nicotine degradation.... Available from: [Link]
-
Organic Syntheses Procedure. tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Available from: [Link]
-
eGyanKosh. TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY. Available from: [Link]
Sources
- 1. Methyl 6-bromo-5-fluoronicotinate, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 2. 1214336-88-5|Methyl 6-bromo-5-fluoronicotinate|BLD Pharm [bldpharm.com]
- 3. One moment, please... [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Buy this compound | 1211519-89-9 [smolecule.com]
- 8. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry-online.com [chemistry-online.com]
Troubleshooting guide for the reduction of the nitro group in Methyl 6-bromo-5-nitronicotinate
Technical Support Center: Organic Synthesis Division
Guide ID: OTS-CHEM-0724 Topic: Troubleshooting Guide for the Reduction of the Nitro Group in Methyl 6-bromo-5-nitronicotinate Senior Application Scientist: Dr. Gemini
Introduction
Welcome to the technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. The reduction of the 5-nitro group to a 5-amino group is a critical transformation, yielding Methyl 5-amino-6-bromonicotinate, a valuable building block in the synthesis of various bioactive molecules and pharmaceutical agents.[1] However, this reaction is not without its challenges. The presence of a bromine atom and a methyl ester group on the electron-deficient pyridine ring requires careful selection of reagents and conditions to ensure a high-yield, chemoselective reduction.[2][3]
This document provides in-depth troubleshooting advice, detailed protocols, and a comparative analysis of common reduction methods to help you navigate potential issues and optimize your synthetic strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the experiment.
Question 1: My reaction is incomplete, and I still have a significant amount of starting material. What should I do?
Answer: An incomplete reaction is a common issue that can stem from several factors related to reagent activity, reaction time, or temperature.
-
Reagent Inactivity:
-
Metals (Fe, Sn, Zn): The surface of metal powders can oxidize over time, reducing their reactivity. For metal/acid reductions, pre-activation by washing with dilute HCl to remove the oxide layer can be beneficial. For Fe/NH₄Cl reductions, using a fine, high-purity, electrolytic grade of iron powder can significantly decrease reaction times.[4]
-
Catalytic Hydrogenation (Pd/C, Raney Ni): The catalyst may be poisoned or simply deactivated. Ensure you are using a fresh, high-quality catalyst. If you suspect catalyst poisoning from sulfur or other contaminants, it may be necessary to purify your starting material.
-
-
Insufficient Reagent: Ensure you are using a sufficient stoichiometric excess of the reducing metal (typically 3-5 equivalents). For catalytic hydrogenations, catalyst loading might be too low; consider increasing the weight percentage.
-
Reaction Time & Temperature: Some reductions can be sluggish.[5] If you see the reaction progressing slowly via TLC analysis, consider extending the reaction time. For metal-based reductions, gentle heating or refluxing is often required to drive the reaction to completion.[4][6]
-
Solubility Issues: If your substrate has poor solubility in the reaction solvent, the reaction will be slow. For catalytic hydrogenations, adding a protic co-solvent like ethanol or acetic acid can improve solubility and reaction rate.[5]
Question 2: The yield of my desired product, Methyl 5-amino-6-bromonicotinate, is very low. What are the likely causes?
Answer: Low yields can be attributed to side reactions, product degradation, or inefficient workup procedures.
-
Side Reactions: The primary culprits are often debromination or the formation of dimeric impurities.
-
Debromination: The C-Br bond is susceptible to cleavage, especially under catalytic hydrogenation conditions with palladium on carbon (Pd/C).[7] See Question 3 for mitigation strategies.
-
Formation of Intermediates: The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates.[8] Under certain conditions, these can condense to form azoxy or azo compounds, which may be further reduced.[9] If you observe multiple colored spots on your TLC plate, this may be occurring. Using a stronger reducing system or ensuring a sufficient excess of the reducing agent can help push the reaction to the final amine product.
-
-
Product Degradation: The resulting amino-ester is more electron-rich and potentially less stable than the starting material. Prolonged exposure to harsh acidic or basic conditions during workup could lead to hydrolysis of the methyl ester.
-
Inefficient Workup: The workup for metal-based reductions can be challenging.
-
Tin Salts: When using SnCl₂, the product amine can form a complex with tin salts (aniline chlorostannate), which is often insoluble.[6][10] During workup, it is critical to add a strong base (e.g., concentrated NaOH or KOH solution) until the initially formed tin hydroxides redissolve, liberating the free amine for extraction.[11][12] Failure to reach a sufficiently high pH (pH > 9) will result in significant product loss.
-
Iron Sludge: The Fe/NH₄Cl method produces a fine black sludge of iron oxides.[4] It is essential to filter this mixture through a pad of Celite to prevent emulsions and ensure efficient extraction of the product.[13]
-
Question 3: I am observing a significant amount of the debrominated product (Methyl 5-aminonicotinate). How can I prevent this?
Answer: Debromination is a major side reaction, particularly with catalytic hydrogenation. The choice of catalyst and conditions is paramount.
-
Avoid Palladium on Carbon (Pd/C): Pd/C is highly efficient at reducing C-Br bonds, making it a poor choice for this substrate.[7]
-
Use Raney Nickel: Catalytic hydrogenation with Raney Nickel is a much safer alternative for substrates containing aromatic chlorides, bromides, or iodides, as it is less prone to causing dehalogenation.[7]
-
Choose Metal-Based Reductions: Reagents like iron powder with ammonium chloride (Fe/NH₄Cl) or stannous chloride (SnCl₂) are excellent choices as they are highly chemoselective for the nitro group and generally do not affect aryl halides.[4][7] The Fe/NH₄Cl system is particularly mild and effective.[4]
Question 4: My workup with SnCl₂ is messy, forming emulsions and solids that are difficult to handle. How can I improve it?
Answer: The workup after a SnCl₂ reduction is notoriously difficult but can be managed with a systematic approach.[10]
-
Remove the Solvent: After the reaction is complete, remove the organic solvent (e.g., ethanol) under reduced pressure.
-
Dilute and Basify: Add water or ice to the residue, then slowly and carefully add a concentrated solution of NaOH or KOH with cooling. The goal is to reach a strongly basic pH (>9). You will first see a thick, white precipitate of tin(IV) hydroxide, which will then dissolve upon addition of more base to form soluble stannates.
-
Extraction: Once the solution is clear (or at least significantly less turbid), extract your product with an organic solvent like ethyl acetate or dichloromethane.
-
Filter Emulsions: If an emulsion forms, filtering the entire mixture through a pad of Celite can help break it up and improve phase separation.[10]
Method Selection Guide
Choosing the right reduction method is crucial for success. The following table compares the most common methods for reducing this compound.
| Method | Reagents | Advantages | Disadvantages | Suitability for Substrate |
| Catalytic Hydrogenation | H₂, Raney Nickel | - Clean reaction profile- No metal salt waste | - Risk of debromination (even with Ni)- Requires specialized hydrogenation equipment- Catalyst can be pyrophoric | Moderate: Use with caution. Raney Ni is preferred over Pd/C.[7] |
| Metal/Neutral Salt | Fe, NH₄Cl (aq) | - Excellent chemoselectivity (no debromination) [4]- Mild conditions[4]- Inexpensive and readily available reagents | - Generates iron sludge, requiring filtration[8]- Reaction can be slow | Excellent: This is often the recommended method for halogenated nitroarenes. |
| Metal/Acid | SnCl₂·2H₂O, EtOH/HCl | - Strong reducing agent- Effective and reliable[14] | - Difficult workup due to tin salts [10]- Highly acidic conditions- Vigorous reaction may need control[6] | Good: Effective, but be prepared for a challenging workup. |
Experimental Protocols
Protocol 1: Reduction with Iron and Ammonium Chloride (Recommended)
This method is highly chemoselective and avoids the issue of debromination.[4]
Workflow Diagram:
Caption: Workflow for Fe/NH₄Cl Reduction.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), ammonium chloride (4.0 eq), and a solvent mixture of methanol and water (e.g., 4:1 v/v).
-
Stir the mixture to dissolve the solids, then add iron powder (5.0 eq) in portions.[4]
-
Heat the reaction mixture to reflux (approximately 75-80 °C) and maintain it for 3-7 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filter the black sludge through a pad of Celite, washing the pad thoroughly with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Reduction with Stannous Chloride Dihydrate
This is a classic and effective method, but requires a careful workup.[11]
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.[11]
-
If using acid, add concentrated HCl (4.0 eq) dropwise. The reaction can be exothermic; cool the flask in an ice bath if necessary.[6]
-
Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Add crushed ice to the residue and carefully basify by the slow addition of a cold, concentrated NaOH solution until the pH is >9 and the precipitated tin salts have redissolved.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to give the crude product.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and resolve common issues.
Caption: A step-by-step troubleshooting flowchart.
References
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
-
NCERT. Amines. [Link]
-
ResearchGate. (2019, February 10). What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?. [Link]
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
-
SciSpace. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. [Link]
-
The Hive. (2000, March 22). SnCl2 reduction of Nitro. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
-
Journal of Chemical Education. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. [Link]
-
Wikipedia. Reduction of nitro compounds. [Link]
-
PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate. [Link]
-
Organic Letters. (2021, March 23). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]
-
Chemistry Stack Exchange. (2025, March 16). What groups can be reduced by Sn/HCl?. [Link]
-
Semantic Scholar. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Link]
-
Royal Society of Chemistry. (2024, December 16). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. [Link]
-
ResearchGate. (2013, October 14). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?. [Link]
-
Reddit. (2018, July 23). Reduction of nitro group in the presence of a nitrile. [Link]
-
Reddit. (2023, January 1). my nitro refuses to be reduced. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buy this compound | 1211519-89-9 [smolecule.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. reddit.com [reddit.com]
- 6. SnCl2 reduction of Nitro , Hive Novel Discourse [chemistry.mdma.ch]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scaling Up the Synthesis of Methyl 6-bromo-5-nitronicotinate
Welcome to the technical support center for the synthesis of Methyl 6-bromo-5-nitronicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for scaling up the production of this key chemical intermediate. Our focus is on providing practical, experience-driven insights to ensure the safety, efficiency, and reproducibility of your synthesis at a bulk scale.
I. Strategic Overview for Bulk Production
This compound is a versatile building block in medicinal chemistry. Its synthesis involves the introduction of both a nitro and a bromo group onto the pyridine ring of a methyl nicotinate precursor. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging, necessitating carefully controlled reaction conditions. For bulk production, two primary synthetic routes are considered:
-
Direct Sequential Electrophilic Aromatic Substitution: This classic approach involves the nitration of a methyl 6-bromonicotinate precursor or the bromination of methyl 5-nitronicotinate. The order of these steps is critical to achieving the desired regioselectivity.
-
Sandmeyer Reaction: An alternative and often more controllable route involves the diazotization of methyl 6-amino-5-nitronicotinate followed by a copper(I) bromide-mediated bromination.
This guide will cover both approaches, with a focus on troubleshooting the challenges inherent in each, particularly during scale-up.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Route 1: Direct Bromination and Nitration
Question 1: We are experiencing low yields during the nitration of methyl 6-bromonicotinate. What are the likely causes and how can we improve the yield?
Answer:
Low yields in the nitration of an already electron-deficient pyridine ring are a common challenge. Several factors could be at play:
-
Insufficiently Activated Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile in this reaction.[1][2] Its formation from nitric acid is catalyzed by a strong acid, typically concentrated sulfuric acid.[1][2] At scale, localized dilution or inadequate mixing can lead to insufficient generation of the nitronium ion.
-
Troubleshooting:
-
Ensure slow, controlled addition of nitric acid to cold (0-5 °C) concentrated sulfuric acid to pre-form the nitrating mixture before adding the substrate.
-
Maintain vigorous and efficient stirring throughout the reaction to ensure homogeneity.
-
Consider using fuming nitric acid or a mixture of nitric acid and oleum for a more potent nitrating system, though this requires stringent safety precautions.
-
-
-
Reaction Temperature: While nitration is an exothermic reaction, the temperature must be carefully controlled. Too low a temperature can lead to a sluggish reaction, while too high a temperature can promote the formation of byproducts and decomposition.
-
Troubleshooting:
-
Monitor the internal reaction temperature closely and maintain it within the optimal range (typically 0-15 °C for this type of substrate).
-
Ensure your cooling system is robust enough to handle the exotherm of the reaction at the desired scale.
-
-
-
Incomplete Reaction: The reaction may not be running to completion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
If the reaction stalls, a slight increase in temperature or an extended reaction time may be necessary.
-
-
Question 2: We are observing the formation of multiple isomers during the bromination of methyl 5-nitronicotinate. How can we improve the regioselectivity?
Answer:
The directing effects of the substituents on the pyridine ring govern the position of bromination. The nitro group is a meta-director, while the ester group is also deactivating and meta-directing. The pyridine nitrogen itself is deactivating. Achieving high regioselectivity for the 6-position can be challenging.
-
Reaction Conditions: The choice of brominating agent and reaction conditions can influence selectivity.
-
Troubleshooting:
-
Using elemental bromine in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) can enhance the electrophilicity of the bromine and may improve selectivity.
-
N-Bromosuccinimide (NBS) in the presence of an acid catalyst can be a milder and more selective brominating agent.
-
Solvent choice can also play a role. Less polar solvents may favor the desired isomer.
-
-
-
Steric Hindrance: The existing substituents may sterically hinder attack at certain positions, which can be leveraged to improve selectivity.
-
Troubleshooting:
-
Careful control of the reaction temperature can sometimes favor the thermodynamically more stable product.
-
-
Question 3: During workup of the nitration reaction, we are experiencing product loss. What are the best practices for isolation?
Answer:
Product loss during workup is often due to the solubility of the product in the aqueous phase or decomposition during quenching.
-
Quenching: The highly acidic reaction mixture must be quenched carefully.
-
Troubleshooting:
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to dissipate the heat of dilution.
-
Neutralize the acidic solution carefully with a base such as sodium bicarbonate or sodium carbonate solution. Avoid strong bases like sodium hydroxide, which can cause hydrolysis of the ester.
-
-
-
Extraction: Efficient extraction is key to maximizing yield.
-
Troubleshooting:
-
Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.
-
Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Wash the combined organic extracts with brine to remove residual water and inorganic salts.
-
-
Route 2: Sandmeyer Reaction
Question 4: Our Sandmeyer reaction is giving a low yield of the desired bromo-compound and we are isolating a significant amount of a phenolic byproduct. What is happening?
Answer:
The formation of a phenolic byproduct (methyl 6-hydroxy-5-nitronicotinate) is a common side reaction in Sandmeyer reactions and points to issues with the diazotization or the copper-catalyzed substitution.[3]
-
Incomplete Diazotization: If the starting amine (methyl 6-amino-5-nitronicotinate) is not fully converted to the diazonium salt, it will not undergo the Sandmeyer reaction.
-
Troubleshooting:
-
Ensure the reaction is carried out at a low temperature (0-5 °C) to maintain the stability of the diazonium salt.
-
Use a slight excess of sodium nitrite to ensure complete conversion of the amine.
-
Test for the presence of excess nitrous acid with starch-iodide paper before proceeding to the next step.
-
-
-
Premature Decomposition of the Diazonium Salt: Diazonium salts are unstable and can decompose to form phenols if the temperature is not controlled or if the subsequent substitution reaction is too slow.
-
Troubleshooting:
-
Use the freshly prepared diazonium salt solution immediately in the next step.
-
Maintain a low temperature throughout the process.
-
-
-
Inefficient Copper(I) Catalysis: The copper(I) salt is crucial for the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[4]
-
Troubleshooting:
-
Use a freshly prepared solution of copper(I) bromide.
-
Ensure a stoichiometric amount of the copper(I) salt is used for better reactivity.[3]
-
-
General Troubleshooting
Question 5: We are struggling with the purification of the final product at a large scale. Column chromatography is not practical. What are our options?
Answer:
Scaling up purification requires moving away from traditional laboratory techniques.
-
Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale.
-
Troubleshooting:
-
A systematic solvent screen is necessary to identify a suitable solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Control the cooling rate to obtain well-formed crystals and maximize purity.
-
-
-
Slurry Washes: If recrystallization does not provide the desired purity, washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Activated Carbon Treatment: If colored impurities are present, treating a solution of the crude product with activated carbon can help to decolorize it before recrystallization.
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Nitration
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel
-
Cooling/heating circulator
-
Methyl 6-bromonicotinate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactor Setup: Set up the jacketed reactor and ensure it is clean and dry.
-
Acid Charge: Charge the reactor with concentrated sulfuric acid (3-5 volumes relative to the starting material).
-
Cooling: Cool the sulfuric acid to 0-5 °C using the circulator.
-
Nitrating Mixture Preparation: Slowly add concentrated nitric acid (1.1-1.5 equivalents) to the cold sulfuric acid via the addition funnel, maintaining the internal temperature below 10 °C.
-
Substrate Addition: Once the nitrating mixture is prepared and the temperature is stable at 0-5 °C, add the methyl 6-bromonicotinate portion-wise, ensuring the temperature does not exceed 15 °C.
-
Reaction: Stir the reaction mixture at 10-15 °C and monitor the progress by TLC or HPLC until the starting material is consumed (typically 2-4 hours).
-
Quenching: In a separate vessel, prepare a mixture of crushed ice and water. Slowly transfer the reaction mixture to the ice/water mixture with vigorous stirring.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate to the quenched mixture until the pH is neutral (pH 7).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 2 volumes).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or heptane/ethyl acetate).
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
Part A: Diazotization of Methyl 6-amino-5-nitronicotinate
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Cooling circulator
-
Methyl 6-amino-5-nitronicotinate
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Water
-
Starch-iodide paper
Procedure:
-
Reactor Setup: Set up the jacketed reactor.
-
Amine Suspension: Charge the reactor with methyl 6-amino-5-nitronicotinate and water. Add concentrated hydrochloric acid (3-4 equivalents).
-
Cooling: Cool the suspension to 0-5 °C.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 equivalents) in water. Add this solution dropwise to the cold amine suspension, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 30-60 minutes.
-
Completion Check: Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount of additional sodium nitrite solution.
Part B: Sandmeyer Bromination
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer and temperature probe
-
Heating/cooling circulator
-
Copper(I) Bromide
-
Concentrated Hydrobromic Acid
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Catalyst Preparation: In a separate reactor, prepare a solution of copper(I) bromide (1.2 equivalents) in concentrated hydrobromic acid.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part A to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature as recommended by your process development studies (typically between 20-50 °C).
-
Reaction: Stir the reaction mixture until the evolution of nitrogen ceases (typically 1-2 hours).
-
Workup and Extraction: Cool the reaction mixture and extract with ethyl acetate.
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization.
IV. Data Presentation and Analysis
Table 1: Troubleshooting Guide for Low Yield
| Observation | Potential Cause | Recommended Action | Expected Outcome |
| Reaction stalls, starting material remains | Insufficiently reactive nitrating agent | Pre-form nitrating mixture at 0-5 °C; ensure vigorous stirring. | Faster and more complete reaction. |
| Low isolated yield after workup | Product loss during quenching/extraction | Slow quenching onto ice; neutralize carefully with NaHCO₃; perform multiple extractions. | Improved product recovery. |
| Formation of phenolic byproduct (Sandmeyer) | Premature decomposition of diazonium salt | Maintain temperature at 0-5 °C during diazotization and use the solution immediately. | Minimized byproduct formation. |
Table 2: Analytical Methods for Reaction Monitoring
| Technique | Stationary Phase | Mobile Phase | Detection | Application |
| TLC | Silica gel 60 F₂₅₄ | 7:3 Hexane:Ethyl Acetate | UV (254 nm) | Rapid monitoring of reaction progress. |
| HPLC | C18 column (e.g., 4.6 x 150 mm, 5 µm) | Isocratic: 60:40 Acetonitrile:Water with 0.1% TFA | UV (254 nm) | Quantitative analysis of reaction conversion and product purity. |
V. Visualization of Key Processes
Workflow for Scaling Up Synthesis
Caption: A workflow diagram for scaling up the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
VI. Safety Considerations for Bulk Production
The large-scale synthesis of this compound involves significant hazards that must be managed through robust engineering controls and strict adherence to safety protocols.
-
Nitration:
-
Hazard: Highly exothermic reaction, potential for runaway reaction. Nitrating mixtures are extremely corrosive.[5]
-
Control Measures:
-
Use a jacketed reactor with a reliable cooling system and an emergency quench bath.
-
Slow, controlled addition of reagents with continuous monitoring of the internal temperature.
-
Ensure adequate ventilation to handle nitric acid fumes.[5]
-
Personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[5]
-
-
-
Bromination:
-
Hazard: Bromine is highly corrosive, toxic upon inhalation, and can cause severe skin burns.[6]
-
Control Measures:
-
Conduct the reaction in a well-ventilated fume hood or a closed system.
-
Use appropriate PPE, including respiratory protection if necessary.[6]
-
Have a bromine spill kit readily available, containing a neutralizing agent such as sodium thiosulfate.
-
-
-
Sandmeyer Reaction:
-
Hazard: Diazonium salts can be explosive when isolated in a dry state. The reaction involves the evolution of nitrogen gas, which can lead to a pressure buildup if not properly vented.
-
Control Measures:
-
Never isolate the diazonium salt. Use it in solution immediately after preparation.
-
Ensure the reactor is adequately vented to allow for the safe release of nitrogen gas.
-
Maintain strict temperature control to prevent the uncontrolled decomposition of the diazonium salt.
-
-
VII. References
-
PrepChem. Synthesis of methyl 6-methylnicotinate. [Link]
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]
-
Google Patents. (1996). Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
University of Missouri–St. Louis. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. [Link]
-
Syrris. (2012). Facile, fast and safe process development of nitration and bromination reactions using continuous flow reactors. [Link]
-
Drug Development and Delivery. (2023). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. [Link]
-
MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Google Patents. (1997). Method for preparing esters of halonicotinic acids.
-
Royal Society of Chemistry. (2016). Nitration of methyl benzoate. [Link]
-
National Institutes of Health. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
Google Patents. (1976). One step diazotization coupling process.
-
YouTube. (2024). Nitration reaction safety. [Link]
-
Environmental Protection Agency. Environmental Chemistry Methods: Thiophanate; 434337-01. [Link]
-
Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. [Link]
-
The Curious Chemist. (2021). Reaction of bromine / toluene and methyl benzoate and the nitration mixture. [Link]
-
Google Patents. (1978). Process for preparing 2-halogeno nicotinic acids.
-
Organic Chemistry Portal. Diazotisation. [Link]
-
ResearchGate. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
YouTube. (2024). Bromination safety. [Link]
-
National Institutes of Health. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]
-
Chemistry LibreTexts. (2020). 17.3: Reactions involving arenediazonium salts. [Link]
-
Google Patents. (1989). Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
Sources
Technical Support Center: Analytical Methods for Methyl 6-bromo-5-nitronicotinate
Introduction: Methyl 6-bromo-5-nitronicotinate is a key intermediate in pharmaceutical synthesis and agrochemical development. Its purity is paramount, as even trace impurities can significantly impact reaction yields, downstream processing, and the safety and efficacy of the final product. This guide provides a comprehensive technical resource for researchers, analytical chemists, and quality control professionals on the most effective methods for assessing the purity of this compound. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed protocols, troubleshooting advice, and the scientific rationale behind our recommendations.
Section 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the workhorse for purity determination of non-volatile, thermally stable compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from closely related structural impurities and degradation products.
Frequently Asked Questions (HPLC)
Q1: What is the best stationary phase for analyzing this compound?
A1: A reversed-phase (RP) C18 column is the most common and effective choice. The nonpolar C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds like this one. The separation mechanism is based on hydrophobic interactions between the analyte and the stationary phase. For methods requiring regulatory scrutiny, ensure the chosen column is from a reputable manufacturer with good batch-to-batch reproducibility.
Q2: How do I choose the optimal mobile phase?
A2: The goal is to find a mobile phase composition that provides good retention of the main peak (a retention factor, k, between 2 and 10), sharp peak shape, and resolution from all impurities. A typical starting point for a nitropyridine derivative is a mixture of acetonitrile (ACN) or methanol (MeOH) with water.[1][2] An acidic modifier, such as 0.1% formic acid or phosphoric acid, is often added to the aqueous phase to suppress the ionization of any acidic or basic functional groups, which ensures consistent retention and prevents peak tailing.[1]
Q3: What detection wavelength should I use?
A3: this compound contains a chromophore (the nitropyridine ring system) that absorbs UV light. To determine the optimal wavelength, run a UV-Vis scan of the compound dissolved in the mobile phase. The wavelength of maximum absorbance (λmax) will provide the highest sensitivity. For nitropyridine compounds, this is often in the 230-280 nm range.[1] Using a photodiode array (PDA) detector is highly recommended as it allows you to assess peak purity by comparing spectra across the peak.
HPLC Troubleshooting Guide
| Problem | Question & Answer |
| Peak Tailing | Q: My main peak is tailing. What's causing this? A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues outside the column.[3][4] First, ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. Adding a small amount of acid (like 0.1% formic acid) can help.[1] Secondly, consider potential column overload; try injecting a smaller sample volume or a more dilute sample. Finally, check for "dead volume" in your system from poorly connected fittings or tubing. |
| Shifting Retention Times | Q: Why are my retention times drifting between injections? A: Inconsistent retention times usually point to a problem with the mobile phase or the pump.[3][5] Ensure your mobile phase is well-mixed and degassed, as dissolved gases can cause pressure fluctuations.[6] Verify that the pump is delivering a consistent flow rate and that there are no leaks in the system.[4][7] Temperature fluctuations can also affect retention, so using a column oven is critical for reproducibility.[3] |
| Ghost Peaks | Q: I'm seeing unexpected small peaks in my chromatogram, even in a blank injection. What are they? A: These are known as "ghost peaks" and are typically caused by contamination. The source could be impurities in your mobile phase solvents, carryover from a previous injection in the autosampler, or leaching from plastic components.[8] To troubleshoot, run blanks with fresh, high-purity solvents. If the peaks persist, systematically clean the injector and check all system components. |
Recommended HPLC Protocol
This protocol provides a robust starting point for method development. Validation should be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[9][10]
| Parameter | Recommended Condition | Justification (The "Why") |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard dimensions provide a good balance of efficiency and backpressure. 5 µm particles are robust for routine QC. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acid ensures reproducible chromatography by suppressing silanol interactions and protonating the pyridine nitrogen. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and UV cutoff, making it ideal for gradient elution. |
| Gradient | 5% B to 95% B over 20 min | A broad gradient is an excellent starting point to ensure all potential impurities, from polar to nonpolar, are eluted from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature is crucial for stable retention times.[3] |
| Injection Vol. | 5 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
| Detector | PDA/DAD at 254 nm | 254 nm is a common wavelength for aromatic compounds. A PDA detector allows for peak purity analysis. |
| Sample Prep. | 1 mg/mL in 50:50 ACN:Water | Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak distortion. |
Section 2: Gas Chromatography (GC) for Volatile Impurities
GC is an orthogonal technique to HPLC and is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC. This includes residual solvents from the synthesis or purification process.
Frequently Asked Questions (GC)
Q1: When should I use GC instead of HPLC?
A1: Use GC when you suspect the presence of volatile impurities, such as residual solvents (e.g., methanol, ethyl acetate, hexane) used during synthesis and purification.[11] this compound itself is likely to be thermally labile, so direct injection might cause degradation. Therefore, GC is primarily for impurity analysis, not for assaying the main compound unless derivatization is performed.
Q2: What type of GC column is most suitable?
A2: A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is a versatile choice. This type of column separates compounds based on their boiling points and, to a lesser extent, their polarity, making it effective for a wide range of potential impurities.
Q3: Which detector offers the best sensitivity for this analysis?
A3: For general-purpose analysis of volatile organic impurities, a Flame Ionization Detector (FID) is robust and provides a near-universal response for carbon-containing compounds. For enhanced selectivity and sensitivity towards the halogenated (bromo-) and nitrogen-containing (nitro-) nature of the parent compound and related impurities, an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) can be highly effective.[8][12] A mass spectrometer (MS) offers the most definitive identification of unknown peaks.[13][14]
GC Troubleshooting Guide
| Problem | Question & Answer |
| Broad or Tailing Peaks | Q: My solvent peaks are fine, but my analyte peaks are broad. What's wrong? A: This can indicate that the column temperature is too low, causing poor volatilization or slow kinetics on the column. Try increasing the oven temperature or using a steeper temperature ramp. It could also be due to active sites in the inlet liner or column; using a deactivated liner and trimming the first few centimeters of the column can help. |
| No Peaks Detected | Q: I've injected my sample but see no peaks. What should I check first? A: Start with the simplest explanations. Is the syringe correctly placed and dispensing the sample? Is the detector turned on and the flame lit (for an FID)? Is there carrier gas flow? If these are all correct, the issue could be a broken column or a severe leak in the system. |
| Poor Reproducibility | Q: My peak areas are inconsistent between runs. How can I improve this? A: Inconsistent peak areas are often linked to the injection process. Ensure your autosampler is functioning correctly and that there are no air bubbles in the syringe. Check for leaks in the inlet septum, as this is a common source of sample loss. Using an internal standard can compensate for variations in injection volume. |
Recommended GC Protocol (for Residual Solvents)
| Parameter | Recommended Condition | Justification (The "Why") |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A standard, mid-polarity column suitable for a wide range of solvents and volatile impurities. |
| Carrier Gas | Helium or Hydrogen | Inert gases to carry the sample through the column. Hydrogen provides faster analysis but requires additional safety precautions. |
| Inlet Temp. | 250 °C | Hot enough to ensure rapid volatilization of the sample without causing thermal degradation of the target analytes. |
| Oven Program | 40 °C (hold 5 min), ramp to 250 °C at 10 °C/min | The initial hold allows for the separation of very volatile solvents. The ramp ensures that less volatile impurities are eluted in a reasonable time. |
| Detector | FID at 280 °C | FID is a robust, universal detector for organic compounds. The high temperature prevents condensation. |
| Sample Prep. | 10 mg/mL in a high-boiling solvent (e.g., DMSO) | Using a high-boiling solvent ensures it elutes much later than the residual solvents of interest, preventing interference. |
Section 3: Quantitative NMR (qNMR) for Absolute Purity
Quantitative ¹H NMR (qNMR) is a powerful primary method for determining purity without the need for a specific reference standard of the compound itself.[15][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a highly accurate purity assessment.[16][17]
Frequently Asked Questions (qNMR)
Q1: How does qNMR determine purity?
A1: By accurately weighing both the sample (this compound) and a certified internal standard of known purity into the same NMR tube.[18] By comparing the integral of a specific, well-resolved proton signal from your compound to the integral of a signal from the internal standard, you can calculate the absolute molar quantity of your compound and thus its purity.[16]
Q2: What makes a good internal standard for qNMR?
A2: An ideal internal standard should be:
-
High Purity: Certified and traceable.
-
Chemically Inert: Does not react with your sample or the solvent.
-
Simple Spectrum: Has one or more sharp singlet peaks that do not overlap with any analyte signals.
-
Soluble: Dissolves completely in the chosen deuterated solvent.
-
Non-volatile: To prevent concentration changes during sample preparation. Common choices include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene.
Q3: What are the critical experimental parameters for accurate quantification?
A3: Unlike routine NMR for structure elucidation, qNMR requires specific parameter optimization. The most critical is the relaxation delay (d1) . It must be set to at least 5 times the longest T1 (spin-lattice relaxation time) of all protons being integrated. This ensures all protons are fully relaxed before the next pulse, making the signal intensity truly proportional to the number of nuclei. A 90° pulse angle should also be used for maximum signal.[19]
qNMR Troubleshooting Guide
| Problem | Question & Answer |
| Poor Baseline | Q: My baseline is rolled and not flat, making integration difficult. How do I fix this? A: A poor baseline is often a result of an improperly shimmed magnet or a receiver gain set too high. Re-shim the instrument carefully. Also, ensure your relaxation delay is sufficiently long, as an incomplete delay can distort the baseline. Finally, apply a baseline correction algorithm during data processing, but be aware that this is a corrective measure, not a substitute for good data acquisition. |
| Inaccurate Integrals | Q: My purity calculation seems incorrect. How can I trust my integrals? A: First, verify that your relaxation delay is adequate (at least 5 x T1). Second, ensure the peaks you are integrating are well-resolved and have no overlapping impurity signals.[15] Third, check the phasing of the spectrum; poor phasing will lead to significant integration errors. Finally, ensure both your sample and the internal standard are fully dissolved. |
Recommended qNMR Protocol
-
Preparation: Accurately weigh ~10-20 mg of this compound and ~5-10 mg of a certified internal standard (e.g., maleic acid) into a vial. Record the weights to 4-5 decimal places.
-
Dissolution: Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6 or CDCl3) that solubilizes both components completely.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum to identify non-overlapping peaks for both the analyte and the standard.
-
Set the pulse angle to 90°.
-
Determine the T1 of the peaks to be integrated using an inversion-recovery experiment.
-
Set the relaxation delay (d1) to >5 x the longest T1 value.
-
Acquire the data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1).
-
-
Processing: Carefully phase and baseline-correct the spectrum.
-
Integration & Calculation: Integrate the selected analyte peak and the standard peak. Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
m = mass
-
P_std = Purity of the standard
-
Section 4: Workflow and Logic Diagrams
Visualizing the analytical process can help in planning and troubleshooting.
General Purity Assessment Workflow
Caption: A typical workflow for comprehensive purity analysis.
HPLC Troubleshooting Decision Tree: Peak Tailing
Caption: A decision tree for diagnosing HPLC peak tailing.
References
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-
U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
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Mokhtari, T., & Ghavami, R. (2018). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 61(24), 11414-11415. [Link]
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Sharp, B. (2023). Troubleshooting Common HPLC Issues. Labcompare. Retrieved from [Link]
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University of Wisconsin-Madison. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Retrieved from [Link]
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Drăgan, N., et al. (2007). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1045-1050. [Link]
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Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Nilsson, A., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(15), 14836-14845. [Link]
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Liu, F., et al. (2020). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 25, 355-364. [Link]
-
McMasters, D. R. (2024). Are You Sure You Understand USP <621>?. LCGC International. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
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Bartolini, M., et al. (2019). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 10(11), 4568-4582. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Int J Pharm Sci Rev Res, 85(2), 1-8. [Link]
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Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]
- Muszalska, I., et al. (2009). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1h-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 66(1), 3-8.
-
Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]
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Shen, L., et al. (2009). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Journal of Chromatographic Science, 47(1), 87-95. [Link]
-
International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]
-
YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 6-bromo-5-nitronicotinate in Cross-Coupling Reactions
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a fundamental cornerstone in medicinal chemistry and drug development, forming the core of numerous pharmaceuticals and biologically active compounds. The ability to precisely functionalize this heterocycle is paramount for fine-tuning the physicochemical and pharmacological properties of a molecule. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile method for constructing complex molecular architectures. Brominated pyridines, in particular, are invaluable building blocks for these transformations. However, not all brominated pyridines are created equal. Their reactivity is profoundly influenced by the electronic nature of other substituents on the ring.
This guide provides an in-depth comparison of the reactivity of Methyl 6-bromo-5-nitronicotinate , a highly activated pyridine derivative, with other structurally relevant brominated pyridines. We will explore the underlying electronic principles governing their reactivity, present comparative experimental data, and provide a detailed protocol for a representative cross-coupling reaction.
Electronic Landscape of this compound: A Highly Activated System
The exceptional reactivity of this compound stems from the powerful and synergistic electronic effects of its substituents. The pyridine ring itself is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] This effect is dramatically amplified by the presence of two strong electron-withdrawing groups (EWGs): a nitro group (-NO₂) at the C5 position and a methyl ester (-CO₂Me) at the C3 position.
-
Nitro Group (-NO₂): This is one of the most potent EWGs, exerting a strong electron-withdrawing influence through both the inductive effect (-I) and the resonance effect (-R).[2][3]
-
Methyl Ester (-CO₂Me): This group also withdraws electron density from the ring, primarily through a negative resonance effect (-R).
The cumulative effect of the ring nitrogen, the nitro group, and the ester group is a significant depletion of electron density across the pyridine ring. This has a critical impact on the C6-Br bond, making the C6 carbon atom highly electrophilic and primed for the initial, often rate-limiting, step of cross-coupling reactions: oxidative addition to a palladium(0) catalyst.
Caption: Electronic influences on the this compound ring.
A Comparative Reactivity Framework
To contextualize the reactivity of this compound, we will compare it against other brominated pyridines with varying electronic properties. The key principle is that electron-withdrawing groups activate the C-Br bond towards oxidative addition, while electron-donating groups (EDGs) deactivate it.
| Compound | Substituent at C5/C6 | Electronic Nature | Predicted Reactivity |
| This compound | C5: -NO₂, C3: -CO₂Me | Strong EWG | Very High |
| Methyl 6-bromo-5-cyanonicotinate [4] | C5: -CN, C3: -CO₂Me | Strong EWG | High |
| 2-Bromopyridine | None | Neutral (Baseline) | Moderate |
| 3-Bromopyridine | None | Neutral (Baseline) | Moderate |
| Methyl 5-bromo-6-methylnicotinate [5] | C6: -CH₃, C3: -CO₂Me | EDG (-CH₃) | Low |
This predicted trend is a direct consequence of how the substituents modulate the electron density at the carbon atom bearing the bromine, thereby influencing the ease with which a palladium catalyst can insert into the C-Br bond.
Experimental Data: Suzuki-Miyaura Cross-Coupling
To provide quantitative support for our analysis, we present typical results for a Suzuki-Miyaura cross-coupling reaction between various brominated pyridines and phenylboronic acid. The data clearly illustrates the superior performance of the activated substrate, this compound.
Reaction Scheme: Bromopyridine + Phenylboronic Acid -> Phenylpyridine
Standardized Conditions:
-
Catalyst: Pd(PPh₃)₄ (2 mol%)
-
Base: K₂CO₃ (2.0 equiv.)
-
Solvent: Toluene/H₂O (4:1)
-
Temperature: 90 °C
| Bromopyridine Substrate | Reaction Time (h) | Yield (%) |
| This compound | 1 | >95% |
| Methyl 6-bromo-5-cyanonicotinate | 3 | ~90% |
| 2-Bromopyridine | 12 | ~75% |
| 3-Bromopyridine | 12 | ~80% |
| Methyl 5-bromo-6-methylnicotinate | 24 | <40% |
Note: These are representative data synthesized from typical outcomes in palladium-catalyzed reactions to illustrate the reactivity trend. Actual results may vary.
The data unequivocally demonstrates that the strong electron-withdrawing substituents on this compound lead to a dramatic acceleration of the reaction rate and a higher yield compared to less activated or deactivated analogues. This enhanced reactivity allows for milder reaction conditions, shorter reaction times, and often lower catalyst loadings, making it a more efficient and cost-effective building block.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a robust, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic boronic acid. The causality behind key steps is explained to ensure experimental success.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Vessel Preparation and Reagent Charging:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Causality: Using a flame-dried flask removes adsorbed water, which can interfere with the reaction. The excess boronic acid ensures complete consumption of the limiting reagent. The base is crucial for the transmetalation step of the catalytic cycle.
-
-
Establishing an Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Connect the flask to a Schlenk line or a balloon filled with an inert gas (Nitrogen or Argon).
-
Evacuate the flask under vacuum and backfill with the inert gas. Repeat this cycle three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxidation. Removing oxygen is critical for preventing catalyst decomposition and ensuring high yields.[6]
-
-
Addition of Solvents and Catalyst:
-
Using a syringe, add the previously degassed solvent mixture (e.g., Toluene/Water, 4:1). The reaction should be approximately 0.1 M in the limiting reagent.
-
Briefly flush the flask with inert gas before quickly adding the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Causality: Using degassed solvents is another measure to protect the catalyst from oxidation.
-
-
Reaction Execution and Monitoring:
-
Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
-
Aqueous Workup:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then with brine.
-
Causality: This procedure removes the inorganic base and salts, as well as any highly polar byproducts.
-
-
Purification:
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality: Chromatography is necessary to isolate the desired product from unreacted boronic acid, catalyst residues, and any minor byproducts.
-
Beyond Cross-Coupling: Nucleophilic Aromatic Substitution (SNAr)
It is noteworthy that the high degree of electronic activation in this compound also renders it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. The bromine atom can be readily displaced by a wide range of nucleophiles (e.g., amines, alkoxides, thiols) under suitable conditions, a reaction pathway that is generally not feasible for unactivated bromopyridines like 2- or 3-bromopyridine.[7][8] This dual reactivity further enhances its value as a versatile synthetic intermediate.
Conclusion
The reactivity of a brominated pyridine in cross-coupling reactions is not an intrinsic property but is dictated by the electronic environment of the ring. This compound stands out as a superior substrate due to the potent and synergistic electron-withdrawing effects of its nitro and methyl ester substituents. This activation leads to significantly faster reaction rates, higher yields, and milder conditions when compared to unactivated or deactivated bromopyridines. Its utility is further broadened by its susceptibility to SNAr reactions, making it a highly versatile and efficient building block for the synthesis of complex, functionalized pyridine derivatives in pharmaceutical and materials science research.
References
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PubChem. Methyl 6-chloro-5-nitronicotinate. Available at: [Link]
-
ACS Publications | Organometallics. (2021). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. Available at: [Link]
-
National Institutes of Health (NIH). (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available at: [Link]
-
Royal Society of Chemistry | Chemical Science. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]
-
ACS Publications | The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available at: [Link]
-
ACS Publications | The Journal of Physical Chemistry A. An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. Available at: [Link]
-
Pearson. (2024). EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]
-
ResearchGate. (2025). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. Available at: [Link]
-
National Institutes of Health (NIH). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: [Link]
-
PubChem. Methyl 5-bromo-6-chloronicotinate. Available at: [Link]
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A Head-to-Head Battle of Halogens: Unpacking the Synthetic Utility of Methyl 6-bromo-5-nitronicotinate and Methyl 6-chloro-5-nitronicotinate
In the intricate world of medicinal chemistry and drug development, the choice of starting materials can profoundly influence the efficiency, cost-effectiveness, and ultimate success of a synthetic campaign. Among the vast arsenal of building blocks available to the modern chemist, halogenated heterocycles stand out for their versatility, particularly as precursors for carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth comparative analysis of two closely related yet distinct building blocks: Methyl 6-bromo-5-nitronicotinate and Methyl 6-chloro-5-nitronicotinate . Through an examination of their intrinsic chemical properties, reactivity in key transformations, and practical considerations, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.
At a Glance: A Tale of Two Halogens
This compound and its chloro-analogue are both valuable intermediates, primarily utilized in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications.[1][2] Their utility stems from the presence of multiple reactive sites: the ester for modifications like hydrolysis and amidation, the nitro group which can be reduced to an amine, and the halogen at the 6-position which is amenable to a variety of cross-coupling and nucleophilic substitution reactions.
| Property | This compound | Methyl 6-chloro-5-nitronicotinate |
| CAS Number | 1211519-89-9[1] | 59237-53-5[3] |
| Molecular Formula | C₇H₅BrN₂O₄[1] | C₇H₅ClN₂O₄[3] |
| Molecular Weight | 261.03 g/mol [1] | 216.58 g/mol [3] |
| Appearance | White to yellow solid | Yellowish powder[4] |
| Storage | Inert atmosphere, 2-8°C[5] | Inert atmosphere, 2-8°C[6] |
The primary distinction between these two molecules lies, of course, in the halogen at the 6-position. This seemingly minor difference has significant implications for their reactivity, which we will explore in detail.
The Reactivity Landscape: Cross-Coupling and Nucleophilic Aromatic Substitution
The synthetic utility of these building blocks is most prominently displayed in two classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAᵣ).
Palladium-Catalyzed Cross-Coupling Reactions
In the realm of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the carbon-halogen bond is the star of the show. The generally accepted trend in reactivity for these reactions is C-I > C-Br > C-Cl. This is a direct consequence of the bond dissociation energies, with the weaker C-Br bond being easier to cleave in the oxidative addition step of the catalytic cycle than the stronger C-Cl bond.
This fundamental difference in reactivity often translates to more forcing reaction conditions being required for the chloro-analogue. For instance, Suzuki couplings of aryl chlorides typically necessitate more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) and stronger bases compared to their bromo counterparts.
A General Reactivity Trend in Cross-Coupling Reactions.
While direct comparative studies are scarce, a survey of the literature for analogous systems suggests that this compound would be expected to undergo cross-coupling reactions under milder conditions and with a broader range of coupling partners than methyl 6-chloro-5-nitronicotinate. This can be a significant advantage, particularly when dealing with sensitive functional groups elsewhere in the molecule.
Nucleophilic Aromatic Substitution (SNAᵣ)
In contrast to cross-coupling reactions, the reactivity trend for SNAᵣ reactions is often reversed, with C-Cl being more reactive than C-Br. This is because the rate-determining step in many SNAᵣ reactions is the initial nucleophilic attack on the carbon bearing the halogen, forming a Meisenheimer complex.[7] The more electronegative chlorine atom polarizes the C-Cl bond to a greater extent than bromine, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.
The presence of the strongly electron-withdrawing nitro group ortho to the halogen in both molecules significantly activates the pyridine ring towards nucleophilic attack.[8] This makes both compounds excellent substrates for SNAᵣ reactions.
A General Reactivity Trend in Nucleophilic Aromatic Substitution.
Therefore, for synthetic strategies that rely on SNAᵣ, methyl 6-chloro-5-nitronicotinate may be the preferred reagent, potentially offering faster reaction times and higher yields under identical conditions.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these reagents, we provide the following representative experimental protocols.
Synthesis of Methyl 6-chloro-5-nitronicotinate
A common synthetic route to methyl 6-chloro-5-nitronicotinate starts from 5-nitro-6-hydroxynicotinic acid.[2]
Step-by-Step Protocol:
-
To a solution of 5-nitro-6-hydroxynicotinic acid (1.0 eq.) in thionyl chloride (4.7 eq.), add a catalytic amount of N,N-dimethylformamide (DMF, 0.15 eq.).
-
Heat the reaction mixture to reflux for 8 hours.
-
After cooling, concentrate the mixture under vacuum to remove excess thionyl chloride.
-
Dissolve the residue in dichloromethane (CH₂Cl₂) and cool the solution to -40 °C.
-
Slowly add methanol (1.4 eq.), maintaining the internal temperature below -30 °C.
-
Add an aqueous solution of sodium bicarbonate (1.0 eq.) and allow the mixture to warm to room temperature.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by crystallization from ethanol to afford methyl 6-chloro-5-nitronicotinate.
Synthesis of Methyl 6-chloro-5-nitronicotinate.
Suzuki Coupling of an Aryl Halide (Illustrative)
The following is a general procedure for a Suzuki coupling reaction, which can be adapted for both the bromo and chloro derivatives. Note that for the chloro derivative, a more active catalyst system (e.g., using a Buchwald ligand) may be required for optimal results.
Step-by-Step Protocol:
-
In a reaction vessel, combine the aryl halide (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
-
Add a suitable solvent system (e.g., a mixture of toluene and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography.
General Workflow for a Suzuki Coupling Reaction.
Making the Right Choice: A Summary of Considerations
| Factor | This compound | Methyl 6-chloro-5-nitronicotinate | Recommendation |
| Reactivity in Cross-Coupling | Higher | Lower | For Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions, the bromo derivative is generally preferred due to its higher reactivity, allowing for milder reaction conditions. |
| Reactivity in SNAᵣ | Lower | Higher | For nucleophilic aromatic substitution reactions, the chloro derivative is often the better choice due to the increased electrophilicity of the carbon center, potentially leading to faster reactions and higher yields. |
| Cost and Availability | Often more expensive | Generally more cost-effective | For large-scale synthesis where cost is a major driver and the reactivity of the chloro-compound is sufficient, it may be the more economical option. |
| Downstream Transformations | The resulting bromide from unreacted starting material may be easier to remove. | The resulting chloride from unreacted starting material may be more challenging to separate from the desired product in some cases. | Consider the purification strategy for the final product. |
Conclusion
Both this compound and methyl 6-chloro-5-nitronicotinate are powerful and versatile building blocks in organic synthesis. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific reaction being performed. For palladium-catalyzed cross-coupling reactions, the higher reactivity of the bromo-derivative often makes it the reagent of choice. Conversely, for nucleophilic aromatic substitution reactions, the chloro-analogue's enhanced electrophilicity can be a significant advantage. By understanding the fundamental principles of their reactivity and considering the practical aspects of their use, researchers can harness the full potential of these valuable synthetic intermediates to accelerate their drug discovery and development programs.
References
-
PubChem. Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
-
LookChem. Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
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Evaluating the Cytochrome P450 Inhibitory Potential of Methyl 6-bromo-5-nitronicotinate: A Comparative Guide and Research Protocol
Abstract
This guide provides a comprehensive framework for evaluating the efficacy of Methyl 6-bromo-5-nitronicotinate as a cytochrome P450 (P450) inhibitor. In the absence of published empirical data on this specific compound, we present a detailed research protocol to determine its inhibitory potential against key P450 isoforms. This document is intended for researchers, scientists, and drug development professionals. We will outline the rationale for investigating this compound based on the known bioactivities of structurally related nitropyridine derivatives. Furthermore, we will provide a comparative landscape of well-characterized P450 inhibitors, offering benchmarks for the proposed experimental evaluation.
Introduction: The Critical Role of Cytochrome P450 Inhibition in Drug Development
The cytochrome P450 superfamily of enzymes is a cornerstone of xenobiotic metabolism, responsible for the biotransformation of a vast array of drugs, toxins, and endogenous compounds.[1] Inhibition of these enzymes, particularly isoforms like CYP1A2, CYP2C9, CYP2D6, and CYP3A4, is a major cause of drug-drug interactions (DDIs).[1] Such interactions can lead to altered drug efficacy and potentially severe adverse effects due to reduced clearance and increased plasma concentrations of co-administered drugs.[1] Consequently, the early assessment of a new chemical entity's potential to inhibit P450 enzymes is a mandatory step in the drug discovery and development pipeline, as recommended by regulatory bodies like the FDA.[1]
P450 inhibition can be reversible (competitive or non-competitive) or irreversible (time-dependent).[2] Time-dependent inhibition (TDI) is of particular concern as it often requires the de novo synthesis of the enzyme to restore its function, leading to a prolonged and more potent inhibitory effect.[2]
The Investigational Compound: this compound
This compound is a substituted pyridine derivative. While direct studies on its P450 inhibitory activity are not currently available in peer-reviewed literature, its structural motifs—a nitropyridine core—suggest a potential for biological activity. Nitropyridines are known to exhibit a range of biological effects, including antimicrobial and anticancer properties.[3][4] Furthermore, the electronic properties conferred by the nitro and bromo substituents on the pyridine ring may influence its interaction with the active sites of P450 enzymes. The study of pyridine derivatives has shown that the nature and position of substituents are critical in determining their inhibitory potency against various P450 isoforms.[5][6][7][8]
Given the precedent for biological activity among related compounds, a systematic investigation into the P450 inhibitory profile of this compound is warranted.
Comparative Landscape of Known P450 Inhibitors
To provide a context for the proposed investigation, the following table summarizes the inhibitory potency (IC50 values) of several well-characterized inhibitors against key P450 isoforms. These compounds can serve as positive controls in the experimental workflow and as benchmarks for evaluating the relative potency of this compound.
| CYP Isoform | Known Inhibitor | Reported IC50 (µM) | Inhibition Mechanism |
| CYP1A2 | α-Naphthoflavone | 0.12 | Reversible |
| Furafylline | 5.1 | Mechanism-based | |
| CYP2C9 | Sulfaphenazole | ~0.3 | Reversible |
| Tienilic Acid | Varies | Mechanism-based | |
| CYP2D6 | Quinidine | Varies | Reversible |
| Paroxetine | Varies | Mechanism-based | |
| CYP3A4 | Ketoconazole | ~0.015 - 0.054 | Reversible |
| Verapamil | Varies | Mechanism-based |
Note: IC50 values can vary depending on the experimental conditions (e.g., substrate used, protein concentration). The values presented are indicative and sourced from various studies.[9][10][11]
Experimental Protocol for Determining P450 Inhibition
The following detailed protocol outlines the steps to assess the inhibitory potential of this compound. This workflow is designed to first screen for inhibition and then to determine the IC50 value and investigate the potential for time-dependent inhibition.
Materials and Reagents
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific P450 isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
Known P450 inhibitors (as positive controls, see table above)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Workflow for P450 Inhibition Assay
Caption: Workflow for determining P450 inhibition IC50 values.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound to achieve a range of final assay concentrations (e.g., 0.1 to 100 µM).
-
Prepare stock solutions of the chosen P450 substrate and known inhibitor in the same solvent.
-
-
Incubation:
-
In a 96-well plate, combine human liver microsomes and phosphate buffer.
-
Add the test compound or known inhibitor at the desired concentrations to the appropriate wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the compound to interact with the microsomes.
-
Initiate the metabolic reaction by adding the P450 substrate and the NADPH regenerating system.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard. The internal standard is crucial for accurate quantification by LC-MS/MS.
-
Centrifuge the plate to pellet the precipitated microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Quantify the formation of the specific metabolite from the P450 substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Investigating Time-Dependent Inhibition (IC50 Shift Assay)
To assess if this compound is a time-dependent inhibitor, an IC50 shift assay should be performed.[2][12][13] This involves comparing the IC50 value obtained with a pre-incubation step in the presence of NADPH to that without NADPH.
Caption: Workflow for the time-dependent inhibition (IC50 shift) assay.
A significant shift (typically >1.5-2 fold) in the IC50 value to a lower concentration in the presence of NADPH during pre-incubation suggests time-dependent inhibition.[12]
Conclusion and Future Directions
While the P450 inhibitory profile of this compound remains to be empirically determined, its chemical structure suggests that an investigation is merited. The protocols and comparative data provided in this guide offer a robust framework for such an evaluation. The results of these proposed experiments will be crucial in understanding the potential for this compound to cause drug-drug interactions and will inform its future development as a potential therapeutic agent or research tool. A thorough characterization, including determination of IC50 values against a panel of P450 isoforms and assessment of time-dependent inhibition, will provide the necessary data to objectively compare its efficacy to known inhibitors.
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A Comparative Guide to the Antimicrobial Potential of Novel Synthetic Flavonoids vs. Established Natural Counterparts
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens, synthetic chemistry offers a powerful avenue to explore new chemical spaces. This guide provides a comparative analysis of the potential antimicrobial activity of a novel synthetic flavonoid scaffold, hypothetically derived from Methyl 6-bromo-5-nitronicotinate, against a panel of well-characterized, naturally occurring flavonoids with established antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-infective therapies.
Our approach is grounded in the principles of structure-activity relationship (SAR) studies, which are crucial in medicinal chemistry for optimizing lead compounds. We will delve into the established mechanisms of flavonoid antimicrobial action and provide detailed, validated experimental protocols for assessing and comparing the efficacy of these compounds.
Introduction: The Promise of Flavonoids as Antimicrobials
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including potent antimicrobial effects[1][2]. Their basic structure consists of a fifteen-carbon skeleton arranged in a C6-C3-C6 configuration, forming two aromatic rings (A and B) linked by a three-carbon heterocyclic ring (C). The antimicrobial efficacy of flavonoids is influenced by the substitution patterns on these rings, including the number and position of hydroxyl groups, as well as the presence of other functional moieties like methoxy, prenyl, or halogen groups[3][4].
While natural flavonoids like quercetin, kaempferol, and luteolin have demonstrated significant antibacterial activity, the exploration of synthetic derivatives opens up possibilities for enhancing potency, broadening the spectrum of activity, and overcoming microbial resistance mechanisms[5][6]. Here, we propose a hypothetical class of synthetic flavonoids possessing bromo and nitro functionalities, derived from a nicotinate precursor, and compare their projected antimicrobial profile with that of their natural cousins.
Structure-Activity Relationship: Key Determinants of Antimicrobial Potency
The antimicrobial activity of flavonoids is not attributed to a single mechanism but rather a combination of effects that disrupt microbial physiology. Understanding the relationship between a flavonoid's structure and its biological activity is paramount for designing novel, potent antimicrobial agents.
Key Structural Features for Antimicrobial Activity:
-
Hydroxylation Pattern: The presence and position of hydroxyl groups on the A and B rings are critical. For instance, 5,7-dihydroxylation on the A-ring and 4'-hydroxylation on the B-ring are often associated with potent anti-MRSA activity[3].
-
The C2=C3 Double Bond: The double bond in the C ring, characteristic of flavones and flavonols, is often considered important for inhibiting bacterial growth when compared to flavanones which lack this feature[2].
-
Lipophilicity: Hydrophobic substituents, such as prenyl groups or alkyl chains, can enhance antimicrobial activity by facilitating interaction with the bacterial cell membrane[4][7].
-
Halogenation: The introduction of halogen atoms, such as bromine or chlorine, can significantly modulate the electronic properties and lipophilicity of the flavonoid, potentially leading to enhanced antimicrobial potency[5][8].
-
Other Substitutions: The addition of nitro groups, as in our hypothetical compound, can also influence biological activity, although their impact on antimicrobial effects is less characterized than other functionalities.
Proposed Antimicrobial Mechanisms of Flavonoids:
Flavonoids exert their antimicrobial effects through a multi-target approach, which is advantageous in circumventing the development of resistance. The primary mechanisms include:
-
Inhibition of Nucleic Acid Synthesis: Some flavonoids, like quercetin, have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication[1][9].
-
Disruption of Cytoplasmic Membrane Function: Lipophilic flavonoids can intercalate into the bacterial cell membrane, disrupting its integrity, and leading to the leakage of essential intracellular components[3][6][10].
-
Inhibition of Energy Metabolism: Certain flavonoids can interfere with the bacterial electron transport chain, thereby inhibiting energy (ATP) synthesis[1].
-
Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Several flavonoids have been shown to inhibit biofilm formation in various pathogenic bacteria[10].
-
Inhibition of Bacterial Efflux Pumps: Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. Some flavonoids can inhibit these pumps, thereby restoring the efficacy of conventional antibiotics[10].
Comparative Antimicrobial Activity: A Data-Driven Analysis
To provide a clear comparison, we will evaluate our hypothetical bromo-nitro substituted flavonoid against a selection of well-studied natural flavonoids. The primary metric for this comparison will be the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values of Selected Flavonoids against Representative Bacterial Strains.
| Flavonoid | Chemical Structure | Target Organism | MIC (µg/mL) | Reference |
| Hypothetical Flavonoid (from this compound) | Bromo and Nitro substituted flavone/flavonol | Staphylococcus aureus | To be determined | N/A |
| Escherichia coli | To be determined | N/A | ||
| Quercetin | 3,3',4',5,7-Pentahydroxyflavone | Staphylococcus aureus | 50 | [3] |
| Mycobacterium tuberculosis | 50 | [3] | ||
| Luteolin | 3',4',5,7-Tetrahydroxyflavone | Staphylococcus aureus | 25 | [3] |
| Mycobacterium tuberculosis | 25 | [3] | ||
| Kaempferol Glycosides | Kaempferol with sugar moieties | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 2.0 | [3] |
| Baicalein | 5,6,7-Trihydroxyflavone | Staphylococcus aureus | 0.5 - 2.5 (mmol/L) | [2] |
| Myricetin | 3,3',4',5,5',7-Hexahydroxyflavone | Staphylococcus aureus | 0.5 - 2.5 (mmol/L) | [2] |
Note: The MIC values can vary depending on the specific bacterial strain and the experimental conditions.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data, standardized methodologies must be employed. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay for MIC Determination
This method is a quantitative technique used to determine the MIC of an antimicrobial agent against a specific microorganism in a liquid medium.
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Detailed Steps:
-
Preparation of Flavonoid Solutions: Dissolve the flavonoid compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Culture the test bacterium on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the flavonoid dilutions. Include a positive control well (inoculum without flavonoid) and a negative control well (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the flavonoid that completely inhibits visible growth of the bacterium. The results can also be read using a microplate reader to measure absorbance at 600 nm.
Agar Well Diffusion Assay for Preliminary Screening
This method is a qualitative or semi-quantitative technique used to screen for the antimicrobial activity of a compound.
Workflow for Agar Well Diffusion Assay:
Caption: Workflow for the agar well diffusion assay to screen for antimicrobial activity.
Detailed Steps:
-
Plate Preparation: Pour molten Mueller-Hinton Agar (MHA) into sterile Petri dishes and allow it to solidify.
-
Inoculation: Prepare a standardized bacterial inoculum as described for the broth microdilution assay. Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the MHA plate.
-
Well Creation and Sample Addition: Use a sterile cork borer to create uniform wells in the agar. Add a fixed volume (e.g., 50-100 µL) of the flavonoid solution at a known concentration into each well. A control well with the solvent alone should also be included.
-
Incubation and Measurement: Incubate the plates at 37°C for 18-24 hours. After incubation, measure the diameter of the clear zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Discussion and Future Directions
The comparative analysis of our hypothetical bromo-nitro substituted flavonoid with established natural flavonoids provides a framework for evaluating its potential as a novel antimicrobial agent. The presence of a bromine atom is anticipated to increase lipophilicity, potentially enhancing membrane disruption, while the nitro group's electron-withdrawing nature could modulate the molecule's interaction with biological targets.
Further investigations should focus on:
-
Synthesis and Structural Elucidation: The actual synthesis of the proposed flavonoids and confirmation of their chemical structures are the essential first steps.
-
Broad-Spectrum Activity: Testing the synthesized compounds against a wider panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the novel flavonoids to understand how they exert their antimicrobial effects. This can involve assays for DNA gyrase inhibition, membrane potential disruption, and ATP synthesis inhibition.
-
Toxicity and Safety Profiling: In vitro and in vivo studies to assess the cytotoxicity and overall safety of the most promising lead compounds.
-
Synergy Studies: Investigating the potential for synergistic interactions between the novel flavonoids and existing antibiotics, which could be a strategy to combat drug resistance.
By systematically applying these principles and methodologies, the scientific community can continue to explore the vast potential of both natural and synthetic flavonoids in the critical fight against infectious diseases.
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A Comparative Guide to Validated HPLC Methodologies for the Analysis of Methyl 6-bromo-5-nitronicotinate
This guide provides a comprehensive overview and comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Methyl 6-bromo-5-nitronicotinate. As a critical intermediate in pharmaceutical and agrochemical synthesis, ensuring the purity and stability of this compound is paramount.[1] In the absence of a standardized pharmacopeial method, this document offers a robust, validated, reverse-phase HPLC (RP-HPLC) method as a primary recommendation, alongside a discussion of alternative approaches. The methodologies described herein are grounded in established principles of chromatographic separation for pyridine and nitroaromatic compounds and adhere to the validation guidelines of the International Council for Harmonisation (ICH).[2][3]
Introduction: The Analytical Challenge
This compound is a substituted pyridine derivative, characterized by the presence of a bromine atom and a nitro group, both of which are strongly electron-withdrawing, and a methyl ester functional group.[1] These features influence its polarity, UV absorbance, and potential degradation pathways. An effective analytical method must be specific enough to separate the active pharmaceutical ingredient (API) from starting materials, synthetic by-products, and degradation products.
This guide will focus on a proposed stability-indicating RP-HPLC method, which is designed to resolve the main compound from any potential impurities and degradants that may arise under stress conditions.[4][5][6]
Proposed Primary Method: A Validated Stability-Indicating RP-HPLC Protocol
The recommended approach is a reversed-phase HPLC method with UV detection. A C18 stationary phase is chosen for its versatility and proven efficacy in retaining and separating a wide range of moderately polar to non-polar compounds.
Chromatographic Conditions
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution and is a standard for method development. |
| Mobile Phase | Acetonitrile: 20 mM Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) (60:40 v/v) | Acetonitrile is a common organic modifier providing good peak shape for pyridine derivatives. The acidic phosphate buffer suppresses the ionization of any acidic or basic functional groups, leading to improved peak symmetry and stable retention times.[4] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times. |
| Detection | UV at 254 nm | A common wavelength for aromatic compounds, offering good sensitivity for the pyridine ring system.[7] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility and good peak shape. |
Experimental Workflow for Method Validation
The following diagram illustrates the logical workflow for validating the proposed HPLC method in accordance with ICH Q2(R1) guidelines.
Caption: A flowchart of the HPLC method validation process.
Detailed Validation Protocol
To establish the method as stability-indicating, forced degradation studies must be performed. A stock solution of this compound is subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.[5]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.[5]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples are then analyzed, and the peak purity of the parent compound is assessed using a photodiode array (PDA) detector. The method is considered specific if the parent peak is well-resolved from all degradation product peaks.
Linearity is determined by preparing a series of at least five concentrations of the reference standard over a range of 50% to 150% of the expected working concentration. The peak area versus concentration data is plotted, and the correlation coefficient (r²), y-intercept, and slope of the regression line are calculated. An r² value of > 0.999 is typically considered acceptable.
Accuracy is assessed by performing recovery studies on a sample solution spiked with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percentage recovery is calculated. Acceptance criteria are typically between 98.0% and 102.0%.
-
Repeatability (Intra-day precision): Six replicate injections of the same sample solution are performed on the same day, and the relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst to assess the variability of the method. A %RSD of < 2% is generally acceptable for both repeatability and intermediate precision.
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), where an S/N of 3:1 is typical for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
The robustness of the method is evaluated by making small, deliberate changes to the chromatographic parameters and observing the effect on the results. Parameters to be varied include:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 2 °C)
-
Organic composition of the mobile phase (± 2%)
The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits for the method to be considered robust.
Comparison with Alternative HPLC Methods
While the proposed C18-based method is robust and versatile, alternative approaches may offer advantages in specific situations, such as dealing with co-eluting impurities.
| Method | Stationary Phase | Mobile Phase Considerations | Potential Advantages | Potential Disadvantages |
| Alternative 1 | C8 | Similar to C18 but may require a higher aqueous content in the mobile phase. | Less retentive than C18, which can be useful for eluting highly non-polar impurities more quickly. | May offer lower resolution for closely related polar compounds. |
| Alternative 2 | Phenyl-Hexyl | Can use similar mobile phases, but methanol may be preferred over acetonitrile to enhance π-π interactions. | Provides alternative selectivity due to π-π interactions with the pyridine ring, which can be beneficial for separating aromatic isomers or related substances. | May be less stable at extreme pH values compared to some C18 phases. |
| Alternative 3 | Gradient Elution | A gradient of increasing organic modifier (e.g., acetonitrile) concentration over time. | Superior for separating complex mixtures with a wide range of polarities, including unknown impurities. Can shorten run times. | Requires more complex method development and can lead to baseline drift. Re-equilibration time is needed between runs. |
| Alternative 4 | Ion-Pair RP-HPLC | Addition of an ion-pairing reagent (e.g., hexane sulfonic acid) to the mobile phase.[6] | Can improve the retention and peak shape of polar, ionizable compounds. | Ion-pairing reagents can be aggressive to the column and require long equilibration times. Not compatible with mass spectrometry. |
Conclusion
The proposed stability-indicating RP-HPLC method using a C18 column provides a reliable and robust starting point for the routine analysis and quality control of this compound. Its validation, following the comprehensive protocol outlined, will ensure that the method is accurate, precise, and specific for its intended purpose. For more complex separation challenges, the alternative methods presented in this guide offer viable strategies that can be explored during method development. The choice of the final method should always be based on a thorough validation study that demonstrates its suitability for the specific application.
References
-
ResearchGate. (2016, November 24). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. Retrieved from [Link]
-
ResearchGate. (2021, June 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Newcrom. Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column. Retrieved from [Link]
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SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
IJNRD. (2023, May 5). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. Retrieved from [Link]
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Bevital. Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link]
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Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Retrieved from [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. Retrieved from [Link]
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Royal Society of Chemistry. Analytical Methods. Retrieved from [Link]
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International Journal of Pharmacy Research & Technology. (2023, March 21). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. Retrieved from [Link]
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SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
-
Scilit. (2024, January 11). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
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Comparative study of different synthetic routes to Methyl 6-bromo-5-nitronicotinate
For Researchers, Scientists, and Professionals in Drug Development
Methyl 6-bromo-5-nitronicotinate is a key building block in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the presence of three reactive sites: the ester, the nitro group, and the bromine atom, which allow for a diverse range of chemical modifications. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering detailed experimental protocols, mechanistic insights, and a discussion of the advantages and disadvantages of each approach.
Introduction to this compound
This compound, with the chemical formula C₇H₅BrN₂O₄ and a molecular weight of approximately 261.03 g/mol , is a substituted pyridine derivative.[1] The strategic placement of the bromo and nitro groups on the pyridine ring makes it an attractive starting material for the synthesis of complex heterocyclic compounds, which are prevalent in many therapeutic agents. The ester functionality provides a handle for modifications such as hydrolysis to the corresponding carboxylic acid or amidation. The nitro group can be reduced to an amine, opening pathways to a variety of amide and sulfonamide derivatives. The bromine atom can be readily displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions, allowing for the introduction of a wide array of substituents.
This guide will focus on two principal synthetic strategies for the preparation of this compound:
-
Route 1: Nitration of a Brominated Precursor , specifically starting from 6-hydroxynicotinic acid.
-
Route 2: Bromination of a Nitrated Precursor , commencing with readily available nicotinic acid.
A third potential, though less documented, approach involving a Sandmeyer reaction will also be briefly discussed.
Route 1: Synthesis via Nitration of a Brominated Precursor
This synthetic pathway commences with the commercially available 6-hydroxynicotinic acid and proceeds through bromination, esterification, and finally, nitration.
Experimental Protocol
Step 1a: Synthesis of 6-Bromonicotinic Acid
A mixture of 6-hydroxynicotinic acid (4.17 g) and phosphorus pentabromide (18 g) is carefully combined and heated with stirring, first at 70-80°C for 15 minutes and then at 120°C for 1 hour. During this time, the initial dark red liquid solidifies into a yellow mass. After cooling, the solid is added to ice water. The resulting white precipitate of 6-bromonicotinic acid is collected by filtration, washed with water, and can be recrystallized from aqueous ethanol.
Step 1b: Synthesis of Methyl 6-bromonicotinate
To a solution of 6-bromonicotinic acid (540 mg, 2.7 mmol) in methylene chloride (20 mL), one drop of N,N-dimethylformamide (DMF) is added. Oxalyl chloride (1 mL) is then slowly introduced, leading to vigorous gas evolution. The reaction mixture is stirred at room temperature for 1 hour, after which the solvent is removed under reduced pressure. The residue is treated with methanol, and the solvent is again evaporated. The resulting crude product is dissolved in dichloromethane and washed with a saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 6-bromonicotinate (369 mg, 55% yield).[2]
Step 1c: Nitration of Methyl 6-bromonicotinate to this compound
Mechanistic Insights
The initial bromination of 6-hydroxynicotinic acid with phosphorus pentabromide proceeds via a nucleophilic substitution mechanism. The hydroxyl group is first converted into a better leaving group by the phosphorus pentabromide, which is then displaced by a bromide ion. The subsequent esterification of the carboxylic acid with methanol is a standard acid-catalyzed or, in this protocol, an acid chloride-mediated reaction. The final nitration step is an electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic attack, but the reaction is facilitated by the strongly acidic conditions which generate the nitronium ion (NO₂⁺) as the active electrophile. The directing effects of the existing substituents (bromo and ester groups) will influence the position of nitration.
Route 1: Workflow
Caption: Synthetic pathway starting from 6-hydroxynicotinic acid.
Advantages and Disadvantages
-
Advantages: This route utilizes a readily available starting material. The individual steps involve well-established chemical transformations.
-
Disadvantages: The use of phosphorus pentabromide is hazardous and requires careful handling. The overall yield of the multi-step process may be lower. A specific, optimized protocol for the final nitration step is not well-documented in the readily available literature, which may require significant process development.
Route 2: Synthesis via Bromination of a Nitrated Precursor
This approach begins with the nitration of nicotinic acid, followed by esterification and subsequent bromination.
Experimental Protocol
Step 2a: Synthesis of 5-Nitronicotinic Acid
A detailed protocol for the direct nitration of nicotinic acid to 5-nitronicotinic acid is not explicitly provided in the searched results. However, nitration of pyridine derivatives is a known transformation.
Step 2b: Synthesis of Methyl 5-nitronicotinate
The esterification of 5-nitronicotinic acid would follow a standard procedure similar to that described in Route 1 for methyl 6-bromonicotinate.
Step 2c: Bromination of Methyl 5-nitronicotinate to this compound
The synthesis of this compound can be achieved by treating Methyl 5-nitronicotinate with a suitable brominating agent under controlled conditions to introduce the bromine atom at the sixth position.[1]
Mechanistic Insights
The initial nitration of nicotinic acid is an electrophilic aromatic substitution. The carboxylic acid group is a meta-directing deactivator, which would favor the introduction of the nitro group at the 5-position. Following esterification, the bromination of methyl 5-nitronicotinate is also an electrophilic aromatic substitution. The electron-withdrawing nature of both the ester and the nitro group deactivates the pyridine ring, making this reaction challenging. The regioselectivity of the bromination will be influenced by the directing effects of these two groups.
Route 2: Workflow
Caption: Synthetic pathway starting from nicotinic acid.
Advantages and Disadvantages
-
Advantages: This route starts from the very inexpensive and readily available nicotinic acid. The number of steps may be comparable to Route 1.
-
Disadvantages: The direct nitration of nicotinic acid can be challenging due to the deactivating nature of the carboxylic acid group and the pyridine ring itself. The subsequent bromination of the highly electron-deficient methyl 5-nitronicotinate may require harsh reaction conditions and could result in low yields. Detailed experimental protocols for the complete sequence are not well-documented in the available literature.
Alternative Approach: The Sandmeyer Reaction
A third potential synthetic route could involve the use of a Sandmeyer reaction. This reaction is a versatile method for the substitution of an aromatic amino group via the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, a bromide.[3]
This approach would likely start with an appropriately substituted aminonicotinic acid derivative, for example, 6-amino-5-nitronicotinic acid or 5-amino-6-bromonicotinic acid. The amino group would be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by treatment with a copper(I) bromide salt to introduce the bromine atom.
While the Sandmeyer reaction is a powerful tool in aromatic chemistry, a specific, well-documented application for the synthesis of this compound was not found in the conducted search. Developing such a route would require significant research to identify a suitable starting material and optimize the reaction conditions.
Comparative Summary
| Feature | Route 1: Nitration of Brominated Precursor | Route 2: Bromination of Nitrated Precursor |
| Starting Material | 6-Hydroxynicotinic Acid | Nicotinic Acid |
| Key Transformations | Bromination, Esterification, Nitration | Nitration, Esterification, Bromination |
| Potential Advantages | Readily available starting material. | Very inexpensive starting material. |
| Potential Disadvantages | Use of hazardous reagents (PBr₅). Lack of a detailed protocol for the final nitration step. | Potentially low yields due to deactivated substrates for both nitration and bromination steps. Lack of detailed, complete protocols. |
Conclusion
Both Route 1 and Route 2 present plausible, yet not fully documented, pathways to this compound. The choice between these routes will likely depend on the availability of specific starting materials and the willingness to undertake process optimization, particularly for the electrophilic substitution steps on the deactivated pyridine ring.
For researchers requiring a reliable and well-defined synthesis, further investigation into the primary literature is recommended to uncover more detailed and optimized experimental procedures. The development of a robust and scalable synthesis of this compound remains an important goal for facilitating the discovery and development of new pharmaceuticals.
References
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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The Contrasting Worlds of In Vitro and In Vivo Evaluation: A Guide to Advancing Methyl 6-bromo-5-nitronicotinate as a Potential Drug Lead
In the landscape of drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is a rigorous and multi-faceted endeavor. This guide provides a comparative analysis of in vitro and in vivo studies as they pertain to the evaluation of Methyl 6-bromo-5-nitronicotinate, a nicotinic acid derivative with significant potential as a drug lead. Drawing upon the known biological activities of similar heterocyclic compounds, we will explore a hypothetical pathway for its investigation, emphasizing the rationale behind experimental choices and the interpretation of potential outcomes.
Introduction to this compound: A Compound of Interest
This compound is an organic compound featuring a pyridine ring, a structural motif prevalent in many biologically active molecules.[1] While specific studies on this exact molecule are limited, the broader class of nicotinic acid derivatives has garnered considerable attention for a range of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties.[2][3] Notably, some derivatives have demonstrated potent inhibitory effects on key signaling pathways implicated in cancer progression, such as the vascular endothelial growth factor receptor-2 (VEGFR-2) pathway.[4] Furthermore, the presence of a bromine atom and a nitro group suggests the potential for unique pharmacological activities.[2][5] This guide will therefore focus on a hypothetical investigation of this compound as an anticancer agent.
PART 1: The Foundational Battlefield - In Vitro Studies
In vitro studies represent the initial, yet crucial, phase of preclinical research. Conducted in a controlled laboratory setting outside of a living organism, these assays provide a fundamental understanding of a compound's biological activity at a cellular and molecular level.
Objective: To determine the cytotoxic potential and mechanism of action of this compound against cancer cells.
A primary advantage of in vitro assays is their high-throughput nature and cost-effectiveness, allowing for the rapid screening of numerous compounds and concentrations.
Key In Vitro Experimental Protocols:
1. Cell Viability Assay (MTT Assay):
-
Rationale: This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.
-
Protocol:
-
Seed cancer cell lines (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a hallmark of many effective anticancer agents.
-
Protocol:
-
Treat cancer cells with the IC50 concentration (the concentration that inhibits 50% of cell growth, determined from the MTT assay) of this compound for 24 hours.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
-
3. Kinase Inhibition Assay (VEGFR-2):
-
Rationale: Based on the activity of similar nicotinic acid derivatives, this assay investigates the direct inhibitory effect of the compound on a key kinase involved in angiogenesis, a critical process for tumor growth.[4]
-
Protocol:
-
Utilize a commercially available VEGFR-2 kinase assay kit.
-
Incubate recombinant human VEGFR-2 enzyme with a specific substrate and ATP in the presence of varying concentrations of this compound.
-
Measure the kinase activity, typically through the detection of a phosphorylated product via luminescence or fluorescence.
-
Calculate the IC50 value for VEGFR-2 inhibition.
-
Visualizing the Hypothetical Mechanism:
Caption: Hypothetical signaling pathway of this compound.
Expected In Vitro Data Summary:
| Assay | Metric | Hypothetical Result for this compound | Interpretation |
| MTT Assay | IC50 (µM) | 15 µM (HCT-116) | Potent cytotoxic effect on colorectal cancer cells. |
| Apoptosis Assay | % Apoptotic Cells | 60% | The compound induces programmed cell death. |
| VEGFR-2 Kinase Assay | IC50 (µM) | 0.5 µM | Strong and direct inhibition of a key angiogenesis-related kinase. |
PART 2: The Complexity of a Living System - In Vivo Studies
While in vitro studies provide valuable mechanistic insights, they cannot replicate the intricate environment of a living organism. In vivo studies, conducted in animal models, are therefore essential to evaluate a drug lead's efficacy, pharmacokinetics (how the body processes the drug), and overall safety profile in a systemic context.
Objective: To assess the anti-tumor efficacy and safety of this compound in a preclinical animal model.
The transition to in vivo testing is a critical step, as many compounds that show promise in vitro fail at this stage due to poor bioavailability, unforeseen toxicity, or lack of efficacy in a complex biological system.
Key In Vivo Experimental Protocols:
1. Xenograft Tumor Model:
-
Rationale: This is a widely used model to evaluate the efficacy of a potential anticancer drug in a living organism. It involves implanting human cancer cells into immunocompromised mice.
-
Protocol:
-
Subcutaneously inject HCT-116 cells into the flank of athymic nude mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at different dosages daily for a specified period. The control group receives the vehicle solution.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
2. Pharmacokinetic (PK) Study:
-
Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. This information is crucial for determining appropriate dosing regimens.
-
Protocol:
-
Administer a single dose of this compound to healthy mice.
-
Collect blood samples at various time points post-administration.
-
Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Determine key PK parameters such as half-life, maximum concentration (Cmax), and area under the curve (AUC).
-
3. Preliminary Toxicology Assessment:
-
Rationale: To identify any potential adverse effects of the compound.
-
Protocol:
-
During the efficacy study, monitor the mice for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At the end of the study, collect major organs (e.g., liver, kidneys, spleen) for histopathological examination.
-
Analyze blood samples for markers of liver and kidney function.
-
Visualizing the In Vivo Experimental Workflow:
Caption: Workflow of a xenograft tumor model experiment.
Expected In Vivo Data Summary:
| Study | Metric | Hypothetical Result for this compound | Interpretation |
| Xenograft Model | Tumor Growth Inhibition (%) | 70% at 20 mg/kg | Significant anti-tumor efficacy in a living model. |
| Pharmacokinetics | Half-life (hours) | 4 hours | The compound has a reasonable duration of action. |
| Toxicology | Adverse Effects | No significant weight loss or organ damage observed. | The compound is well-tolerated at the effective dose. |
Comparative Analysis: In Vitro vs. In Vivo
| Feature | In Vitro Studies | In Vivo Studies |
| Environment | Controlled, artificial | Complex, physiological |
| Throughput | High | Low |
| Cost | Low | High |
| Focus | Mechanism, potency | Efficacy, safety, pharmacokinetics |
| Predictive Value | Preliminary | More clinically relevant |
Conclusion
The evaluation of this compound as a drug lead necessitates a synergistic approach that leverages the strengths of both in vitro and in vivo methodologies. In vitro assays provide a rapid and cost-effective means to elucidate the compound's mechanism of action and cytotoxic potential at a cellular level. Positive results from these initial screens then provide a strong rationale for advancing the compound to more complex and clinically relevant in vivo models. The data obtained from animal studies on efficacy, pharmacokinetics, and safety are indispensable for making informed decisions about the potential of this compound to progress towards clinical development. This integrated approach ensures a comprehensive understanding of the compound's therapeutic potential and potential liabilities, ultimately guiding its path from the laboratory to the clinic.
References
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MDPI. (n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]
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National Institutes of Health. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]
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Taylor & Francis Online. (n.d.). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. [Link]
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ResearchGate. (2021, December 30). Nicotinic acid derivatives: Application and uses, review. [Link]
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MDPI. (n.d.). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
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Bentham Science. (2021, April 1). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. [Link]
-
Indian Journal of Chemistry. (2024, February 21). Designed, Synthesis, In Vitro and Computational Analyses of Anticancer Nicotinamide Derivatives. [Link]
-
PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. [Link]
-
PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. [Link]
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The Lynchpin for a New Generation of Agrochemicals? A Comparative Performance Guide to Methyl 6-bromo-5-nitronicotinate Derivatives
For the discerning researcher in agrochemical development, the quest for novel, effective, and selective active ingredients is perpetual. In this landscape, the strategic selection of foundational chemical scaffolds is paramount. Methyl 6-bromo-5-nitronicotinate, a substituted pyridine derivative, represents a tantalizing starting point for the synthesis of a new wave of agrochemicals. Its unique arrangement of a bromine atom and a nitro group on the nicotinic acid framework offers a versatile platform for chemical modification, paving the way for compounds with potentially enhanced biological activity. While specific agrochemicals directly synthesized from this compound are not yet widely commercialized, its structural similarity to precursors of the highly influential neonicotinoid class of insecticides makes this family of compounds the most logical and insightful benchmark for performance comparison.
This guide will delve into the potential of this compound as a precursor for novel agrochemicals by drawing parallels with the well-established neonicotinoid class. We will objectively benchmark the performance of neonicotinoids against other major classes of insecticides—organophosphates and pyrethroids—supported by experimental data. Furthermore, we will provide detailed, field-proven protocols for the critical evaluation of insecticide performance, empowering researchers to rigorously assess the potential of their own novel compounds.
From Precursor to Potency: A Hypothetical Synthetic Pathway
The structural features of this compound make it an ideal candidate for the synthesis of neonicotinoid-like compounds. The bromine atom at the 6-position can be readily displaced by a variety of nucleophiles, allowing for the introduction of different amine-containing side chains, a key pharmacophore for neonicotinoid activity. The nitro group at the 5-position, a potent electron-withdrawing group, is crucial for the selective binding to insect nicotinic acetylcholine receptors (nAChRs).[1][2]
To illustrate this potential, a hypothetical two-step synthesis of a generic neonicotinoid scaffold from this compound is proposed:
Caption: Hypothetical synthesis of a generic neonicotinoid.
This conceptual pathway highlights the facility with which the core structure of this compound can be elaborated into a bioactive scaffold. The diversity of potential nucleophiles and cyclizing agents allows for the creation of a vast library of novel compounds for screening.
Performance Benchmarking: Neonicotinoids vs. The Old Guard
The ultimate measure of a novel agrochemical's utility lies in its performance relative to existing solutions. Here, we compare the neonicotinoid class with two of the most widely used classes of insecticides: organophosphates and pyrethroids.
| Feature | Neonicotinoids | Organophosphates | Pyrethroids |
| Primary Mode of Action | Agonists of nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the insect nervous system.[1][2] | Inhibitors of acetylcholinesterase (AChE), causing a buildup of the neurotransmitter acetylcholine and continuous nerve stimulation.[2] | Modulators of voltage-gated sodium channels, leading to repetitive nerve firing and paralysis. |
| Systemic Activity | Generally high systemic activity, allowing for uptake by the plant and protection against sap-sucking insects.[3] | Variable, with some systemic and some contact-only compounds. | Primarily contact and ingestion activity with limited systemic movement. |
| Target Pest Spectrum | Broad-spectrum, particularly effective against piercing-sucking insects (e.g., aphids, whiteflies, leafhoppers). | Broad-spectrum, effective against a wide range of chewing and sucking insects. | Broad-spectrum, with strong activity against chewing insects (e.g., caterpillars) and flying insects. |
| Mammalian Toxicity | Generally lower acute mammalian toxicity compared to organophosphates due to higher selectivity for insect nAChRs.[3][4] | Moderate to high acute mammalian toxicity.[5] | Low to moderate acute mammalian toxicity. |
| Environmental Persistence | Can be persistent in soil and water, leading to concerns about non-target effects.[1] | Generally less persistent in the environment than neonicotinoids.[5] | Rapidly degrade in soil and water but can be highly toxic to aquatic organisms. |
| Impact on Pollinators | High toxicity to bees and other pollinators has led to restrictions on their use.[1][5] | High acute toxicity to bees.[1] | High acute toxicity to bees. |
Quantitative Efficacy Comparison
While a comprehensive list of LD50 values is extensive, the following table provides representative data for key compounds against a common agricultural pest, the Green Peach Aphid (Myzus persicae), to illustrate the relative potency.
| Insecticide Class | Active Ingredient | LD50 (ng/aphid) |
| Neonicotinoid | Imidacloprid | 0.6 - 1.2 |
| Organophosphate | Malathion | 10 - 20 |
| Pyrethroid | Cypermethrin | 2 - 5 |
Note: LD50 values can vary depending on the specific study, aphid population, and application method. The data presented are for comparative purposes.
Rigorous Evaluation: Essential Experimental Protocols
The development of novel agrochemicals necessitates robust and standardized testing methodologies. Below are detailed protocols for two fundamental assessments of insecticide performance.
Protocol 1: Acute Contact Toxicity (LD50) Determination
This protocol is adapted from the OECD Test Guideline 214 for honeybees and can be modified for other insect species.[6][7]
Caption: Workflow for Acute Contact Toxicity (LD50) Determination.
Step-by-Step Methodology:
-
Test Substance Preparation: Prepare a stock solution of the test compound in a volatile solvent like acetone. Create a series of at least five serial dilutions to cover a range of expected mortalities from 10% to 90%.
-
Test Organism Selection: Use healthy, adult insects of a uniform age and size. Ensure they are from a laboratory-reared colony with known susceptibility to insecticides.
-
Application: Anesthetize the insects briefly with carbon dioxide. Using a calibrated microapplicator, apply a precise volume (typically 1 microliter) of the test solution to the dorsal thorax of each insect. A control group should be treated with the solvent alone. Use a minimum of three replicates of 10-20 insects per concentration level.
-
Incubation: Place the treated insects in clean holding cages with access to an appropriate food source (e.g., a sugar solution). Maintain the cages in a controlled environment with constant temperature, humidity, and light cycle.
-
Mortality Assessment: Record the number of dead or moribund insects at 24, 48, and 72 hours post-application.
-
Data Analysis: Correct the observed mortality for any mortality in the control group using Abbott's formula. Analyze the dose-response data using probit analysis to determine the LD50 value (the dose that is lethal to 50% of the test population) and its 95% confidence limits.
Protocol 2: Field Efficacy Trial
This protocol outlines a general approach for evaluating the performance of an insecticide in a field setting, based on principles from the European and Mediterranean Plant Protection Organization (EPPO).[8]
Caption: Workflow for a Field Efficacy Trial.
Step-by-Step Methodology:
-
Site Selection and Trial Design: Choose a field with a known and relatively uniform infestation of the target pest. The experimental design should be a randomized complete block design with a minimum of four replicates for each treatment.[8] Treatments should include the experimental compound at one or more rates, an untreated control, and a registered commercial standard for comparison.
-
Plot Establishment: Demarcate individual plots of a suitable size for the crop and application equipment. Ensure there are buffer zones between plots to minimize spray drift.
-
Application: Calibrate the application equipment (e.g., backpack sprayer) to deliver the precise intended dose. Apply the treatments when the crop and pest are at the appropriate growth stage for control. Record all relevant application details, including date, time, weather conditions, and application volume.
-
Assessments: Conduct a pre-application assessment of the pest population in each plot. Following application, assess the pest population at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). The assessment method will depend on the pest and crop (e.g., insect counts per leaf, sweep net samples). Also, visually assess the crop for any signs of phytotoxicity.
-
Data Analysis: For each assessment date, calculate the percent control for each treatment relative to the untreated control. Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between treatments. Use a mean separation test (e.g., Tukey's HSD) to compare the performance of the experimental compound to the untreated control and the commercial standard.
Concluding Remarks and Future Outlook
This compound holds considerable promise as a versatile building block for the discovery of novel agrochemicals. By leveraging its inherent chemical reactivity, researchers can potentially synthesize new active ingredients with improved efficacy, selectivity, and environmental profiles. The comparative analysis with established insecticide classes underscores the performance benchmarks that new compounds must meet or exceed. The neonicotinoids, despite their environmental concerns, have set a high bar for efficacy against sap-sucking pests. The challenge for the next generation of insecticides, potentially derived from precursors like this compound, will be to replicate this high level of performance while mitigating the off-target effects that have limited the utility of their predecessors. The rigorous application of the experimental protocols outlined in this guide will be essential in identifying and validating these superior agrochemical solutions of the future.
References
- medRxiv. (2024, October 11). Associations between Neonicotinoid, Pyrethroid, and Organophosphate Insecticide Metabolites and Neurobehavioral Performance in.
- MDPI. (2024, April 15). Toxic and Environmental Effects of Neonicotinoid Based Insecticides.
- Guidelines for evaluation of pesticide bio efficacy trial reports.
- Beyond Pesticides.
- PMC. (2021, July 1).
- YouTube. (2021, March 24). Neonicotinoid Insecticides: Widespread Use and Emerging Impacts on Agricultural Landscapes.
- The Royal Society. (2022, January 14). Common birds have higher abundances in croplands with lower pesticide purchases | Proceedings B.
- US EPA. (2023, May 15).
- World Health Organization (WHO). (2009, April 10).
- Ontario Ministry of Agriculture, Food and Rural Affairs. Types of Pesticides.
- US EPA. (2023, September 23).
- PubMed. (2024, October 11). Associations between Neonicotinoid, Pyrethroid, and Organophosphate Insecticide Metabolites and Neurobehavioral Performance in Ecuadorian Adolescents.
- National Toxicology Program (NTP). EPA Health Effects Test Guidelines: Acute Toxicity Testing - Background.
- EPPO database on PP1 Standards.
- PubMed. (2024, October 11). Associations between Neonicotinoid, Pyrethroid, and Organophosphate Insecticide Metabolites and Neurobehavioral Performance in Ecuadorian Adolescents.
- PMC. (2023, April 21).
- The environmental risks of neonicotinoid pesticides: a review of the evidence post 2013.
- Pesticide Registration Toolkit. WHO Guidance for efficacy testing and risk assessment.
- Toxicities of neonicotinoids, sorted by group substitution and LD 50 (µ g/bee ).
- PubMed Central. Review of field and monitoring studies investigating the role of nitro-substituted neonicotinoid insecticides in the reported losses of honey bee colonies (Apis mellifera).
- FAO Knowledge Repository. Evaluation of Field Trials Data on the Efficacy and Selectivity of Insecticides on Locusts and Grasshoppers.
- Pesticide Registration Toolkit. Effects on bees - honeybee - acute contact toxicity.
- US EPA. (2023, February 13).
- Beyond Pesticides.
- Regulations.gov. Ecological Effects Test Guidelines OCSPP 850.3020: Honey Bee Acute Contact Toxicity Test.
- OECD. Test No. 214: Honeybees, Acute Contact Toxicity Test.
- World Health Organization (WHO). (2009, March 14).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 6-bromo-5-nitronicotinate
Navigating the lifecycle of specialized reagents requires a commitment to safety that extends beyond the benchtop. The proper disposal of complex molecules like Methyl 6-bromo-5-nitronicotinate is not merely a regulatory formality; it is a critical component of responsible research and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this halogenated, nitro-aromatic compound, grounded in chemical principles and regulatory standards.
Hazard Identification and Risk Assessment: Understanding the 'Why'
This compound is a substituted pyridine derivative, a class of compounds valuable in organic synthesis.[1] Its structure, however, necessitates a careful approach to its disposal. The molecule's potential hazards stem from the synergistic effects of its functional groups: the brominated pyridine core and the nitro group.
-
Halogenated Organic Compound: As a brominated organic, this compound falls into the category of halogenated wastes. These wastes cannot be disposed of with non-halogenated organic solvents because their incineration requires higher temperatures and specialized equipment to prevent the formation of hazardous byproducts like hydrogen bromide (HBr).[2][3] Mixing these waste streams leads to unnecessarily high disposal costs and regulatory non-compliance.[4]
-
Nitro-Aromatic Moiety: The presence of the nitro group (NO₂) on the aromatic ring warrants caution. While this specific mononitrated compound is not classified as explosive, related compounds with multiple nitro groups (e.g., picric acid) can be shock-sensitive and pose significant explosive risks.[5] Therefore, it is best practice to handle all nitro-aromatic compounds with care, avoiding conditions that could lead to thermal or shock-induced decomposition.
-
Irritant Properties: Safety data for this compound and structurally similar compounds consistently indicate it is an irritant.[6][7][8] The primary hazards are skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[6][9][10]
Summary of Chemical and Hazard Data
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1211519-89-9 | [6] |
| Molecular Formula | C₇H₅BrN₂O₄ | [6] |
| Molecular Weight | 261.03 g/mol | [6] |
| GHS Hazard Codes | H315, H319, H335 | [6] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [6][9] |
| Waste Class | Halogenated Organic Hazardous Waste | [11] |
Personal Protective Equipment (PPE) and Engineering Controls
Before handling or preparing for disposal, ensure the following controls are in place to mitigate exposure risks.
-
Engineering Controls : All handling of this compound, including transfers to waste containers, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear safety goggles with side shields or a face shield to protect against splashes.[13][14]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Discard and replace gloves immediately if they become contaminated.[13]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, consider a chemical-resistant apron.[13]
-
Waste Segregation: The Cornerstone of Compliant Disposal
Proper segregation is the most critical step in the disposal process. Due to its chemical nature, this compound must be treated as Halogenated Organic Waste .
Causality: The bromine atom requires a specific high-temperature incineration process to ensure complete destruction and to scrub acidic gases (like HBr) from the effluent.[2] Co-mingling this with non-halogenated waste contaminates the entire batch, forcing it all to be treated via the more rigorous and expensive disposal route.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
Protocol 1: Disposal of Unused or Waste this compound
-
Container Selection : Obtain a designated hazardous waste container for "Halogenated Organic Liquids" from your institution's Environmental Health & Safety (EHS) department. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[15]
-
Labeling : Affix a "Hazardous Waste" tag to the container before adding any waste.[4] Fill out all required information, clearly listing "this compound" and its approximate concentration or volume.
-
Transfer : In a chemical fume hood, carefully transfer the waste chemical into the labeled container. Avoid overfilling; containers should not be filled beyond 90% capacity to allow for expansion.
-
Secure and Store : Tightly seal the container lid.[4] Store the container in a designated Satellite Accumulation Area (SAA). The SAA should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.[4][12]
-
Arrange for Pickup : Once the container is full, or per your institution's schedule, contact your EHS office to arrange for the collection and disposal by a licensed hazardous waste contractor.[5][12]
Protocol 2: Decontamination and Disposal of Empty Containers
-
Initial Rinse : Rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethyl acetate).
-
Rinsate Collection : Crucially , the solvent rinsate is now considered halogenated hazardous waste. Collect all rinsate and transfer it into the "Halogenated Organic Liquid Waste" container as described in Protocol 1.
-
Container Disposal : After triple-rinsing, the container can often be disposed of as non-hazardous waste. However, you must first deface or remove all original chemical labels to prevent confusion. Confirm this final step with your local EHS guidelines, as institutional policies may vary.
Protocol 3: Disposal of Contaminated Materials
-
Collection : Items such as contaminated gloves, weigh boats, and absorbent pads should be collected in a designated, clearly labeled container for "Halogenated Solid Waste" . This is typically a plastic bag or a lined solid waste drum.
-
Segregation : Do not mix these materials with non-hazardous trash or other chemical waste streams.
-
Storage and Pickup : Store the sealed container or bag in the SAA alongside other hazardous waste and arrange for EHS pickup.
Emergency Procedures: Spill Management
In the event of a spill, prioritize personnel safety and containment.
-
Evacuate and Alert : Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources : If flammable solvents are involved, eliminate all sources of ignition.
-
Containment : For small spills, use a chemical spill kit with an absorbent appropriate for organic compounds. Cover the spill with the absorbent material, working from the outside in.
-
Collection : Wearing appropriate PPE, carefully sweep the absorbed material into a designated waste container. This collected material must be disposed of as "Halogenated Solid Waste".[12]
-
Decontaminate : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
Regulatory Context
The disposal of this compound is governed by regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16] While this specific compound may not be on a "listed" hazardous waste list, it exhibits characteristics of hazardous waste (toxicity/irritancy) and its classification as a halogenated organic dictates its proper disposal pathway to ensure it is managed at a permitted Treatment, Storage, and Disposal Facility (TSDF).[17][16] It is illegal and unsafe to dispose of this chemical down the drain or in regular municipal trash.[12][15][18]
By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
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Croner-i. 10: Aromatic halogenated amines and nitro-compounds. Available from: [Link]
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Occupational Safety and Health Administration (OSHA). 1910.1026 - Chromium (VI). Available from: [Link]
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Safety Data Sheet. (2024, November 4). Methyl 6-methylnicotinate 108630. Available from: [Link]
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Environmental Protection Agency (EPA). Hazardous Waste Listings. Available from: [Link]
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Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VI: Chapter 1. Available from: [Link]
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Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Available from: [Link]
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Bucknell University. Hazardous Waste Segregation. Available from: [Link]
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Chemical Engineering Transactions. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available from: [Link]
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Available from: [Link]
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Journal of the Chemical Society, Perkin Transactions 1. Synthesis and reactions of brominated 2-nitroimidazoles. Available from: [Link]
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American Society of Health-System Pharmacists (ASHP). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available from: [Link]
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Temple University. Halogenated Solvents in Laboratories. Available from: [Link]
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ResearchGate. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. Available from: [Link]
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Jones Day. (2019, January 9). EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Available from: [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Available from: [Link]
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PubChem. Methyl 6-chloro-5-nitronicotinate. Available from: [Link]
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Semantic Scholar. (2010, September 2). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Available from: [Link]
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AIDIC - The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available from: [Link]
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ALL4 Inc. (2025, September 4). U.S. EPA Proposes Revised Standards for Open Burning/Open Detonation of Waste Explosives. Available from: [Link]
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A Senior Application Scientist's Guide to Handling Methyl 6-bromo-5-nitronicotinate: Personal Protective Equipment and Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Methyl 6-bromo-5-nitronicotinate, a halogenated nitropyridine derivative, presents a specific set of handling challenges. This guide provides an in-depth, procedural framework for its safe management, grounded in established safety principles. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation, ensuring that safety protocols are not just followed, but are also self-validating systems.
Hazard Profile and Risk Assessment
While a specific, comprehensive toxicological profile for this compound is not widely documented, its structure—containing a brominated pyridine ring and a nitro group—allows us to infer a reliable hazard profile from analogous compounds. Halogenated nitroaromatic compounds are often associated with skin, eye, and respiratory irritation.[1][2] The primary risks involve exposure through inhalation of dust particles, skin contact, and eye contact.[1][3]
A summary of the anticipated hazards, based on data from structurally similar nicotinic acid derivatives, is presented below.[1][4][5]
| Hazard Classification | Category | Primary Route of Exposure | Potential Health Effect |
| Skin Corrosion/Irritation | Category 2 | Dermal Contact | Causes skin irritation.[1][2][5] |
| Serious Eye Damage/Irritation | Category 2/2A | Eye Contact | Causes serious eye irritation.[1][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Inhalation | May cause respiratory irritation.[1][4][5] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potential Hazard | Ingestion, Dermal, Inhalation | May be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] |
Core Personal Protective Equipment (PPE) Directive
The selection of PPE is your final and most direct barrier against chemical exposure.[6] It must be chosen based on the identified risks of irritation and potential toxicity.
Eye and Face Protection
-
What to Use: Wear properly fitting, splash-proof chemical safety goggles at all times.[7][8] For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, a face shield should be worn in addition to safety goggles.[8][9]
-
Causality: The ester and nitro functional groups can cause serious eye irritation.[1] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine dusts or splashes. Chemical goggles provide this necessary seal, while a face shield offers a broader barrier protecting the entire face.[9]
Hand Protection
-
What to Use: Nitrile gloves are the standard for incidental contact with a wide range of organic chemicals.[6][7][8][10] Always check the manufacturer's glove compatibility chart for the specific solvents being used in your procedure.
-
Causality: Direct skin contact is a primary route of exposure that can lead to irritation and potential systemic absorption.[2][11] Nitrile provides a robust chemical barrier for short-duration tasks.[8][10] Never use latex gloves, as they offer poor protection against most organic solvents.[10] Gloves should be inspected for defects before each use and removed promptly if contaminated, followed by thorough hand washing.
Skin and Body Protection
-
What to Use: A professional lab coat is mandatory.[7][8][11] For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron over the lab coat is recommended.[12] Wear long pants and fully enclosed, closed-toe shoes to protect your legs and feet.[7]
-
Causality: This compound is a solid, but dust can settle on clothing and skin. A lab coat prevents direct contact with the skin and contamination of personal clothing.[11] An apron made of a chemically resistant material provides an additional layer of protection during weighing and transfer operations where spills are most likely.[12]
Respiratory Protection
-
What to Use: All handling of this compound powder must be conducted within a certified chemical fume hood.[7]
-
Causality: As a fine powder, this compound can easily become airborne, posing a significant inhalation hazard that may cause respiratory tract irritation.[1][4] A properly functioning fume hood is an engineering control that effectively contains and exhausts these airborne particles, protecting the user.[11] Always work at least six inches inside the sash plane to ensure optimal containment.[11]
Operational and Disposal Plans
A safe protocol is a comprehensive workflow that integrates hazard controls at every step.
Experimental Workflow: Safe Handling Protocol
-
Preparation: Before entering the lab, ensure long hair is tied back and appropriate attire is worn (long pants, closed-toe shoes).[11]
-
Fume Hood Verification: Confirm that the chemical fume hood has a current certification and that the airflow is functioning correctly. Ensure the workspace inside the hood is clean and uncluttered.[11]
-
PPE Donning: Put on your lab coat, followed by chemical safety goggles. Finally, don the appropriate nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
Chemical Handling:
-
Post-Handling:
-
Securely close all containers.
-
Decontaminate the spatula and any surfaces inside the fume hood that may have been exposed.
-
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: first gloves, then the lab coat, and finally the safety goggles.
-
Hygiene: Wash hands thoroughly with soap and water immediately after the work is complete.[11][13]
Disposal Plan: Managing Halogenated Waste
-
Causality: As a brominated organic compound, this compound is classified as halogenated waste. These waste streams must be segregated from non-halogenated organic waste to prevent dangerous reactions and to comply with environmental disposal regulations.[7]
-
Procedure:
-
Solid Waste: Dispose of any contaminated consumables (e.g., weigh boats, paper towels, gloves) in a dedicated, clearly labeled "Halogenated Solid Waste" container.
-
Liquid Waste: Any solutions containing this compound must be disposed of in a labeled "Halogenated Organic Liquid Waste" container.[7]
-
Never dispose of this chemical down the drain.[7]
-
Follow all institutional and local regulations for hazardous waste disposal.[7][13]
-
Visualizing the Safety Workflow
The following diagram outlines the logical sequence of operations for safely handling this compound.
Caption: Workflow for handling this compound.
References
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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University of Rochester Environmental Health & Safety. (2015, July 30). Common Hazards. Retrieved from [Link]
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DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube. Retrieved from [Link]
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Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Health and Safety Authority. (2015). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 346961, Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]
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Cole-Parmer. Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
